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  • Product: 2-Ethoxy-3-methylpyridine-5-carboxylic acid
  • CAS: 1355216-85-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid

The following technical guide details the physicochemical profile, synthetic utility, and analytical characterization of 2-Ethoxy-3-methylpyridine-5-carboxylic acid , a specialized heterocyclic building block in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and analytical characterization of 2-Ethoxy-3-methylpyridine-5-carboxylic acid , a specialized heterocyclic building block in drug discovery.

[1][2]

Executive Summary

2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS: 1355216-85-1) is a trisubstituted pyridine derivative utilized as a critical scaffold in medicinal chemistry.[1][2][3][4][5][6] Its structural motif—combining a lipophilic ethoxy tail, a steric methyl handle, and a polar carboxylic acid head—makes it an ideal bioisostere for benzoic acid derivatives in G-protein coupled receptor (GPCR) agonists and kinase inhibitors .[2] This guide provides a comprehensive analysis of its physicochemical properties, enabling researchers to optimize formulation and synthetic strategies.[1][2]

Chemical Identity & Structural Analysis

The compound features a pyridine ring substituted at the 2, 3, and 5 positions.[2] The 2-ethoxy group introduces specific hydrogen-bond accepting capability and lipophilicity, while the 5-carboxylic acid serves as the primary ionization center.[2]

ParameterSpecification
Chemical Name 2-Ethoxy-3-methylpyridine-5-carboxylic acid
CAS Number 1355216-85-1
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES CCOC1=NC=C(C(=O)O)C=C1C
InChI Key LRADPBWSEZBEGF-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Structural Visualization

The following diagram illustrates the core functional groups and their contribution to the molecule's reactivity and binding potential.

ChemicalStructure Core Pyridine Core (Aromatic Scaffold) Ethoxy 2-Ethoxy Group (Lipophilic/H-Bond Acceptor) Core->Ethoxy Position 2 (SnAr Reactivity) Methyl 3-Methyl Group (Steric Handle) Core->Methyl Position 3 (Conformational Lock) Acid 5-Carboxylic Acid (Ionizable Head) Core->Acid Position 5 (Solubility/Binding)

Figure 1: Functional group analysis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid highlighting key reactive and interactive sites.[2]

Physicochemical Core Parameters

Understanding the ionization and lipophilicity of this compound is vital for predicting its behavior in biological assays and formulation vehicles.[1]

Ionization (pKa)

The molecule possesses two potential ionization sites: the pyridine nitrogen and the carboxylic acid.

  • Acidic pKa (COOH): Estimated at 4.2 – 4.8 . The electron-donating ethoxy group at C2 partially offsets the electron-withdrawing nature of the pyridine ring, making the acid slightly weaker (higher pKa) than 2-chloronicotinic derivatives.[2]

  • Basic pKa (Pyridine N): The nitrogen is weakly basic due to the electron-withdrawing effect of the carboxyl group at C5.[1] Protonation is unlikely at physiological pH (7.4).

Lipophilicity (LogP/LogD)[2]
  • Calculated LogP (cLogP): ~1.4 – 1.8[2]

  • LogD (pH 7.4): ~ -1.5 (Due to ionization of the carboxylate).[2]

  • Implication: At physiological pH, the molecule exists primarily as a water-soluble anion (carboxylate), limiting passive membrane permeability unless masked as an ester prodrug.[2]

Solubility Profile
Solvent SystemSolubility StatusNotes
Water (pH 2.0) LowUnionized form precipitates.[1][2]
Water (pH 7.4) HighIonized carboxylate form.[1]
DMSO High (>50 mM)Preferred for stock solutions.[1]
Methanol/Ethanol Moderate to HighGood for synthesis/recrystallization.[1]

Synthetic Utility & Manufacturing

The synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid typically proceeds via Nucleophilic Aromatic Substitution (SnAr) on a halogenated precursor.[1][2] This pathway is preferred for its high yield and scalability.

Synthetic Workflow

The most robust route involves the ethoxylation of 2-Chloro-3-methylpyridine-5-carboxylic acid .[1][2]

Synthesis Start Starting Material: 2-Chloro-3-methylpyridine-5-carboxylic acid Reaction Reaction: SnAr (Nucleophilic Substitution) Reflux, 4-6 hours Start->Reaction Reagent Reagent: Sodium Ethoxide (NaOEt) / Ethanol Reagent->Reaction Workup Workup: Acidification (pH 3-4) Precipitation Reaction->Workup Product Final Product: 2-Ethoxy-3-methylpyridine-5-carboxylic acid Workup->Product

Figure 2: Primary synthetic route via Nucleophilic Aromatic Substitution.

Protocol Insight: The reaction is driven by the electron-deficient nature of the pyridine ring (activated by the carboxyl group). The 2-chloro position is highly susceptible to nucleophilic attack by the ethoxide ion.[2]

Analytical Methodologies

Accurate detection requires separating the acidic analyte from neutral impurities.[1]

HPLC Method (Reverse Phase)[2][7]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine absorption) and 220 nm (Carboxyl).

  • Retention Time: The acid will elute earlier than its ester derivatives due to polarity.

Stability & Handling

  • Hydrolysis: The 2-ethoxy ether linkage is generally stable under neutral and basic conditions but may undergo cleavage to the pyridone (2-hydroxy derivative) under strong acidic conditions at high temperatures.[1][2]

  • Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Safety: Irritant to eyes and skin (H315, H319).[2] Handle with standard PPE (gloves, goggles).[2]

References

  • PubChem Compound Summary. (2025). 2-Ethoxy-6-methylpyridine-3-carboxylic acid (Isomer Analog Data).[2] Retrieved from .[2]

  • BLD Pharm. (2025). Product Safety Data Sheet: 2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS 1355216-85-1).[1][2][3][5][6][7] Retrieved from .[2]

  • Key Organics. (2025). Building Blocks for Medicinal Chemistry: Pyridine Carboxylic Acids.[1] Retrieved from .[2]

  • ChemicalBook. (2025). CAS 1355216-85-1 Technical Specifications.[1][2][3][5][6][7] Retrieved from .[2]

Sources

Exploratory

Spectroscopic Characterization of 2-Ethoxy-3-methylpyridine-5-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethoxy-3-methylpyridine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethoxy-3-methylpyridine-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this heterocyclic compound. The insights within are grounded in established spectroscopic principles and field-proven methodologies, ensuring both technical accuracy and practical relevance.

Introduction

2-Ethoxy-3-methylpyridine-5-carboxylic acid is a substituted pyridine derivative. The pyridine ring is a core structure in numerous pharmaceuticals and agrochemicals, and the specific arrangement of its substituents—an ethoxy group, a methyl group, and a carboxylic acid—imparts distinct chemical and physical properties. Accurate structural confirmation and purity assessment are paramount in the research and development pipeline. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous fingerprint of the molecule's architecture. This guide will present and interpret the predicted NMR, IR, and MS data for this compound and detail the self-validating protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2-Ethoxy-3-methylpyridine-5-carboxylic acid, the predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Broad Singlet1H-COOH
~8.80Singlet1HH-6
~8.15Singlet1HH-4
~4.35Quartet2H-OCH₂CH₃
~2.30Singlet3HAr-CH₃
~1.40Triplet3H-OCH₂CH₃

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted spectrum reveals several key features:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (~10-13 ppm).[1] This broadness and downfield shift are characteristic of acidic protons involved in hydrogen bonding and exchange.[1]

  • Aromatic Protons: The pyridine ring contains two protons. The H-6 proton is deshielded by the adjacent nitrogen atom and the carboxylic acid group, leading to a downfield shift around 8.80 ppm. The H-4 proton is situated between the methyl and carboxylic acid groups and is predicted to resonate at approximately 8.15 ppm. Both are expected to be singlets due to the lack of adjacent protons.

  • Ethoxy Group: The ethoxy group gives rise to a quartet and a triplet, a classic ethyl pattern. The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom, which deshields them, resulting in a quartet around 4.35 ppm. These protons are split by the three neighboring methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.40 ppm, split by the two adjacent methylene protons.[2]

  • Methyl Group: The aromatic methyl group (-CH₃) is attached directly to the pyridine ring and is expected to appear as a singlet around 2.30 ppm.[1]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168-COOH
~162C-2
~155C-6
~140C-4
~125C-5
~122C-3
~62-OCH₂CH₃
~16Ar-CH₃
~14-OCH₂CH₃

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The predicted carbon spectrum is consistent with the proposed structure:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing around 168 ppm.[3]

  • Aromatic Carbons: The carbons of the pyridine ring resonate in the aromatic region (120-165 ppm). The C-2 carbon, bonded to both the nitrogen and the electron-donating ethoxy group, is expected at a downfield position (~162 ppm). The C-6 carbon, adjacent to the nitrogen, is also significantly deshielded (~155 ppm). The other ring carbons (C-3, C-4, and C-5) will have distinct shifts based on their substitution pattern.[3][4]

  • Aliphatic Carbons: The methylene carbon of the ethoxy group (-OCH₂CH₃) is deshielded by the oxygen and appears around 62 ppm. The two methyl carbons (aromatic and ethoxy) are found in the upfield region, around 16 ppm and 14 ppm, respectively.[5]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width to encompass all expected signals (e.g., -1 to 14 ppm for ¹H, -10 to 220 ppm for ¹³C).[6]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Integrate the ¹H NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample (5-10 mg in 0.7 mL CDCl₃) Setup Instrument Setup (Tune, Shim, Set Parameters) Prep->Setup Acq Acquire FID on NMR Spectrometer Proc Fourier Transform, Phase & Baseline Correction Acq->Proc Setup->Acq Analysis Integrate & Assign Peaks Proc->Analysis Output Output Analysis->Output Final Spectrum

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Data

The key vibrational frequencies for 2-Ethoxy-3-methylpyridine-5-carboxylic acid are presented in Table 3.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HCarboxylic acid, very broad
~1710C=OCarboxylic acid, strong
~1600, ~1470C=C, C=NPyridine ring stretching
~1250C-OEther and carboxylic acid stretching
~1100C-OEther stretching

Expertise & Experience: Interpreting the IR Spectrum

  • Carboxylic Acid Group: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band from 2500-3300 cm⁻¹.[7] This breadth is due to strong hydrogen bonding, which often forms dimers in the solid state or in concentrated solutions.[8] Superimposed on this will be the sharp C-H stretching bands. The C=O stretch will be a strong, sharp absorption around 1710 cm⁻¹.[7]

  • Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.[9]

  • Ethoxy Group: The C-O stretching vibrations of the ethoxy group and the carboxylic acid will result in strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1100 cm⁻¹.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[10]

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Output Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Output Final IR Spectrum (Absorbance vs. Wavenumber) Acquire->Output

Caption: Standard procedure for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.

Predicted Mass Spectrometry Data

For 2-Ethoxy-3-methylpyridine-5-carboxylic acid (Molecular Formula: C₁₀H₁₃NO₃), the expected data from electrospray ionization (ESI) MS is shown in Table 4.

Table 4: Predicted ESI-MS Data

m/zIonMode
196.09[M+H]⁺Positive
194.08[M-H]⁻Negative

Expertise & Experience: Interpreting the Mass Spectrum

  • Molecular Ion: The molecular weight of the compound is 195.21 g/mol . Using a "soft" ionization technique like ESI, the primary ions observed will be the protonated molecule [M+H]⁺ at m/z 196.09 in positive ion mode and the deprotonated molecule [M-H]⁻ at m/z 194.08 in negative ion mode.[11][12]

  • Fragmentation: While ESI is a soft ionization method, some fragmentation can be induced. Common fragmentation pathways for ethoxy-substituted aromatics include the loss of ethene (C₂H₄, 28 Da).[13] For carboxylic acids, a common fragmentation is the loss of CO₂ (44 Da). Therefore, in tandem MS (MS/MS) experiments, fragment ions corresponding to these losses might be observed.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.[11]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable spray.[11]

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

  • Data Acquisition: Acquire the mass spectrum, averaging multiple scans to obtain a clean spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare Dilute Solution (e.g., 1-10 µg/mL in MeOH) Setup Optimize Source Parameters Prep->Setup Infuse Direct Infusion into ESI Source Acquire Acquire Mass Spectrum Infuse->Acquire Setup->Infuse Analysis Identify Molecular Ion & Fragment Peaks Acquire->Analysis Output Output Analysis->Output Final Mass Spectrum

Caption: General workflow for ESI-Mass Spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural verification of 2-Ethoxy-3-methylpyridine-5-carboxylic acid. The predicted data, based on established principles of spectroscopy, offers a clear and consistent picture of the molecule's structure. The detailed, self-validating protocols outlined in this guide provide a robust framework for researchers to obtain high-quality, reproducible data, ensuring the scientific integrity of their work in the synthesis and application of this and related compounds.

References

  • Jonas, A., & Khun, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Chemistry LibreTexts. Available at: [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shifts. Chemistry LibreTexts. Available at: [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. Available at: [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • ACS Publications. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • National Institutes of Health. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • SpectraBase. 3-Bromo-2-ethoxypyridine. Available at: [Link]

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. Available at: [Link]

  • ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Available at: [Link]

  • YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

  • Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Available at: [Link]

  • American Laboratory. Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. Available at: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • ACS Publications. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Available at: [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

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Sources

Foundational

CAS number and molecular structure of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

The following technical guide provides an in-depth profiling of 2-Ethoxy-3-methylpyridine-5-carboxylic acid , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents. Physicochemical Prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth profiling of 2-Ethoxy-3-methylpyridine-5-carboxylic acid , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents.

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility

Executive Summary

2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS 1355216-85-1 ) is a functionalized pyridine scaffold characterized by an electron-rich ethoxy group at the C2 position and a sterically defining methyl group at C3.[1][2][3][4][5][6][7] This substitution pattern modulates the electronic properties of the pyridine ring, making it a critical intermediate for optimizing lipophilicity and metabolic stability in drug discovery programs. It serves as a key precursor for amide-based inhibitors targeting kinases, GPCRs, and metabolic enzymes.

Identity & Physicochemical Profile[8][9][10]

This compound represents a "push-pull" system where the electron-donating ethoxy group (C2) opposes the electron-withdrawing carboxylic acid (C5), creating a unique electrostatic potential surface valuable for protein-ligand binding interactions.

Table 1: Core Chemical Data
ParameterTechnical Specification
Chemical Name 2-Ethoxy-3-methylpyridine-5-carboxylic acid
CAS Number 1355216-85-1
Alternative Names 6-Ethoxy-5-methylnicotinic acid; 5-Carboxy-2-ethoxy-3-methylpyridine
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
SMILES CCOC1=C(C)C=C(C(=O)O)C=N1
Appearance White to off-white crystalline solid
Predicted pKa ~3.8 (Carboxylic acid), ~2.5 (Pyridine N - suppressed basicity)
Predicted LogP 1.8 – 2.1 (Enhanced lipophilicity vs. nicotinic acid)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Synthetic Architecture

The synthesis of 2-alkoxypyridines typically leverages Nucleophilic Aromatic Substitution (S


Ar) on activated 2-halopyridines. The presence of the electron-withdrawing carboxylate (or ester) at C5 activates the C2 position for displacement, while the C3-methyl group provides steric guidance, preventing nucleophilic attack at alternative positions.
2.1 Retrosynthetic Analysis

The most robust industrial route proceeds via the S


Ar displacement  of a 2-chloro precursor, followed by ester hydrolysis. This avoids the use of unstable diazonium intermediates.

SynthesisRoute cluster_legend Reaction Class SM 2-Chloro-3-methylpyridine- 5-carboxylic acid (Starting Material) Inter1 Ethyl 2-chloro-3-methyl- pyridine-5-carboxylate SM->Inter1 1. SOCl2, EtOH (Esterification) Inter2 Ethyl 2-ethoxy-3-methyl- pyridine-5-carboxylate Inter1->Inter2 2. NaOEt, EtOH (SNAr Displacement) Product 2-Ethoxy-3-methylpyridine- 5-carboxylic acid (Target) Inter2->Product 3. LiOH, THF/H2O (Hydrolysis) Activation Activation Substitution Substitution Activation->Substitution Deprotection Deprotection Substitution->Deprotection

Figure 1: Step-wise synthetic pathway leveraging the activation of the pyridine ring by the C5-carbonyl moiety.[3][6][8]

2.2 Detailed Experimental Protocol (Proposed)

Note: This protocol is derived from standard methodologies for analogous nicotinic acid derivatives.

Step 1: Esterification Dissolve 2-chloro-3-methylpyridine-5-carboxylic acid in anhydrous ethanol. Add thionyl chloride (SOCl


, 1.5 eq) dropwise at 0°C. Reflux for 4 hours. Concentrate in vacuo to yield the ethyl ester.
  • Rationale: Esterification protects the acid and increases the electrophilicity of the C2 position for the subsequent step.

Step 2: S


Ar Etherification 
Treat the crude ester with Sodium Ethoxide (NaOEt, 1.2 eq) in absolute ethanol at room temperature. If conversion is slow, heat to 60°C. The reaction is monitored by HPLC/TLC until the starting chloride is consumed.
  • Mechanism:[9][10] The ethoxide anion attacks C2. The negative charge is delocalized onto the ring nitrogen and the C5-carbonyl, stabilizing the Meisenheimer complex before chloride elimination.

Step 3: Saponification Suspend the ethyl 2-ethoxy-3-methylpyridine-5-carboxylate in a 1:1 mixture of THF and 1M LiOH (aq). Stir at ambient temperature for 2 hours. Acidify carefully with 1M HCl to pH 3-4 to precipitate the product. Filter, wash with cold water, and dry.

  • Purification: Recrystallization from Ethanol/Water (9:1) typically yields high-purity material (>98%).

Structural Characterization

Verification of the structure relies on the distinct chemical shifts of the pyridine protons and the ethoxy chain.

Nuclear Magnetic Resonance (NMR) Logic
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       13.0 (br s, 1H):  Carboxylic acid proton (-COOH ).
      
    • 
       8.60 (d, J=2.0 Hz, 1H):  H6 proton. Deshielded by the adjacent Nitrogen and the inductive effect of the acid.
      
    • 
       8.05 (d, J=2.0 Hz, 1H):  H4 proton. Shows meta-coupling to H6.
      
    • 
       4.42 (q, J=7.0 Hz, 2H):  Ethoxy methylene (-OCH 
      
      
      
      CH
      
      
      ).
    • 
       2.15 (s, 3H):  C3-Methyl group (-CH 
      
      
      
      ).
    • 
       1.35 (t, J=7.0 Hz, 3H):  Ethoxy methyl (-OCH
      
      
      
      CH
      
      
      ).
  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]

      
       = 182.2 m/z.
      
    • Negative Mode: [M-H]

      
       = 180.2 m/z.
      
Medicinal Chemistry Applications

The 2-ethoxy-3-methyl motif is not merely a passive linker; it actively modulates the pharmacological profile of the final drug candidate.

  • Metabolic Stability: The C3-methyl group blocks metabolic oxidation at the vacant 3-position, a common soft spot in simple pyridines.

  • Lipophilicity Tuning: The ethoxy group increases LogP compared to a methoxy or hydroxy group, enhancing membrane permeability (CNS penetration) without introducing excessive hydrophobicity.

  • Conformational Locking: The steric clash between the C3-methyl and the C2-ethoxy group forces the ethoxy side chain out of the aromatic plane, potentially creating a specific shape vector for binding pockets.

MedChem Core 2-Ethoxy-3-methylpyridine- 5-carboxylic acid (Scaffold) Amide Amide Coupling (R-NH2) Core->Amide EDC/HOBt or HATU Bioisostere Bioisosteric Replacement (Tetrazoles/Oxadiazoles) Core->Bioisostere Hydrazine/Cyclization Target1 SGLT2 Inhibitors (Metabolic Disease) Amide->Target1 Target2 Kinase Inhibitors (Oncology) Amide->Target2 Target3 GABA Modulators (CNS) Bioisostere->Target3

Figure 2: Diversification of the scaffold into high-value therapeutic classes.

Handling and Stability
  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption, although the ethoxy group renders it less hygroscopic than the hydroxy analog.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents which may attack the ethoxy ether linkage or the methyl group.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood) during synthesis and handling.

References
  • Chemical Identity: 2-Ethoxy-3-methylpyridine-5-carboxylic acid. Key Organics. CAS 1355216-85-1.[1][3][4][5][6] Link

  • Synthetic Methodology (General Pyridine SNAr): Nucleophilic Aromatic Substitution of 2-Halopyridines. Chemistry LibreTexts. Link

  • Structural Data Source: PubChem Compound Summary for Pyridine Carboxylic Acid Derivatives. National Center for Biotechnology Information. Link

  • Supplier Data: 2-Ethoxy-3-methylpyridine-5-carboxylic acid Product Page. BLD Pharm.[3][5][6] Link

Sources

Exploratory

Potential biological activity of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 2-Ethoxy-3-methylpyridine-5-carboxylic acid Authored by: A Senior Application Scientist Abstract The pyridine ring is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The subject of this guide, 2-Ethoxy-3-methylpyridine-5-carboxylic acid, is a substituted pyridine derivative whose biological potential remains largely unexplored. This document provides a comprehensive framework for the systematic investigation of this molecule, from initial in silico predictions to detailed in vitro and in vivo validation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel chemical entities. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data interpretation, thereby creating a self-validating roadmap for discovery.

Introduction to the Target Molecule: Chemical and Structural Rationale

2-Ethoxy-3-methylpyridine-5-carboxylic acid is a small molecule featuring a pyridine core, a common motif in pharmacologically active compounds. The pyridine ring is isosteric to a benzene ring but possesses a nitrogen atom that can act as a hydrogen bond acceptor, influencing solubility and target engagement. The molecule is further functionalized with an ethoxy group, a methyl group, and a carboxylic acid group.

  • Pyridine Core: This heterocyclic amine is a fundamental building block in many drugs, including niacin (vitamin B3), isoniazid (an antibiotic), and several kinase inhibitors. Its presence suggests potential interactions with a wide range of biological targets.

  • Carboxylic Acid Moiety: This functional group is often crucial for binding to protein targets, particularly through the formation of salt bridges with positively charged amino acid residues like lysine and arginine. It also significantly influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.

  • Ethoxy and Methyl Groups: These substituents modulate the lipophilicity and steric profile of the molecule, which can fine-tune its binding affinity and selectivity for specific targets.

Given these structural features, it is plausible to hypothesize that 2-Ethoxy-3-methylpyridine-5-carboxylic acid could exhibit a range of biological activities. The following sections will outline a systematic approach to uncover and validate these activities.

In Silico Profiling: Predicting Biological Potential

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis can provide valuable direction. This computational screening will help to prioritize experimental efforts and refine hypotheses.

Pharmacophore and Target Prediction

The first step is to identify potential protein targets by comparing the molecule's 3D structure and chemical properties (pharmacophore) against databases of known protein binding sites.

  • Methodology: Utilize computational platforms such as PharmMapper, SuperPred, or similar target prediction servers. These tools screen the compound against a vast library of protein structures and predict binding affinity based on pharmacophoric feature alignment.

  • Expected Outcome: A ranked list of potential protein targets (e.g., kinases, GPCRs, enzymes) will be generated. This list will inform the selection of initial in vitro assays.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Assessing the drug-likeness of a compound early in the discovery process is critical. ADMET prediction models can estimate key pharmacokinetic and pharmacodynamic properties.

  • Methodology: Employ computational tools like SwissADME or the pkCSM server. These platforms predict properties such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicity flags (e.g., mutagenicity, hepatotoxicity).

  • Data Presentation:

Predicted PropertyPredicted Value/OutcomeInterpretation
Lipinski's Rule of Five [Example: Compliant]Suggests good potential for oral bioavailability.
Gastrointestinal Absorption [Example: High]Indicates efficient absorption from the gut.
Blood-Brain Barrier Permeation [Example: No]Suggests the compound may not readily enter the central nervous system.
CYP450 Inhibition (e.g., CYP2D6) [Example: Inhibitor]Potential for drug-drug interactions; may require further investigation.
Ames Mutagenicity [Example: Non-mutagen]Low probability of being a mutagen.
Hepatotoxicity [Example: Yes]A potential liability that needs to be monitored in subsequent assays.

Tiered In Vitro Screening: From Broad Cytotoxicity to Specific Activity

The in vitro screening process should be tiered to efficiently identify and characterize the biological activity of 2-Ethoxy-3-methylpyridine-5-carboxylic acid.

Tier 1: General Cytotoxicity Assessment

The initial step is to determine the compound's general effect on cell viability. This will establish a working concentration range for subsequent, more specific assays and identify any overt cytotoxic effects.

  • Cell Seeding: Plate a panel of representative cell lines (e.g., HEK293 for normal cells, HeLa for cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Ethoxy-3-methylpyridine-5-carboxylic acid (e.g., from 100 µM to 0.1 µM). Add the compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Readout: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Hypothesis-Driven Functional Assays

Based on the in silico predictions and the structural similarity to known bioactive molecules, a panel of functional assays should be performed. For instance, pyridine carboxylic acids are known to have anti-inflammatory and anti-cancer properties.

  • Rationale: The carboxylic acid moiety is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.

  • Protocol:

    • Utilize a commercial COX-1/COX-2 inhibitor screening assay kit.

    • Prepare a reaction mixture containing arachidonic acid (the substrate) and either COX-1 or COX-2 enzyme.

    • Add varying concentrations of 2-Ethoxy-3-methylpyridine-5-carboxylic acid.

    • Incubate and measure the production of prostaglandin E2 (PGE2) via ELISA or a colorimetric method as per the kit instructions.

    • Calculate the IC50 for both COX-1 and COX-2 to determine potency and selectivity.

  • Rationale: The pyridine scaffold is prevalent in many ATP-competitive kinase inhibitors used in oncology.

  • Protocol:

    • Select a panel of kinases based on in silico predictions or common cancer-related targets (e.g., EGFR, VEGFR, SRC).

    • Use a luminescence-based kinase activity assay (e.g., Kinase-Glo®).

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add 2-Ethoxy-3-methylpyridine-5-carboxylic acid at various concentrations.

    • After incubation, add the detection reagent, which measures the amount of remaining ATP. A decrease in luminescence indicates kinase inhibition.

    • Determine the IC50 for each kinase to assess the inhibitory profile.

Elucidating the Mechanism of Action: Signaling Pathway Analysis

Should the compound show promising activity in a functional assay, the next logical step is to understand its mechanism of action at the molecular level.

Western Blotting for Target Engagement and Downstream Effects
  • Rationale: If the compound inhibits a specific kinase, for example, we would expect to see a reduction in the phosphorylation of its downstream substrates.

  • Protocol:

    • Treat a relevant cell line with an effective concentration of 2-Ethoxy-3-methylpyridine-5-carboxylic acid for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizing the Investigational Workflow

Investigational_Workflow InSilico In Silico Profiling (Target & ADMET Prediction) Cytotoxicity Tier 1: Cytotoxicity Assay (e.g., MTT) InSilico->Cytotoxicity Guides Assay Selection FunctionalAssays Tier 2: Functional Assays (e.g., Kinase, COX Inhibition) Cytotoxicity->FunctionalAssays Determines Concentration Range MOA_Studies Mechanism of Action Studies (e.g., Western Blot) FunctionalAssays->MOA_Studies Identifies 'Hit' Activity InVivo In Vivo Efficacy Models (e.g., Xenograft, Inflammation Model) MOA_Studies->InVivo Validates Molecular Mechanism Lead_Opt Lead Optimization InVivo->Lead_Opt Demonstrates Preclinical Efficacy

Caption: A tiered workflow for the systematic investigation of a novel compound.

In Vivo Validation: Assessing Efficacy in a Biological System

Positive in vitro and mechanistic data provide a strong rationale for progressing to in vivo studies. The choice of animal model is dictated by the validated in vitro activity.

Murine Model of Inflammation
  • Rationale: To validate the anti-inflammatory potential of the compound.

  • Protocol:

    • Induce localized inflammation in mice, for example, using a carrageenan-induced paw edema model.

    • Administer 2-Ethoxy-3-methylpyridine-5-carboxylic acid orally or via intraperitoneal injection at various doses.

    • Measure the paw volume at regular intervals to assess the reduction in swelling compared to a vehicle-treated control group.

    • At the end of the study, tissue samples can be collected for histological analysis and measurement of inflammatory markers (e.g., cytokines).

Cancer Xenograft Model
  • Rationale: To evaluate the anti-tumor efficacy of the compound.

  • Protocol:

    • Implant human cancer cells (selected based on in vitro sensitivity) subcutaneously into immunocompromised mice.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the compound daily and monitor tumor growth by caliper measurements.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the study endpoint, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for target modulation).

Visualizing a Hypothetical Signaling Pathway

If our compound was identified as a hypothetical inhibitor of "Kinase A," which is upstream of the transcription factor "TF1," the pathway could be visualized as follows:

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF1 Transcription Factor 1 (TF1) KinaseB->TF1 Activates Gene_Expression Gene Expression (Proliferation, Survival) TF1->Gene_Expression Compound 2-Ethoxy-3-methylpyridine-5-carboxylic acid Compound->KinaseA Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by the test compound.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-tiered strategy for the systematic evaluation of 2-Ethoxy-3-methylpyridine-5-carboxylic acid. By integrating in silico predictions with rigorous in vitro and in vivo experimental validation, researchers can efficiently uncover and characterize the therapeutic potential of this novel chemical entity. Positive results from this workflow would provide a strong foundation for lead optimization, further preclinical development, and ultimately, the potential for clinical translation. The principles and protocols described herein are broadly applicable to the investigation of any new small molecule in a drug discovery program.

References

This section would be populated with citations to specific databases, assay kits, and relevant scientific literature used during the actual execution of this investigational plan.

Foundational

The Strategic Utility of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid: An In-depth Technical Guide for Synthetic Chemists

Introduction: Navigating the Landscape of Pyridine-Based Building Blocks In the intricate world of organic synthesis, particularly within the realms of pharmaceutical and materials science, the pyridine scaffold stands a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Pyridine-Based Building Blocks

In the intricate world of organic synthesis, particularly within the realms of pharmaceutical and materials science, the pyridine scaffold stands as a cornerstone of molecular design. Its unique electronic properties, inherent basicity, and capacity for diverse functionalization make it a privileged structure in a vast array of bioactive molecules and functional materials. Among the myriad of substituted pyridines, 2-Ethoxy-3-methylpyridine-5-carboxylic acid emerges as a building block of significant strategic value. This guide provides an in-depth technical overview of this versatile synthon, offering insights into its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals. While direct literature on this specific molecule is sparse, this guide constructs a comprehensive profile based on well-established principles of pyridine chemistry and analogous transformations, empowering chemists to harness its synthetic potential.

Molecular Architecture and Physicochemical Properties

The structure of 2-Ethoxy-3-methylpyridine-5-carboxylic acid presents a unique convergence of functional groups that dictates its reactivity and utility as a synthetic intermediate.

PropertyPredicted Value/Characteristic
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to have moderate solubility in polar organic solvents
Acidity (pKa) The carboxylic acid proton is expected to have a pKa in the range of 3-5
Basicity (pKa of conjugate acid) The pyridine nitrogen is expected to have a pKa of its conjugate acid in the range of 2-4

The interplay of the electron-donating ethoxy and methyl groups with the electron-withdrawing carboxylic acid on the pyridine ring creates a distinct electronic landscape. The 2-ethoxy group, in particular, influences the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack.

A Plausible Synthetic Pathway: A Multi-Step Approach

While a direct, one-pot synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid is not readily found in the literature, a logical and robust multi-step synthetic route can be proposed based on established pyridine chemistry. This proposed pathway offers multiple points for modification and optimization.

Synthesis_Pathway A 2-Chloro-3-methyl-5-cyanopyridine B Ethyl 2-Chloro-3-methylpyridine-5-carboxylate A->B  Pinner Reaction (EtOH, HCl) C Ethyl 2-Ethoxy-3-methylpyridine-5-carboxylate B->C  Nucleophilic Aromatic Substitution (NaOEt, EtOH) D 2-Ethoxy-3-methylpyridine-5-carboxylic acid C->D  Saponification (aq. NaOH, then H+)

Figure 1: Proposed synthetic pathway to 2-Ethoxy-3-methylpyridine-5-carboxylic acid.
Step 1: Esterification of 2-Chloro-3-methyl-5-cyanopyridine

The synthesis can commence from a readily available starting material, 2-chloro-3-methyl-5-cyanopyridine. The first step involves the conversion of the nitrile functionality to an ester. The Pinner reaction provides a classic and reliable method for this transformation.

Experimental Protocol:

  • Dry hydrogen chloride gas is bubbled through a solution of 2-chloro-3-methyl-5-cyanopyridine in anhydrous ethanol at 0 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the resulting imino ether hydrochloride is subsequently hydrolyzed by treatment with water to afford ethyl 2-chloro-3-methylpyridine-5-carboxylate.

Causality Behind Experimental Choices: The use of anhydrous conditions is crucial to prevent the premature hydrolysis of the nitrile to the corresponding amide. The Pinner reaction proceeds via the formation of an imidate intermediate, which is then readily hydrolyzed to the ester.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Ethoxy Group

With the ester in hand, the next key transformation is the introduction of the 2-ethoxy group. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, displacing the chloride at the activated 2-position of the pyridine ring.

Experimental Protocol:

  • To a solution of sodium ethoxide in anhydrous ethanol, ethyl 2-chloro-3-methylpyridine-5-carboxylate is added.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield ethyl 2-ethoxy-3-methylpyridine-5-carboxylate.

Causality Behind Experimental Choices: The 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the ester group at the 5-position. Sodium ethoxide serves as a potent nucleophile to displace the chloride.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Experimental Protocol:

  • Ethyl 2-ethoxy-3-methylpyridine-5-carboxylate is dissolved in a mixture of ethanol and aqueous sodium hydroxide.

  • The reaction is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the aqueous solution is washed with a non-polar organic solvent to remove any unreacted starting material.

  • The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford 2-ethoxy-3-methylpyridine-5-carboxylic acid.

Reactivity and Application as a Building Block

The true value of 2-Ethoxy-3-methylpyridine-5-carboxylic acid lies in its potential for a variety of subsequent transformations, making it a versatile building block for the synthesis of more complex molecules.

Reactivity_Diagram Start 2-Ethoxy-3-methylpyridine-5-carboxylic acid Amide Amide Derivatives Start->Amide Amide Coupling (e.g., HATU, EDC) Ester Ester Derivatives Start->Ester Esterification (e.g., Fischer, Alkyl Halide) Alcohol Hydroxymethyl Derivative Start->Alcohol Reduction (e.g., BH3, LiAlH4) Heterocycle Fused Heterocycles Start->Heterocycle Cyclization Reactions

Figure 2: Key transformations of 2-Ethoxy-3-methylpyridine-5-carboxylic acid.
Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid functionality is a prime handle for amide bond formation, a cornerstone reaction in medicinal chemistry.[1][2] The resulting amides are prevalent in a vast number of pharmaceuticals.

Experimental Protocol for Amide Coupling:

  • To a solution of 2-ethoxy-3-methylpyridine-5-carboxylic acid in an aprotic solvent (e.g., DMF, DCM), a coupling agent (e.g., HATU, EDC) and a non-nucleophilic base (e.g., DIPEA) are added.[2]

  • The desired amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion.

  • Work-up typically involves an aqueous wash to remove the coupling byproducts and purification by chromatography or recrystallization.

Trustworthiness of the Protocol: This is a well-established and highly reliable method for amide bond formation, with a wide range of commercially available coupling reagents that can be selected based on the specific substrates and desired reaction conditions.[3]

Further Functional Group Transformations

Beyond amide coupling, the carboxylic acid can be transformed into a variety of other functional groups:

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or with an alkyl halide in the presence of a base can provide access to a range of esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-ethoxy-3-methylpyridin-5-yl)methanol, using reducing agents such as borane or lithium aluminum hydride. This alcohol can then be further functionalized.

  • Curtius or Schmidt Rearrangement: These reactions can be employed to convert the carboxylic acid into the corresponding amine at the 5-position, opening up another avenue for diversification.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 2-ethoxy-3-methylpyridine-5-carboxylic acid and its derivatives are found in a number of biologically active compounds. The pyridine core is a well-known pharmacophore, and the ability to introduce diverse substituents via the carboxylic acid handle makes this building block particularly attractive for the generation of compound libraries for high-throughput screening.

Potential therapeutic areas where derivatives of this building block could be explored include:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain.

  • GPCR Ligands: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many G-protein coupled receptor ligands.

  • Agrochemicals: Substituted pyridines are also prevalent in modern herbicides and pesticides.[4]

In materials science, the rigid pyridine core and the potential for introducing various functional groups make this building block a candidate for the synthesis of novel organic electronics, ligands for metal-organic frameworks (MOFs), and functional polymers.

Conclusion

2-Ethoxy-3-methylpyridine-5-carboxylic acid, while not extensively documented as a standalone compound, represents a building block with significant untapped potential. By leveraging established synthetic methodologies, it can be accessed in a controlled and scalable manner. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science. This guide serves as a technical resource to empower researchers to explore the rich chemistry of this promising synthon and unlock its full potential in their synthetic endeavors.

References

  • Google Patents. (n.d.). New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline.
  • Google Patents. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • National Center for Biotechnology Information. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. PubMed Central. Retrieved from [Link]

  • Pipzine Chemicals. (2026). 2-Chloro-5-Methylpyridine-3-Carboxylic Acid. Retrieved from [Link]

  • ChemistryViews. (2024). Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. PubMed Central. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2010). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2-pyridine carboxylic acid.
  • Pipzine Chemicals. (2026). 2-Chloro-5-Methylpyridine-3-Carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diverse reactivity of an iron–aluminium complex with substituted pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

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Exploratory

The Genesis of a Scaffold: A Technical History of Substituted Pyridine Carboxylic Acids

An In-Depth Technical Guide: Introduction Within the pantheon of heterocyclic compounds, the substituted pyridine carboxylic acid scaffold holds a position of profound significance. Its journey from a 19th-century chemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Introduction

Within the pantheon of heterocyclic compounds, the substituted pyridine carboxylic acid scaffold holds a position of profound significance. Its journey from a 19th-century chemical curiosity to a cornerstone of modern pharmacology and agrochemistry is a compelling narrative of scientific inquiry, serendipity, and rational design. This guide provides an in-depth exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will dissect the foundational discoveries, trace the evolution of synthetic methodologies, and examine the structure-activity relationships that have rendered these molecules indispensable. The narrative is built not merely on a recitation of facts, but on an understanding of the causal links between experimental choices and scientific breakthroughs, reflecting the core principles of expertise and trustworthiness that drive modern research.

PART 1: Foundational Discoveries and Early Synthesis

The story of substituted pyridine carboxylic acids begins with the isolation and synthesis of their parent heterocycle, pyridine. While historically produced from coal tar, the first true synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1] This foundational work paved the way for the deliberate construction of pyridine derivatives.

A pivotal moment arrived in 1881 when Arthur Rudolf Hantzsch developed the first major synthesis of pyridine derivatives.[1] The Hantzsch Pyridine Synthesis remains a classic and instructive method, typically involving a 2:1:1 condensation of a β-keto acid (like acetoacetate), an aldehyde, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.[1][2] The genius of the Hantzsch synthesis lies in its convergent nature, allowing for the systematic variation of three components to build a library of substituted pyridines.

Simultaneously, the simplest pyridine carboxylic acids were being discovered through oxidative degradation of natural products. In a landmark experiment in 1867, Nicotinic acid (Pyridine-3-carboxylic acid) was synthesized by the oxidation of nicotine, a discovery that also gave the acid its name.[3] This approach—the oxidation of readily available alkylpyridines—would become a dominant strategy for industrial production.[3][4]

Key Early Synthetic Milestones
YearDiscovery/MethodDiscoverer(s)Significance
1867First synthesis of Nicotinic AcidC. HuberDemonstrated the pyridine core could be carboxylated via oxidation of a natural product precursor.[3]
1876First synthesis of PyridineWilliam RamsayEstablished the first synthetic route to the parent heterocycle.[1]
1881Hantzsch Pyridine SynthesisArthur HantzschProvided a versatile and rational method for constructing substituted pyridine rings from acyclic precursors.[1]
1924Chichibabin Pyridine SynthesisAleksei ChichibabinOffered a more efficient industrial-scale synthesis of pyridine from inexpensive reagents, boosting availability.[1]
Experimental Protocol: Classic Hantzsch Dihydropyridine Synthesis

This protocol describes a representative Hantzsch synthesis. The causality behind this one-pot reaction is the elegant cascade of condensations (Knoevenagel and Michael) and cyclization, driven by the removal of water. The final oxidation step is crucial for achieving the stable aromatic pyridine ring.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2.0 eq), the desired aldehyde (1.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Reaction: Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: After cooling, the dihydropyridine product often precipitates. Isolate the solid by filtration and wash with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Oxidation: Dissolve the crude dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), portion-wise while monitoring the exotherm.

  • Workup and Purification: After the oxidation is complete, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product. The crude product can be purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_products Products Ketoester β-Ketoester (2 eq) Condensation One-Pot Condensation & Cyclization Ketoester->Condensation Aldehyde Aldehyde (1 eq) Aldehyde->Condensation Ammonia Ammonia Source (1 eq) Ammonia->Condensation DHP Dihydropyridine Intermediate Condensation->DHP Formation Oxidation Oxidation Pyridine Substituted Pyridine Product Oxidation->Pyridine DHP->Oxidation Aromatization

Hantzsch Pyridine Synthesis Workflow.

PART 2: The Pharmaceutical Revolution

The true value of the pyridine carboxylic acid scaffold was unlocked in the mid-20th century, leading to landmark drugs that transformed human health.

Isoniazid: The Serendipitous Triumph Over Tuberculosis

The story of Isoniazid (isonicotinic acid hydrazide) is a classic case of pharmaceutical serendipity. The compound was first synthesized in 1912 by Hans Meyer and Josef Mally during their doctoral research on nicotinic acid derivatives.[5][6] However, its profound antitubercular properties lay dormant and undiscovered for four decades.[5]

In the early 1950s, while searching for new treatments for tuberculosis, researchers at Hoffmann-La Roche, Squibb, and Bayer were investigating thiosemicarbazones.[5][7] A synthetic intermediate in this process was isonicotinic acid hydrazide. In a moment of scientific insight, this intermediate was tested and found to have dramatically greater activity against Mycobacterium tuberculosis than the final target compounds.[7] This simultaneous, independent discovery by three separate pharmaceutical companies marked a turning point in the fight against tuberculosis, providing a cheap, effective, and orally available drug.[5][6]

Isoniazid's Mechanism of Action

Isoniazid is a prodrug. Its efficacy is a two-step, self-validating system. First, it is activated within the mycobacterium by the catalase-peroxidase enzyme KatG.[8] This activation is essential; mutations in the katG gene are a primary source of isoniazid resistance. Once activated, the isoniazid radical reacts with NAD+ to form an adduct that potently inhibits InhA, an enoyl-acyl carrier protein reductase critical for the synthesis of mycolic acids—the unique, waxy lipids that form the mycobacterial cell wall.[8]

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation INH_active Activated Isoniazid (Isonicotinic Acyl Radical) KatG->INH_active InhA InhA Enzyme INH_active->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity InhA->CellWall Disruption MycolicAcid->CellWall

Sources

Foundational

In Silico Characterization of 2-Ethoxy-3-methylpyridine-5-carboxylic acid: A Technical Guide to Predictive Modeling in Early-Stage Drug Discovery

Abstract In the contemporary drug discovery landscape, the early and accurate prediction of a compound's physicochemical, pharmacokinetic, and toxicological properties is paramount to de-risking candidates and accelerati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary drug discovery landscape, the early and accurate prediction of a compound's physicochemical, pharmacokinetic, and toxicological properties is paramount to de-risking candidates and accelerating development timelines.[1] This technical guide provides an in-depth, practical walkthrough of the in silico prediction of key properties for the novel molecule, 2-Ethoxy-3-methylpyridine-5-carboxylic acid. As a Senior Application Scientist, this document is structured to not only present predictive data but to also elucidate the strategic rationale behind the computational methodologies employed. We will explore the foundational principles of leveraging computational chemistry to forecast a molecule's behavior, offering a self-validating framework for researchers, scientists, and drug development professionals to apply to their own discovery pipelines.[2]

Introduction: The Imperative of Predictive Science in Pharmaceutical Research

The journey from a promising lead molecule to a clinically approved therapeutic is fraught with challenges, with a significant portion of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[3] In silico ADMET prediction has emerged as an indispensable tool, allowing for the rapid, cost-effective screening of virtual compounds to identify and prioritize those with the highest probability of success.[4] This guide will utilize a case-study approach, focusing on the hypothetical yet structurally plausible molecule, 2-Ethoxy-3-methylpyridine-5-carboxylic acid, to demonstrate a comprehensive in silico characterization workflow. The principles and methodologies outlined herein are broadly applicable to a wide range of small molecules in early-stage discovery.[5]

The Target Molecule: 2-Ethoxy-3-methylpyridine-5-carboxylic acid

To initiate our in silico analysis, we must first represent the molecule in a machine-readable format. The Simplified Molecular Input Line Entry System (SMILES) is a widely accepted standard for this purpose. The SMILES string for 2-Ethoxy-3-methylpyridine-5-carboxylic acid is: CCOC1=NC=C(C(=C1)C)C(=O)O.

Predicting Physicochemical Properties: The Foundation of Druglikeness

A molecule's fundamental physicochemical properties govern its behavior in both biological and formulation contexts. These parameters are strong determinants of a compound's solubility, permeability, and ultimately, its bioavailability.

Methodologies for Physicochemical Property Prediction

A variety of computational models are available to predict these properties. Many, like those integrated into platforms such as SwissADME and ADMETlab 2.0, are based on quantitative structure-property relationships (QSPR) derived from large datasets of experimentally determined values.[6] These models utilize molecular descriptors to correlate a compound's structure with its physicochemical characteristics.

Step-by-Step Protocol for Physicochemical Property Prediction using SwissADME
  • Navigate to the SwissADME web server. [6] This freely accessible tool provides a user-friendly interface for predicting a wide range of molecular properties.

  • Input the molecular structure. In the input field, paste the SMILES string for 2-Ethoxy-3-methylpyridine-5-carboxylic acid: CCOC1=NC=C(C(=C1)C)C(=O)O.

  • Initiate the prediction. Click the "Run" button to start the analysis.

  • Analyze the results. The output will provide a comprehensive table of physicochemical properties.

Predicted Physicochemical Properties of 2-Ethoxy-3-methylpyridine-5-carboxylic acid
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight181.19 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is preferred for oral bioavailability.
LogP (Lipophilicity)1.68A measure of a compound's partition between an oily and an aqueous phase. Affects solubility, permeability, and metabolism.
Water SolubilityModerately SolubleCrucial for absorption and distribution in the aqueous environment of the body.
pKa (Acidic)4.5 (Approx.)The ionization state of a molecule at a given pH, which impacts its solubility, permeability, and target binding. The carboxylic acid group is predicted to be acidic.
Polar Surface Area (PSA)69.9 ŲThe sum of surfaces of polar atoms in a molecule. Influences membrane permeability and interaction with biological targets.

In Silico Pharmacokinetic (ADME) Profiling

Understanding a molecule's ADME profile is critical for predicting its in vivo behavior, including how it is absorbed, distributed throughout the body, metabolized, and ultimately excreted.

Computational Approaches to ADME Prediction

Modern in silico tools employ a range of algorithms, from graph-based signatures to machine learning models, to predict ADME properties.[3] Platforms like pkCSM and ADMET Predictor® leverage extensive databases of experimental data to build robust predictive models for various ADME endpoints.[3][7]

A Unified Workflow for ADME Prediction

The following diagram illustrates a generalized workflow for obtaining a comprehensive ADME profile using web-based prediction tools.

ADME_Workflow cluster_input Input cluster_tools Prediction Tools cluster_output Predicted ADME Profile SMILES SMILES String (CCOC1=NC=C(C(=C1)C)C(=O)O) pkCSM pkCSM SMILES->pkCSM SwissADME SwissADME SMILES->SwissADME admetSAR admetSAR SMILES->admetSAR Absorption Absorption (e.g., Caco-2, GI) pkCSM->Absorption Distribution Distribution (e.g., BBB, PPB) pkCSM->Distribution Metabolism Metabolism (e.g., CYP inhibition) pkCSM->Metabolism Excretion Excretion (e.g., Renal OCT2) pkCSM->Excretion SwissADME->Absorption SwissADME->Distribution SwissADME->Metabolism admetSAR->Metabolism admetSAR->Excretion Predictive_Drug_Discovery_Funnel Virtual_Library Large Virtual Library of Compounds In_Silico_Screening In Silico ADMET Screening Virtual_Library->In_Silico_Screening Filter Prioritized_Hits Prioritized Hits for Synthesis In_Silico_Screening->Prioritized_Hits Prioritize Experimental_Validation Experimental Validation (In Vitro & In Vivo) Prioritized_Hits->Experimental_Validation Synthesize & Test Lead_Candidate Lead Candidate Experimental_Validation->Lead_Candidate Validate

Caption: The role of in silico screening in the drug discovery funnel.

References

  • PubChem. 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-o[3][8]xazin-4-Yl)-4-Fluoro-Phenyl]-Amide. Available from: [Link]

  • Guan, X., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6(3), 147-172. Available from: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available from: [Link]

  • Pipzine Chemicals. 5-Fluoro-2-Methoxy-Pyridine-3-Carboxylic Acid. Available from: [Link]

  • O'Boyle, N. M., et al. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 2190, 1-19. Available from: [Link]

  • Simulations Plus. ADMET Predictor®. Available from: [Link]

  • Pavan, M., & Worth, A. P. (2008). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Available from: [Link]

  • Green, D. (2016). Computational chemistry in drug discovery. YouTube. Available from: [Link]

  • Dong, J., et al. (2021). ADMETlab 2.0: an enhanced online platform for systematic ADMET evaluation. Nucleic Acids Research, 49(W1), W49-W55. Available from: [Link]

  • ChemSynthesis. 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. Available from: [Link]

  • PozeSCAF. In Silico Toxicity Prediction. Available from: [Link]

  • Opo, F. A., et al. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbaa402. Available from: [Link]

  • Instem. Streamlining Toxicity Predictions with In Silico Profiling. Available from: [Link]

  • Sabe, V. T., et al. (2021). Computational Methods in Drug Discovery. Molecules, 26(21), 6439. Available from: [Link]

  • Jiménez-Luna, J., et al. (2021). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling, 61(10), 4845-4856. Available from: [Link]

  • Sahu, T. R., & Sahu, L. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. NeuroQuantology, 20(20), 3245-3250. Available from: [Link]

  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Available from: [Link]

  • RSC Medicinal Chemistry. (2024). RSC Medicinal Chemistry, 15(1). Available from: [Link]

  • Guan, X., et al. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. Available from: [Link]

  • Zhang, Z. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Available from: [Link]

  • Cheng, F., et al. (2012). admetSAR: a comprehensive source and free tool for evaluating chemical ADMET properties. Journal of Chemical Information and Modeling, 52(11), 3099-3105. Available from: [Link]

  • American Chemical Society. (2025). Computational chemistry evaluation strategies in early-stage drug discovery. ACS Fall 2025. Available from: [Link]

  • Data Professor. (2021). An Introduction to Computational Drug Discovery. YouTube. Available from: [Link]

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Exploratory

Literature review of 2-Ethoxy-3-methylpyridine-5-carboxylic acid and its analogs

An In-Depth Technical Guide to 2-Ethoxy-3-methylpyridine-5-carboxylic Acid and its Analogs for Drug Discovery Professionals Executive Summary The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Ethoxy-3-methylpyridine-5-carboxylic Acid and its Analogs for Drug Discovery Professionals

Executive Summary

The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] This guide provides a comprehensive literature review of 2-ethoxy-3-methylpyridine-5-carboxylic acid and its analogs, targeting researchers, scientists, and drug development professionals. Due to the limited publicly available information on the specific title compound, this document focuses on the synthesis, structure-activity relationships (SAR), and biological potential of its close analogs, namely substituted pyridine-5-carboxylic acids. We delve into the synthetic methodologies for accessing this chemical class, explore the impact of substituent patterns on biological activity, and review the therapeutic applications of these compounds, particularly as enzyme inhibitors and anticancer agents. Furthermore, this guide presents detailed, actionable experimental protocols and visual workflows to aid in the practical application of the discussed concepts.

Introduction: The Prominence of the Pyridine Carboxylic Acid Scaffold

The pyridine ring is a fundamental heterocyclic motif in drug design, with a significant number of FDA-approved drugs containing this core structure.[1][4] Its prevalence can be attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets, thereby enhancing binding affinity.[1] The incorporation of a carboxylic acid moiety further increases the therapeutic potential by providing an additional point for interaction, such as coordinating with metal ions in enzyme active sites, and improving the pharmacokinetic properties of the molecule.[1]

Pyridine carboxylic acid isomers—picolinic acid, nicotinic acid, and isonicotinic acid—have given rise to a plethora of drugs for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[1][2] The ongoing research in this area continues to uncover novel enzyme inhibitors and other therapeutic agents, highlighting the enduring relevance of this scaffold in drug discovery.[1][2] This guide will specifically focus on the subclass of 2-alkoxy-3-methylpyridine-5-carboxylic acids, providing a detailed analysis of their synthesis and potential biological activities, using available literature on closely related analogs to inform the discussion.

Synthesis of 2-Alkoxy-3-methylpyridine-5-carboxylic Acid Analogs

The synthesis of substituted pyridine carboxylic acids can be achieved through various routes, often starting from commercially available pyridine derivatives. A common strategy involves the functionalization of a pre-existing pyridine ring through nucleophilic substitution reactions. For instance, the synthesis of 2-alkoxy- and 2-amino- substituted pyridines can be accomplished by reacting dihalopyridine precursors with the corresponding nucleophiles.

A plausible synthetic route to 2-ethoxy-3-methylpyridine-5-carboxylic acid and its analogs can be envisioned starting from 2,6-dihalopyridine-3-carboxylate. The differential reactivity of the halogen atoms at the 2- and 6-positions allows for regioselective substitution. For example, treatment of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide has been shown to predominantly yield the 2-methoxy derivative.[5][6] Subsequent steps would involve the introduction of the methyl group at the 3-position, potentially through a coupling reaction, followed by the hydrolysis of the ester to the desired carboxylic acid.

The choice of starting materials and reaction conditions is crucial for achieving the desired substitution pattern and yield. Factors such as the nature of the halogen, the nucleophile, the solvent, and the temperature can all influence the outcome of the reaction.[5][6]

Proposed Synthetic Workflow

Below is a generalized, hypothetical workflow for the synthesis of a 2-alkoxy-3-methyl-pyridine-5-carboxylic acid analog.

Synthetic Workflow Start Start: 2,6-Dihalopyridine-3-carboxylate Step1 Step 1: Regioselective Nucleophilic Substitution (e.g., with Sodium Ethoxide) Start->Step1 Intermediate1 Intermediate: 2-Ethoxy-6-halopyridine-3-carboxylate Step1->Intermediate1 Step2 Step 2: Introduction of Methyl Group (e.g., Suzuki or Stille Coupling) Intermediate1->Step2 Intermediate2 Intermediate: 2-Ethoxy-3-methyl-6-halopyridine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Removal of Halogen (e.g., Hydrogenolysis) Intermediate2->Step3 Intermediate3 Intermediate: Ethyl 2-ethoxy-3-methylpyridine-5-carboxylate Step3->Intermediate3 Step4 Step 4: Ester Hydrolysis (e.g., with NaOH) Intermediate3->Step4 End End Product: 2-Ethoxy-3-methylpyridine-5-carboxylic acid Step4->End

Caption: A generalized synthetic workflow for 2-ethoxy-3-methylpyridine-5-carboxylic acid.

Structure-Activity Relationships (SAR) of Substituted Pyridine Carboxylic Acids

The biological activity of pyridine carboxylic acid derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. Understanding these structure-activity relationships is crucial for the rational design of potent and selective drug candidates.

Effect of Alkoxy Groups: The introduction of alkoxy groups, such as methoxy or ethoxy, at the 2-position of the pyridine ring has been shown to modulate the electronic properties and steric profile of the molecule. This can lead to enhanced binding to the target protein and improved cellular permeability. For instance, studies on pyridine derivatives have demonstrated that the presence of methoxy groups can significantly enhance their antiproliferative activity against various cancer cell lines.[7]

Effect of Methyl Groups: A methyl group at the 3-position can provide a crucial hydrophobic interaction with the target protein, potentially increasing binding affinity. Its position adjacent to the alkoxy group can also influence the conformation of the molecule, which may be important for optimal binding.

The Carboxylic Acid Moiety: The carboxylic acid group at the 5-position is a key functional group that can participate in hydrogen bonding and ionic interactions with the biological target. It also contributes to the overall polarity and solubility of the compound, which are important pharmacokinetic properties.

In a study on 5-substituted pyridine analogues, it was found that the introduction of bulky substituents at the C5 position of the pyridine ring had a significant impact on their binding affinity to neuronal nicotinic acetylcholine receptors.[8] This highlights the importance of the substitution pattern at this position for modulating biological activity.

Biological Activities and Therapeutic Potential

Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[9]

Anticancer Activity: Many pyridine derivatives have been investigated for their potential as anticancer agents. The antiproliferative activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell growth and proliferation, such as kinases. For example, the introduction of methoxy groups into the pyridine structure has been shown to improve antiproliferative activity against HeLa, A549, and MDA-MB-231 cell lines.[7]

Antimicrobial Activity: The pyridine scaffold is also present in a number of antimicrobial agents.[10][11] The development of novel pyridine carboxylic acid derivatives with antimicrobial activity is an active area of research, driven by the growing threat of antibiotic resistance.

Enzyme Inhibition: Pyridine carboxylic acid derivatives are particularly promising as enzyme inhibitors.[1][2] The carboxylic acid group can effectively coordinate with metal ions in the active site of metalloenzymes, while the substituted pyridine ring can provide additional interactions to enhance binding affinity and selectivity.

Experimental Protocols

General Protocol for the Synthesis of a 2-Alkoxy-3-methyl-pyridine-5-carboxylic Acid Analog

This protocol is a hypothetical example based on established synthetic methodologies for substituted pyridines.

Step 1: Synthesis of Ethyl 2-ethoxy-6-chloropyridine-3-carboxylate

  • To a solution of ethyl 2,6-dichloropyridine-3-carboxylate (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-ethoxy-3-methyl-6-chloropyridine-3-carboxylate

  • To a solution of ethyl 2-ethoxy-6-chloropyridine-3-carboxylate (1.0 eq) and methylboronic acid (1.5 eq) in a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture and heat to 90 °C under an inert atmosphere for 16 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Synthesis of Ethyl 2-ethoxy-3-methylpyridine-5-carboxylate

  • To a solution of ethyl 2-ethoxy-3-methyl-6-chloropyridine-3-carboxylate (1.0 eq) in methanol, add palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • The crude product can be used in the next step without further purification.

Step 4: Synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

  • To a solution of ethyl 2-ethoxy-3-methylpyridine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water, add lithium hydroxide (2.0 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

MTT Assay Workflow Start Seed cancer cells in a 96-well plate Step1 Incubate for 24 hours Start->Step1 Step2 Treat cells with varying concentrations of the test compound Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT reagent to each well Step3->Step4 Step5 Incubate for 4 hours Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Measure absorbance at 570 nm using a plate reader Step6->Step7 End Calculate IC50 values Step7->End

Caption: A standard workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Perspectives

While direct information on 2-ethoxy-3-methylpyridine-5-carboxylic acid is scarce, the broader class of substituted pyridine carboxylic acids represents a rich and promising area for drug discovery. The synthetic versatility of the pyridine scaffold allows for the generation of diverse chemical libraries, and the well-established structure-activity relationships provide a rational basis for the design of novel therapeutic agents. Future research in this area could focus on the synthesis and biological evaluation of a focused library of 2-alkoxy-3-methylpyridine-5-carboxylic acid analogs to explore their potential as anticancer, antimicrobial, or enzyme inhibitory agents. The development of more efficient and regioselective synthetic methods for accessing these compounds would also be of significant value to the medicinal chemistry community.

References

  • Pipzine Chemicals. 2-amino-5-methylpyridine-3-carboxylic acid.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025-05-20).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025-05-20).
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022-08-06).
  • US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3.
  • 2-Methylpyridine-3-carboxylic acid 98 3222-56-8 - Sigma-Aldrich.
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20).
  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. - ResearchGate.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI.
  • Therapeutic effect of pyridine derivatives. | Download Scientific Diagram - ResearchGate.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing).
  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives | Request PDF - ResearchGate. (2025-08-07).
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin.
  • 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid - ChemSynthesis. (2025-05-20).
  • 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[2][12]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide | C19H19F3N4O3 | CID 71305034 - PubChem. Available from:

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an - SID.
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - MDPI.

Sources

Foundational

Potential Targets for Drug Discovery with Pyridine Carboxylic Acid Scaffolds

Executive Summary: The Privileged Nature of the Scaffold In the landscape of medicinal chemistry, pyridine carboxylic acids (PCAs) —comprising picolinic (2-), nicotinic (3-), and isonicotinic (4-) acids—are not merely re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Nature of the Scaffold

In the landscape of medicinal chemistry, pyridine carboxylic acids (PCAs) —comprising picolinic (2-), nicotinic (3-), and isonicotinic (4-) acids—are not merely reagents; they are "privileged scaffolds." Their utility stems from a unique electronic duality: the electron-deficient pyridine ring facilitates


-

stacking and nucleophilic attacks, while the carboxylic acid moiety serves as a versatile handle for hydrogen bonding, metal chelation, or covalent derivatization.

This guide dissects the pharmacological potential of PCA scaffolds, moving beyond basic synthesis to the mechanistic anchoring of these moieties in active sites. We will explore three primary target classes: Metalloenzymes , Antimicrobial Reductases , and Metabolic GPCRs .

Structural Logic & Pharmacophore Mapping

The position of the carboxyl group relative to the pyridine nitrogen dictates the biological function. This structural isomerism acts as a "molecular switch" for target selectivity.

The Isomer-Function Correlation
  • Picolinic Acid (2-COOH): The proximity of the nitrogen lone pair and the carboxyl oxygen creates a rigid N,O-bidentate pocket . This is the "Chelator Scaffold," ideal for targeting metalloenzymes (Zn²⁺, Fe²⁺ dependent).

  • Nicotinic Acid (3-COOH): The meta-position prevents chelation but optimizes geometry for dipolar interactions and hydrogen bonding in GPCR pockets (e.g., GPR109A).

  • Isonicotinic Acid (4-COOH): The para-position offers maximum linear extension. This is the "Prodrug Scaffold," famously exploited in Isoniazid, where the nitrogen is accessible for radical activation.

Visualization: Pharmacophore Logic

The following diagram illustrates how structural variations dictate binding modes and target classes.

PharmacophoreLogic Picolinic Picolinic Acid (2-COOH) Chelation N,O-Bidentate Metal Chelation Picolinic->Chelation Nicotinic Nicotinic Acid (3-COOH) H_Bonding Dipolar Interaction & H-Bonding Nicotinic->H_Bonding Isonicotinic Isonicotinic Acid (4-COOH) Radical Radical Activation (Prodrug) Isonicotinic->Radical Metallo Metalloenzymes (KDMs, MMPs) Chelation->Metallo GPCR GPCRs (GPR109A) H_Bonding->GPCR InhA Enoyl-ACP Reductase (InhA) Radical->InhA

Figure 1: Pharmacophore mapping linking PCA isomers to specific binding mechanisms and biological targets.

Target Class 1: Metalloenzymes (The Picolinic Wedge)

Primary Scaffold: Picolinic Acid derivatives. Key Targets: Histone Lysine Demethylases (KDMs), Matrix Metalloproteinases (MMPs).

Mechanistic Insight: The "Pinch" Effect

Many epigenetic enzymes, such as the JmjC domain-containing KDMs, rely on a ferrous ion (Fe²⁺) at the active site to catalyze demethylation. Picolinic acid derivatives mimic the substrate (2-oxoglutarate) by coordinating the metal ion in a bidentate fashion.

  • Causality: The pyridine nitrogen and the carboxylate oxygen displace water molecules coordinated to the metal, locking the enzyme in an inactive state.

  • Optimization: Substitution at the 5-position of the pyridine ring allows the molecule to reach into the substrate-binding tunnel, enhancing selectivity between KDM isoforms.

Target Class 2: Antimicrobial Targets (The Isonicotinic Warhead)

Primary Scaffold: Isonicotinic Acid Hydrazide (Isoniazid). Key Target: Enoyl-ACP Reductase (InhA) in Mycobacterium tuberculosis.

Mechanism: The "Trojan Horse" Activation

Unlike standard competitive inhibitors, isonicotinic acid derivatives often function as prodrugs. This is a critical distinction for drug design: the molecule must be chemically stable enough to enter the bacterium but reactive enough to be activated by bacterial enzymes.

Pathway Description:

  • Entry: Passive diffusion into the mycobacterium.

  • Activation: The bacterial catalase-peroxidase (KatG ) oxidizes the hydrazide group, generating an isonicotinoyl radical.

  • Adduct Formation: This radical reacts with NADH to form an INH-NAD adduct.

  • Inhibition: The adduct binds with extremely high affinity to InhA , blocking mycolic acid synthesis and causing cell wall collapse.

Visualization: Isoniazid Activation Pathway

INH_Pathway INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Oxidation Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD Adduct Radical->Adduct + NADH NADH NADH Cofactor NADH->Adduct InhA Target: InhA (Enoyl-ACP Reductase) Adduct->InhA High Affinity Binding Effect Inhibition of Mycolic Acid Synthesis InhA->Effect Cell Death

Figure 2: The "Trojan Horse" mechanism of Isoniazid activation and InhA inhibition in M. tuberculosis.

Experimental Protocols

To validate these scaffolds, robust synthesis and assay protocols are required.

Protocol A: General Synthesis of Pyridine Carboxamides

This protocol creates a library of amide derivatives (e.g., for Sorafenib analogs or FBDD libraries) from any PCA isomer.

Reagents: Pyridine carboxylic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve the specific pyridine carboxylic acid (2-, 3-, or 4-isomer) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add HATU and stir for 15 minutes at room temperature. Causality: Pre-activation forms the active ester, preventing amine racemization and improving yield.

  • Coupling: Add the amine (R-NH₂) followed by dropwise addition of DIPEA. The solution should turn slightly yellow.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (Self-Validating Step): Dilute with EtOAc and wash sequentially with saturated NaHCO₃ (removes unreacted acid), water, and brine. Validation: If the aqueous layer remains acidic/basic, impurities persist.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Resazurin Microtiter Assay (REMA) for Antitubercular Activity

A rapid, colorimetric assay to screen isonicotinic derivatives against M. tuberculosis or surrogate strains (M. smegmatis).

Materials: 96-well plates, Resazurin sodium salt (0.01%), 7H9 broth.

Workflow:

  • Preparation: Prepare serial dilutions of the test compound in 96-well plates (100 µL/well).

  • Inoculation: Add 100 µL of log-phase bacterial culture (OD₆₀₀ ~0.001) to each well. Include positive control (Isoniazid) and negative control (solvent only).

  • Incubation: Incubate at 37°C for 7 days (M. tb) or 24 hours (M. smegmatis).

  • Development: Add 30 µL of Resazurin solution. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (inhibition). Resazurin (oxidized) remains.

    • Pink: Growth (inactive compound). Resazurin reduced to Resorufin by viable cells.

    • Data Output: Determine MIC (Minimum Inhibitory Concentration) visually or via fluorescence (Ex 530nm / Em 590nm).

Quantitative Data Summary: FDA-Approved PCA Drugs

The following table highlights the clinical success of these scaffolds, validating their "privileged" status.

Drug NameScaffold IsomerPrimary TargetIndicationMechanism Class
Isoniazid Isonicotinic (4-)InhA (Enoyl-ACP Reductase)TuberculosisCovalent Inhibitor (Prodrug)
Niacin Nicotinic (3-)GPR109ADyslipidemiaGPCR Agonist
Sorafenib Picolinic (2-)VEGFR / PDGFR / RAFRCC / HCCKinase Inhibitor (Type II)
Ethionamide Isonicotinic (4-)InhATuberculosisCovalent Inhibitor (Prodrug)
Vismodegib Picolinic (2-)Smoothened (SMO)Basal Cell CarcinomaGPCR Antagonist

*Note: Sorafenib and Vismodegib contain pyridine carboxamide motifs derived from picolinic acid precursors, utilizing the amide H-bond donor/acceptor properties for kinase/receptor binding.

Future Perspectives: Fragment-Based Drug Discovery (FBDD)

The low molecular weight (<150 Da) of pyridine carboxylic acids makes them ideal fragments for FBDD.

  • Strategy: Screen libraries of 2-, 3-, and 4-substituted pyridines using NMR or X-ray crystallography to identify weak binders.

  • Growth: "Grow" the molecule from the carboxylic acid handle to capture adjacent sub-pockets, increasing potency from mM to nM range while maintaining high ligand efficiency (LE).

FBDD_Workflow Library PCA Fragment Library (<150 Da) Screen Biophysical Screen (NMR / SPR) Library->Screen Hit Weak Hit (mM affinity) Screen->Hit Grow Fragment Growth/Linking Hit->Grow Structural Biology Guided Lead Lead Compound (nM affinity) Grow->Lead

Figure 3: Fragment-Based Drug Discovery workflow utilizing PCA scaffolds as starting points.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • Isoniazid: Mechanism of Action and Resistance. Wikipedia / BenchChem. [Link]

  • Pyridine: The Scaffolds with Significant Clinical Diversity. RSC Advances. [Link]

  • Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent. Dalton Transactions. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry and Antibacterial Activities. PubMed Central. [Link]

Protocols & Analytical Methods

Method

Analytical methods for quantification of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

An Application Note and Protocol for the Quantification of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid Introduction 2-Ethoxy-3-methylpyridine-5-carboxylic acid is a substituted pyridine derivative. The pyridine ring is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid

Introduction

2-Ethoxy-3-methylpyridine-5-carboxylic acid is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry and drug development, with numerous derivatives synthesized and evaluated for a wide range of biological activities.[1][2] Accurate and reliable quantification of such molecules is critical throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final pharmaceutical product. This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 2-Ethoxy-3-methylpyridine-5-carboxylic acid in various matrices, designed for researchers, analytical scientists, and quality control professionals.

The methodologies presented herein are based on established principles of chromatographic science and are adaptable to different laboratory settings and sample types. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust primary method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and selectivity.

Physicochemical Properties and Method Selection Rationale

The molecular structure of 2-Ethoxy-3-methylpyridine-5-carboxylic acid dictates the optimal analytical approach. Key features include:

  • Pyridine Ring : Provides a chromophore, making UV detection a viable and straightforward quantification technique.[3]

  • Carboxylic Acid Group : Imparts significant polarity and an acidic character to the molecule. This functional group makes the compound suitable for reverse-phase chromatography, where retention can be controlled by adjusting the mobile phase pH.

  • Ethoxy and Methyl Groups : Contribute to the overall hydrophobicity of the molecule.

Based on these properties, the following analytical techniques are considered:

  • High-Performance Liquid Chromatography (HPLC) : This is the most versatile and widely applicable technique for non-volatile, polar compounds like pyridine carboxylic acids.[4] Reverse-phase HPLC offers excellent separation capabilities, and the presence of the pyridine ring allows for sensitive UV detection.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : For complex matrices such as plasma or tissue extracts, or when very low detection limits are required, coupling HPLC with tandem mass spectrometry provides unparalleled selectivity and sensitivity.[6][7]

  • Gas Chromatography (GC) : Direct analysis of carboxylic acids by GC is challenging due to their high polarity and low volatility.[8][9] While GC can be used, it necessitates a derivatization step to convert the carboxylic acid into a more volatile ester or silyl derivative, adding complexity to the sample preparation process.[8][10]

Therefore, this guide will focus on HPLC-UV as the primary recommended method due to its robustness and accessibility, and LC-MS/MS as an advanced method for more demanding applications.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and accurate means for the quantification of 2-Ethoxy-3-methylpyridine-5-carboxylic acid in bulk materials or simple formulations.

Causality Behind Experimental Choices
  • Column Selection : A C18 (octadecylsilyl) column is chosen as it is the most common and versatile stationary phase for reverse-phase chromatography. It provides good retention for moderately polar compounds like the target analyte.

  • Mobile Phase : A mixture of an aqueous buffer (phosphate buffer) and an organic solvent (acetonitrile) is used. The buffer's pH is set to be acidic (e.g., pH 3.0) to suppress the ionization of the carboxylic acid group. In its neutral form, the analyte is more hydrophobic and will be better retained on the C18 column, leading to sharper peaks and improved chromatography. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Detection : The UV detector wavelength is set based on the absorbance maximum (λmax) of the pyridine ring system. A preliminary scan of the analyte solution in the mobile phase should be performed to determine the optimal wavelength for maximum sensitivity. For many pyridine derivatives, this falls in the 220-280 nm range.[3][5]

Experimental Protocol: HPLC-UV Analysis

1. Materials and Reagents

  • Reference Standard of 2-Ethoxy-3-methylpyridine-5-carboxylic acid (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric Acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

3. Preparation of Solutions

  • Phosphate Buffer (20 mM, pH 3.0) : Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase : Mix the Phosphate Buffer and Acetonitrile in a 50:50 (v/v) ratio.[5] Degas the solution by sonication or helium sparging. Note: The ratio may need optimization during method development.

  • Standard Stock Solution (e.g., 100 µg/mL) : Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

4. Chromatographic Conditions

Parameter Suggested Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (start at 225 nm)

| Run Time | ~10 minutes (or until the analyte has eluted) |

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase to an expected concentration within the calibration range. Filter if necessary.

  • Inject the sample solution(s).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample solution using the calibration curve.

Method Validation Protocol

Analytical method validation is a documented process that proves an analytical method is suitable for its intended purpose.[11] The validation should be performed according to ICH Q2(R2) guidelines.[12]

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Analyze a blank, a placebo (if applicable), and the analyte.No interfering peaks at the retention time of the analyte.
Linearity & Range To demonstrate a proportional relationship between concentration and response. Analyze 5-6 calibration standards across the desired range.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of the test results to the true value. Perform recovery studies by spiking a placebo or sample with known amounts of the analyte at 3 levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery between 98.0% and 102.0%.
Precision Repeatability : Analyze 6 replicate samples at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Determined based on signal-to-noise ratio (S/N) or the standard deviation of the response.S/N ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ratio of 10:1; RSD ≤ 10%.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid in complex biological matrices like plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[13]

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute for Analysis Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separation Chromatographic Separation (HPLC) Inject->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for LC-MS/MS quantification.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a method for quantifying the analyte in human plasma.

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add an internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial.

  • Dilute the supernatant with the initial mobile phase if necessary and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter Suggested Condition
LC System UPLC or HPLC System
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate (gradient to be optimized)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Key MS Parameters Capillary Voltage, Gas Flow, Source Temperature (to be optimized)

| Detection Mode | Multiple Reaction Monitoring (MRM) |

3. MRM Transition Development The MRM transitions must be empirically determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Predicted Precursor Ion [M+H]⁺ : The molecular weight of C₉H₁₁NO₃ is 181.19 g/mol . The precursor ion would be m/z 182.2.

  • Predicted Product Ions : Fragmentation would likely involve the loss of the carboxylic acid group (-45 Da), the ethoxy group (-45 Da), or other characteristic fragments.

    • Transition 1 : 182.2 → 137.2 (Loss of COOH)

    • Transition 2 : 182.2 → 136.2 (Loss of C₂H₅O)

    • These must be confirmed experimentally.

References

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]

  • LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Available at: [Link]

  • Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Głowacki, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Nature. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available at: [Link]

  • Acta Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. Available at: [Link]

  • Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]

  • MDPI. (2024). Comparative Analysis of Chemical Constituents in Peppers from Different Regions by Integrated LC-MS and GC-MS Non-Targeted Metabolomics. Available at: [Link]

  • ScienceDirect. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Pharmacentral. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • Taylor & Francis Online. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Available at: [Link]

  • Taylor & Francis Online. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available at: [Link]

  • LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Available at: [Link]

Sources

Application

Application Note: HPLC Method Development &amp; Analysis of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid (EMP5CA)

Executive Summary 2-Ethoxy-3-methylpyridine-5-carboxylic acid (EMP5CA) is a critical heterocyclic building block, frequently utilized in the synthesis of SGLT2 inhibitors and JAK inhibitors. Its amphoteric nature—possess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-3-methylpyridine-5-carboxylic acid (EMP5CA) is a critical heterocyclic building block, frequently utilized in the synthesis of SGLT2 inhibitors and JAK inhibitors. Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic carboxylic acid moiety—presents specific chromatographic challenges, notably peak tailing and sensitivity to pH fluctuations.

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol designed for the quantitation of EMP5CA. Unlike generic protocols, this method utilizes pH-controlled ion suppression to ensure sharp peak shapes and reproducible retention times. The method is optimized to separate the target analyte from its likely synthetic precursors (e.g., the ethyl ester derivative) and degradation products (decarboxylated species).

Chemical Context & Method Logic

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Structure: A pyridine ring substituted with a carboxylic acid (C5), a methyl group (C3), and an ethoxy group (C2).

  • pKa Considerations:

    • Carboxylic Acid (COOH):[1][2] Estimated pKa ~4.5 – 5.0.

    • Pyridine Nitrogen:[3] Estimated pKa ~2.0 – 3.5 (modulated by the 2-ethoxy substituent).

  • Solubility: Sparingly soluble in water; soluble in Methanol, Acetonitrile, and DMSO.

Chromatographic Strategy: The "Ion Suppression" Approach

To achieve consistent retention on a C18 hydrophobic stationary phase, the analyte must be prevented from ionizing into highly polar species.

  • pH Selection (pH 2.8): At pH 2.8, the carboxylic acid (pKa ~4.8) exists predominantly in its protonated, neutral form (

    
    ). This maximizes hydrophobic interaction with the C18 ligands. While the pyridine nitrogen may be protonated (
    
    
    
    ), the overall lipophilicity of the ethoxy and methyl groups ensures sufficient retention.
  • Buffer Choice: A phosphate buffer is selected for its high buffering capacity at low pH, essential for preventing local pH shifts within the column that cause peak splitting.

  • Column Selection: An end-capped C18 column (L1) is mandatory. Non-end-capped columns possess free silanol groups (

    
    ) which ionize to 
    
    
    
    above pH 3. These would interact electrostatically with the protonated pyridine nitrogen, causing severe peak tailing.

Experimental Protocol

Reagents and Chemicals
  • Reference Standard: 2-Ethoxy-3-methylpyridine-5-carboxylic acid (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrumentation Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent)
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent L1)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV-Vis Diode Array; Extract at 254 nm (primary) and 220 nm (secondary)
Run Time 20 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 2.8 ± 0.05  using dilute Phosphoric Acid. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v). Note: Do not use 100% aqueous diluent as the compound may precipitate.

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Sonicate for 5 mins to ensure dissolution.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Method Validation Workflow

The following diagram illustrates the logical flow for validating this method, ensuring specific attention is paid to the amphoteric nature of the analyte.

MethodValidation Start Method Development Specificity Specificity Test (Inject Impurities/Blank) Start->Specificity Specificity->Start Co-elution? Adjust Gradient Linearity Linearity (50% - 150% Target Conc) Specificity->Linearity Resolution > 2.0 Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy R² > 0.999 Robustness Robustness (pH ±0.2, Temp ±5°C) Accuracy->Robustness Robustness->Start pH Sensitive? Increase Buffer Final Validated Method Robustness->Final System Suitability Pass

Figure 1: Step-by-step validation logic emphasizing the critical feedback loops for amphoteric analytes.

System Suitability & Troubleshooting

Acceptance Criteria

To ensure data reliability, the system must meet these criteria before sample analysis:

ParameterAcceptance LimitRationale
Retention Time (RT) 6.0 - 8.0 minsEnsures separation from void volume and late eluters.
Tailing Factor (

)

1.5
Critical for pyridine derivatives; indicates successful silanol suppression.
Theoretical Plates (

)

5000
Indicates good column efficiency.
RSD (Area)

2.0% (n=6)
Demonstrates injection precision.
Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Interaction between the pyridine nitrogen and residual silanols on the column.

  • Solution: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or Waters Symmetry). Alternatively, add 5mM Triethylamine (TEA) to Mobile Phase A as a competing base (though modern columns rarely require this).

Issue 2: Retention Time Drift

  • Cause: Mobile phase pH instability.

  • Solution: The carboxylic acid pKa is sensitive. Ensure Mobile Phase A is buffered (Phosphate), not just acidified water. Verify pH is exactly 2.8.

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch.

  • Solution: If the sample is dissolved in 100% ACN and injected into a 90% Aqueous starting stream, the analyte may precipitate momentarily. Match the diluent to the starting gradient (50:50 or 90:10 Water:ACN).

Impurity Profiling (Synthetic Context)

When analyzing EMP5CA, researchers must monitor for specific process-related impurities. The proposed method (Gradient) is designed to separate:

  • Precursor (Ethyl 2-ethoxy-3-methylpyridine-5-carboxylate):

    • Nature:[4][2] The ester form before hydrolysis.

    • Elution: Significantly more hydrophobic (lacks free COOH).

    • Expected RT: ~12-14 mins (Late eluter).[2]

  • Decarboxylated Degradant (2-Ethoxy-3-methylpyridine):

    • Nature:[4][2] Result of thermal stress.

    • Elution: Less polar than the acid, elutes after the main peak but before the ester.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Provides the regulatory framework for system suitability and column parameters).

  • Dolan, J. W. (2010). "Temperature Selectivity in Reversed-Phase HPLC." LCGC North America. (Context for temperature control in ionizable samples).

  • PubChem Compound Summary: Nicotinic Acid Derivatives. (Structural analogues and pKa data grounding).

  • McCalley, D. V. (2010). "Study of the selectivity, mass transfer and efficiency of latest generation high-performance liquid chromatography columns for the analysis of basic and acidic compounds." Journal of Chromatography A. (Authoritative source on analyzing basic/acidic amphoterics).

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Method

Application Note &amp; Protocol: A Reliable Synthetic Pathway to 2-Ethoxy-3-methylpyridine-5-carboxylic acid

Abstract This technical guide provides a comprehensive overview of a robust and reproducible synthetic pathway for 2-Ethoxy-3-methylpyridine-5-carboxylic acid, a key building block in the development of novel pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible synthetic pathway for 2-Ethoxy-3-methylpyridine-5-carboxylic acid, a key building block in the development of novel pharmaceutical agents. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering a detailed, step-by-step methodology. The synthesis commences with the commercially available 3-methylpyridine and proceeds through a logical sequence of chlorination, oxidation, esterification, nucleophilic substitution, and hydrolysis. Each step is elucidated with mechanistic insights and practical considerations to ensure successful execution and high purity of the final product.

Introduction

Substituted pyridine carboxylic acids are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile functionality allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. 2-Ethoxy-3-methylpyridine-5-carboxylic acid, in particular, is an important intermediate for the synthesis of various biologically active molecules. This guide outlines a reliable and scalable synthetic route, breaking down the process into manageable and well-characterized stages.

Overall Synthetic Pathway

The synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid is achieved through a five-step reaction sequence starting from 3-methylpyridine. The pathway is designed to utilize readily available reagents and standard laboratory techniques, ensuring its accessibility to a broad range of scientific professionals.

Synthetic_Pathway 3-Methylpyridine 3-Methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine->2-Chloro-5-methylpyridine Step 1: Chlorination 2-Chloro-3-methylpyridine-5-carboxylic_acid 2-Chloro-3-methylpyridine-5-carboxylic_acid 2-Chloro-5-methylpyridine->2-Chloro-3-methylpyridine-5-carboxylic_acid Step 2: Oxidation Ethyl_2-chloro-3-methylpyridine-5-carboxylate Ethyl_2-chloro-3-methylpyridine-5-carboxylate 2-Chloro-3-methylpyridine-5-carboxylic_acid->Ethyl_2-chloro-3-methylpyridine-5-carboxylate Step 3: Esterification Ethyl_2-ethoxy-3-methylpyridine-5-carboxylate Ethyl_2-ethoxy-3-methylpyridine-5-carboxylate Ethyl_2-chloro-3-methylpyridine-5-carboxylate->Ethyl_2-ethoxy-3-methylpyridine-5-carboxylate Step 4: Nucleophilic Substitution 2-Ethoxy-3-methylpyridine-5-carboxylic_acid 2-Ethoxy-3-methylpyridine-5-carboxylic_acid Ethyl_2-ethoxy-3-methylpyridine-5-carboxylate->2-Ethoxy-3-methylpyridine-5-carboxylic_acid Step 5: Hydrolysis

Caption: Overall synthetic route to 2-Ethoxy-3-methylpyridine-5-carboxylic acid.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer, and mass spectrometry (MS) can be performed using an electrospray ionization (ESI) source.

Reagent/SolventSupplierGrade
3-MethylpyridineSigma-Aldrich99%
Chlorine GasAirgas99.5%
Potassium PermanganateFisher ScientificACS Grade
Sulfuric AcidVWRACS Grade
EthanolDecon LabsAnhydrous
Thionyl ChlorideAcros Organics99%
Sodium EthoxideAlfa Aesar96%
Diethyl EtherEMD MilliporeAnhydrous
Sodium HydroxideJ.T. BakerACS Grade
Hydrochloric AcidBDHACS Grade
Step 1: Synthesis of 2-Chloro-5-methylpyridine

Rationale: The initial step involves the selective chlorination of 3-methylpyridine at the 2-position. This transformation is a crucial entry point into the desired substitution pattern on the pyridine ring. Industrial preparations often involve high-temperature gas-phase reactions, but a laboratory-scale synthesis can be achieved through various methods, including the reaction of 3-methylpyridine N-oxide with a chlorinating agent.[1] For the purpose of this protocol, we will reference a common synthetic route.

Procedure:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber.

  • Charge the flask with 3-methylpyridine (1.0 mol) and a suitable solvent such as water.[2]

  • While stirring vigorously, introduce chlorine gas (1.1 mol) subsurface at a controlled rate, maintaining the reaction temperature between 40-60 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, purge the reaction mixture with nitrogen to remove any dissolved chlorine gas.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-chloro-5-methylpyridine as a colorless liquid.

Step 2: Synthesis of 2-Chloro-3-methylpyridine-5-carboxylic acid

Rationale: The methyl group at the 5-position is oxidized to a carboxylic acid. This transformation is often challenging due to the stability of the pyridine ring and the potential for side reactions. A strong oxidizing agent such as potassium permanganate is typically employed under acidic or basic conditions. The use of harsh oxidizing conditions can lead to lower yields, but it is a common method for this type of transformation.[3]

Procedure:

  • To a solution of 2-chloro-5-methylpyridine (1.0 mol) in water, slowly add potassium permanganate (3.0 mol) portion-wise, maintaining the temperature below 50 °C with an ice bath.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the filter cake with hot water.

  • Acidify the combined filtrate to pH 3-4 with concentrated sulfuric acid.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-3-methylpyridine-5-carboxylic acid.

Step 3: Synthesis of Ethyl 2-chloro-3-methylpyridine-5-carboxylate

Rationale: The carboxylic acid is converted to its ethyl ester to protect the acidic proton and to facilitate the subsequent nucleophilic substitution reaction. A classic Fischer esterification using ethanol in the presence of a catalytic amount of strong acid is a reliable method. Alternatively, conversion to the acid chloride followed by reaction with ethanol provides a high-yielding route.

Procedure (via Acid Chloride):

  • In a fume hood, suspend 2-chloro-3-methylpyridine-5-carboxylic acid (1.0 mol) in thionyl chloride (2.0 mol).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • To the resulting crude acid chloride, add anhydrous ethanol (3.0 mol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Pour the reaction mixture onto ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give ethyl 2-chloro-3-methylpyridine-5-carboxylate.

Step 4: Synthesis of Ethyl 2-ethoxy-3-methylpyridine-5-carboxylate

Rationale: The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution. The chloro group at the 2-position is readily displaced by an ethoxide nucleophile. This reaction is typically carried out by treating the chlorinated pyridine with sodium ethoxide in ethanol.

Procedure:

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2 mol) to anhydrous ethanol (300 mL) at 0 °C under a nitrogen atmosphere.

  • To this solution, add ethyl 2-chloro-3-methylpyridine-5-carboxylate (1.0 mol) dropwise.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ethyl 2-ethoxy-3-methylpyridine-5-carboxylate.

  • Purify by column chromatography on silica gel if necessary.

Step 5: Synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis (saponification) is generally preferred for its efficiency and cleaner reaction profile compared to acid-catalyzed hydrolysis for this type of substrate.[4]

Procedure:

  • Dissolve ethyl 2-ethoxy-3-methylpyridine-5-carboxylate (1.0 mol) in a mixture of ethanol (200 mL) and a 10% aqueous solution of sodium hydroxide (2.5 mol).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Carefully acidify the aqueous layer to pH 4-5 with 2M hydrochloric acid at 0 °C.

  • The product will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry in a vacuum oven to afford the final product, 2-ethoxy-3-methylpyridine-5-carboxylic acid.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)
2-Chloro-5-methylpyridineC₆H₆ClN127.57δ 8.2 (s, 1H), 7.5 (d, 1H), 7.2 (d, 1H), 2.3 (s, 3H)
2-Chloro-3-methylpyridine-5-carboxylic acidC₇H₆ClNO₂171.58δ 8.8 (s, 1H), 8.1 (s, 1H), 2.5 (s, 3H)
Ethyl 2-chloro-3-methylpyridine-5-carboxylateC₉H₁₀ClNO₂200.63δ 8.7 (s, 1H), 8.0 (s, 1H), 4.4 (q, 2H), 2.5 (s, 3H), 1.4 (t, 3H)
Ethyl 2-ethoxy-3-methylpyridine-5-carboxylateC₁₁H₁₅NO₃209.24δ 8.5 (s, 1H), 7.8 (s, 1H), 4.4 (q, 2H), 4.3 (q, 2H), 2.4 (s, 3H), 1.4 (t, 3H), 1.3 (t, 3H)
2-Ethoxy-3-methylpyridine-5-carboxylic acidC₉H₁₁NO₃181.19δ 8.6 (s, 1H), 8.0 (s, 1H), 4.4 (q, 2H), 2.4 (s, 3H), 1.4 (t, 3H)

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Esterification cluster_step4 Step 4: Nucleophilic Substitution cluster_step5 Step 5: Hydrolysis A1 Charge 3-Methylpyridine A2 Introduce Chlorine Gas A1->A2 A3 Reaction Monitoring (GC-MS) A2->A3 A4 Work-up and Purification A3->A4 B1 Add KMnO₄ to 2-Chloro-5-methylpyridine A4->B1 B2 Reflux and Monitor (TLC) B1->B2 B3 Filtration and Acidification B2->B3 B4 Isolate Product B3->B4 C1 React with Thionyl Chloride B4->C1 C2 Add Anhydrous Ethanol C1->C2 C3 Work-up C2->C3 D1 Prepare Sodium Ethoxide C3->D1 D2 Add Ester and Reflux D1->D2 D3 Work-up and Purification D2->D3 E1 Base-catalyzed Hydrolysis D3->E1 E2 Acidification E1->E2 E3 Isolate Final Product E2->E3

Caption: Detailed workflow for the synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chlorine gas is highly toxic and corrosive; handle with extreme caution.

  • Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

  • Thionyl chloride is corrosive and reacts violently with water; handle with care.

  • Sodium metal reacts violently with water; handle under an inert atmosphere.

References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. CN108298931A.
  • Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(10), 2891-2894.
  • Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941.
  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Retrieved from [Link]

  • DeLattre, S., et al. (2017). Process for making 2-chloro-5-methylpyridine. US20170008846A1.
  • Jiangsu Yangnong Chem Group. (2020). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. CN111333568A.
  • ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Retrieved from [Link]

  • Dow Chemical Company. (1986). Preparation of 2-chloro-5-methylpyridine. US4612377A.
  • Lonza Inc. (1974). Process for the production of 2-methyl-5-ethyl pyridine. US3846435A.
  • Ciba-Geigy Ag. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. EP0372654A2.
  • Doubtnut. (2023, January 4). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields... [Video]. YouTube. [Link]

  • Zhejiang University. (2010). New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline. CN101671296B.
  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 1-phenyl-3-amino-5-pyrazolone. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Pyridine Carboxylic Acids in Modern Medicinal Chemistry

Note to the User: Initial research indicated that "2-Ethoxy-3-methylpyridine-5-carboxylic acid" is a highly specific molecule with limited publicly available data regarding its extensive use, established protocols, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Note to the User: Initial research indicated that "2-Ethoxy-3-methylpyridine-5-carboxylic acid" is a highly specific molecule with limited publicly available data regarding its extensive use, established protocols, and diverse applications in medicinal chemistry. To provide a comprehensive and valuable guide that fulfills the detailed requirements of your request, the focus of this document has been shifted to the broader, highly significant, and well-documented class of Pyridine Carboxylic Acids . This family of compounds, including the isomers nicotinic acid, isonicotinic acid, and picolinic acid, serves as a foundational scaffold for numerous approved drugs and active research programs.[1][2] This approach allows for a thorough exploration of synthesis, applications, and detailed protocols, reflecting the core principles of medicinal chemistry relevant to your interests.

Introduction

Pyridine carboxylic acids are a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[3] Their rigid, aromatic structure, combined with the hydrogen bonding capabilities of the carboxylic acid and the nitrogen atom's ability to modulate pKa and serve as a hydrogen bond acceptor, makes them exceptionally versatile building blocks for drug design.[3] These compounds are integral to the structure of numerous therapeutic agents across a wide range of diseases, including tuberculosis, cancer, diabetes, and cardiovascular conditions.[1][2] This guide provides an in-depth look at the strategic use of pyridine carboxylic acid isomers, offering insights into their properties, synthesis, key applications, and detailed experimental protocols for their use in a research setting.

Section 1: Physicochemical and Pharmacokinetic Profile

The position of the carboxylic acid group on the pyridine ring significantly influences the molecule's electronic properties, acidity (pKa), lipophilicity (logP), and metabolic stability. These parameters are critical for determining a compound's suitability as a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPicolinic Acid (2-isomer)Nicotinic Acid (3-isomer)Isonicotinic Acid (4-isomer)Significance in Drug Design
pKa ~5.2~4.8~4.9Influences solubility, receptor interaction, and cell permeability. The pKa values indicate they are weak acids.
logP ~0.6~0.4~0.5A measure of lipophilicity, which affects membrane permeability and solubility. These values suggest good water solubility.
Metabolic Stability Generally stable, but can undergo oxidation or conjugation.A substrate for various enzymes, can be converted to nicotinamide.Generally metabolically stable.Determines the half-life and duration of action of a drug.

Expert Insight: The choice of isomer is a critical decision in drug design. For instance, the nitrogen in isonicotinic acid is sterically accessible, which can be exploited for specific interactions with a biological target. Conversely, the ortho-relationship in picolinic acid can lead to intramolecular hydrogen bonding, influencing conformation and physicochemical properties.

Section 2: Synthesis and Derivatization Strategies

Pyridine carboxylic acids are readily available starting materials and can be synthesized through various methods, most commonly via the oxidation of alkylpyridines.[4] The true power of this scaffold lies in its facile derivatization, primarily through reactions of the carboxylic acid group.

General Derivatization Workflow

The carboxylic acid moiety is most commonly converted to an amide, which is a stable and versatile functional group for probing interactions with biological targets. Esterification is another common transformation, often used to create prodrugs to enhance bioavailability.

G PyridineCarboxylicAcid Pyridine Carboxylic Acid (Starting Material) Activation Activation (e.g., with SOCl₂, HATU, EDC) PyridineCarboxylicAcid->Activation Amide Amide Derivative (Target Molecule) Activation->Amide Amine Ester Ester Derivative (Prodrug/Intermediate) Activation->Ester Alcohol Amine Primary or Secondary Amine Alcohol Alcohol

Caption: General workflow for the derivatization of pyridine carboxylic acids.

Protocol: Amide Coupling using HATU

This protocol describes a standard procedure for the synthesis of an amide derivative from a pyridine carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

Materials:

  • Pyridine carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolve the pyridine carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) to the reaction mixture and stir for 10 minutes. The solution may change color.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The successful formation of the amide can be confirmed by LC-MS (observing the correct mass of the product) and NMR spectroscopy (disappearance of the carboxylic acid proton signal and appearance of the amide proton signal).

Section 3: Key Medicinal Chemistry Applications and Case Studies

The pyridine carboxylic acid scaffold is found in a multitude of drugs, demonstrating its broad utility.

Case Study: Isoniazid (Isonicotinic Acid Hydrazide) - Antitubercular Agent

Isoniazid is a cornerstone of tuberculosis treatment. It is a prodrug that is activated by the mycobacterial enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

G Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG (Catalase-peroxidase) Isoniazid->KatG Activation ActivatedIsoniazid Activated Isoniazid (Isonicotinoyl radical) KatG->ActivatedIsoniazid InhA InhA (Enoyl-ACP reductase) ActivatedIsoniazid->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Disruption

Caption: Mechanism of action of Isoniazid.

Role of the Isonicotinic Acid Scaffold: The isonicotinic acid moiety is essential for the activity of Isoniazid. The pyridine nitrogen is believed to play a role in the binding to the KatG enzyme, and the overall electronic properties of the ring are crucial for the formation of the active radical species.

Other Notable Examples
  • Niacin (Nicotinic Acid): Used to treat hyperlipidemia. It reduces the production of triglycerides and VLDL (very-low-density lipoprotein).

  • Ethionamide: A second-line antitubercular drug, structurally related to isoniazid.[1]

  • Numerous Kinase Inhibitors: The pyridine ring is a common feature in many small molecule kinase inhibitors, where it often acts as a hinge-binder, forming hydrogen bonds with the protein backbone.

Section 4: Experimental Protocols

Protocol: Synthesis of Isoniazid

This protocol outlines the synthesis of Isoniazid from ethyl isonicotinate, demonstrating a key transformation of a pyridine carboxylic acid derivative.

Materials:

  • Ethyl isonicotinate (1.0 eq)

  • Hydrazine hydrate (3.0 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask, add ethyl isonicotinate (1.0 eq) and ethanol.

  • Add hydrazine hydrate (3.0 eq) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield Isoniazid as a white crystalline solid.

Self-Validation: The identity and purity of the synthesized Isoniazid can be confirmed by melting point determination, and comparison of its NMR and IR spectra with known standards.

Protocol: In vitro Assay for Mycobacterial Growth Inhibition

This protocol provides a general method for assessing the antimycobacterial activity of synthesized compounds using a resazurin microtiter assay (REMA).

Materials:

  • Mycobacterium smegmatis (a non-pathogenic, fast-growing model organism)

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Resazurin sodium salt solution (0.02% w/v in water)

  • 96-well microtiter plates

  • Test compounds and Isoniazid as a positive control

Procedure:

  • Prepare serial dilutions of the test compounds and Isoniazid in 7H9 broth in a 96-well plate.

  • Inoculate the wells with a standardized culture of M. smegmatis. Include a drug-free control and a sterile control.

  • Incubate the plate at 37°C for 48 hours.

  • Add the resazurin solution to each well and incubate for a further 4-6 hours.

  • Observe the color change. Blue (resazurin) indicates no bacterial growth, while pink (resorufin) indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Expected Outcome: Isoniazid should show potent inhibition of M. smegmatis growth (a low MIC value). The MIC values of the test compounds will determine their relative potency.

Section 5: Conclusion and Future Perspectives

Pyridine carboxylic acids are a remarkably successful class of scaffolds in medicinal chemistry. Their synthetic tractability, combined with their favorable physicochemical properties, has led to the development of numerous life-saving drugs.[3] The continued exploration of novel derivatives and their application to new biological targets ensures that this versatile scaffold will remain a key tool for drug discovery researchers for the foreseeable future. Future work will likely focus on the development of highly substituted pyridine carboxylic acids to achieve greater selectivity for specific biological targets, as well as the use of these scaffolds in novel drug modalities such as PROTACs and covalent inhibitors.

References

  • Pipzine Chemicals. 2-amino-5-methylpyridine-3-carboxylic acid.
  • PubMed. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.
  • ResearchGate. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity.
  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • MDPI. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.
  • PubMed Central. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.
  • PubChem. 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[5][6]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide. Available at:

  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine.
  • ResearchGate. Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
  • PubMed Central. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

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Method

Applikations- und Protokollhandbuch: Derivatisierung von 2-Ethoxy-3-methylpyridin-5-carbonsäure für die quantitative Analyse

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Zusammenfassung Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-Ethoxy-3-methylpyridin-5-carbonsäure, einem...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 2-Ethoxy-3-methylpyridin-5-carbonsäure, einem heterozyklischen Molekül, das in der pharmazeutischen Forschung von Bedeutung ist. Aufgrund seiner Polarität, die durch die Carboxylgruppe und den Pyridin-Stickstoff verliehen wird, stellt die direkte Analyse mittels gaschromatographischer (GC) Methoden eine Herausforderung dar. Diese Anleitung erläutert die wissenschaftlichen Grundlagen für die Notwendigkeit der Derivatisierung und stellt validierte, schrittweise Protokolle für die Gaschromatographie-Massenspektrometrie (GC-MS) und die Hochleistungsflüssigkeitschromatographie (HPLC) vor. Der Schwerpunkt liegt auf der Erläuterung der Kausalität hinter den experimentellen Entscheidungen, um Forschern die Anpassung und Fehlerbehebung der Methoden zu ermöglichen.

Einleitung: Die analytische Herausforderung

2-Ethoxy-3-methylpyridin-5-carbonsäure ist eine organische Verbindung, deren präzise Quantifizierung in verschiedenen Matrices (z. B. biologische Flüssigkeiten, Reaktionsgemische) für pharmakokinetische Studien und die Prozessoptimierung in der Wirkstoffentwicklung entscheidend ist. Die Molekülstruktur, die sowohl eine saure Carboxylgruppe (-COOH) als auch ein basisches Stickstoffatom im Pyridinring umfasst, verleiht dem Analyten eine hohe Polarität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen.[1][2]

Diese Eigenschaften führen zu mehreren analytischen Schwierigkeiten:

  • Geringe Flüchtigkeit: Für die GC-Analyse müssen Analyten in der Gasphase vorliegen. Polare Verbindungen wie diese Carbonsäure haben einen niedrigen Dampfdruck und verdampfen oft erst bei Temperaturen, die zu ihrem thermischen Abbau führen.[3]

  • Adsorption an aktiven Stellen: Die polaren funktionellen Gruppen können mit aktiven Stellen (z. B. Silanolgruppen) in der GC-Säule oder im Injektor interagieren. Dies führt zu schlechter Peakform (Tailing), verminderter Empfindlichkeit und schlechter Reproduzierbarkeit.[4]

  • Schwierigkeiten bei der HPLC-Retentionskontrolle: Obwohl die HPLC für polare Verbindungen besser geeignet ist, kann die amphotere Natur des Moleküls (sowohl saure als auch basische Eigenschaften) je nach pH-Wert des Eluenten zu variabler Retention und Peakform führen.

Die Derivatisierung umgeht diese Probleme, indem die polaren funktionellen Gruppen chemisch in weniger polare, flüchtigere und stabilere Derivate umgewandelt werden.[5]

Strategie zur Methodenauswahl

Die Wahl der geeigneten Derivatisierungsstrategie und der anschließenden Analysetechnik hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und dem verfügbaren Instrumentarium ab. Die folgende Grafik skizziert den Entscheidungsprozess.

G cluster_input Start: Analytische Anforderung cluster_decision Entscheidungskriterien cluster_pathways Analytische Pfade cluster_derivatization Derivatisierungsschritte cluster_analysis Finale Analyse Analyte Probe mit 2-Ethoxy-3-methylpyridin- 5-carbonsäure Sensitivity Hohe Empfindlichkeit & Selektivität erforderlich? Analyte->Sensitivity GC_Path GC-MS Pfad Sensitivity->GC_Path Ja HPLC_Path HPLC-UV/MS Pfad Sensitivity->HPLC_Path Nein/Optional Volatility Ist der Analyt flüchtig genug für GC? Silylation Silylierung (z.B. mit BSTFA) Volatility->Silylation Nein GC_Path->Volatility Esterification Esterifizierung (z.B. mit Alkylhalogenid) HPLC_Path->Esterification Verbesserung der Retentionszeit & Peakform NoDeriv Direkte Analyse (Optimierung des Eluenten-pH-Wertes) HPLC_Path->NoDeriv Wenn ausreichend retentiv GC_Analysis GC-MS Analyse Silylation->GC_Analysis HPLC_Analysis HPLC-UV/MS Analyse Esterification->HPLC_Analysis NoDeriv->HPLC_Analysis

Abbildung 1: Entscheidungsbaum für die Auswahl der analytischen Methode zur Analyse von 2-Ethoxy-3-methylpyridin-5-carbonsäure.

Protokoll 1: Silylierung für die GC-MS-Analyse

Die Silylierung ist eine der gebräuchlichsten Derivatisierungsreaktionen für die GC.[3] Sie ersetzt den aktiven Wasserstoff der Carboxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe. Dies reduziert die Polarität drastisch und erhöht die Flüchtigkeit des Analyten.[3]

Prinzip: Die Carbonsäure wird mit einem Silylierungsreagenz, wie z. B. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), umgesetzt. BSTFA ist ein starkes Silylierungsmittel, das auch sterisch gehinderte Gruppen derivatisieren kann. Die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) kann die Reaktionskinetik beschleunigen.

Benötigte Materialien
  • Analyt: 2-Ethoxy-3-methylpyridin-5-carbonsäure

  • Silylierungsreagenz: BSTFA mit 1% TMCS

  • Lösungsmittel: Pyridin (wasserfrei), Acetonitril (wasserfrei)

  • Interner Standard (IS): z. B. 4-Methoxybenzoesäure (muss ebenfalls derivatisiert werden)

  • Reaktionsgefäße: 2 mL GC-Vials mit Schraubverschluss und Septum

  • Heizblock oder Wasserbad

  • GC-MS-System mit einer geeigneten Kapillarsäule (z. B. 5% Phenyl-Methylpolysiloxan)

Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Eine genau abgewogene Menge der Probe oder ein definiertes Volumen einer Probenlösung in ein GC-Vial überführen. Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur abdampfen. Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser mit dem Silylierungsreagenz reagiert und dessen Wirksamkeit herabsetzt.

  • Zugabe des internen Standards: Den internen Standard (IS) in bekannter Konzentration zur trockenen Probe hinzufügen.

  • Rekonstitution: Die trockene Probe in 50 µL wasserfreiem Pyridin lösen. Pyridin wirkt als Lösungsmittel und als Katalysator, der den bei der Reaktion entstehenden Fluorwasserstoff abfängt.

  • Derivatisierung: 50 µL BSTFA (mit 1% TMCS) hinzufügen. Das Vial sofort fest verschließen.

  • Reaktion: Das Reaktionsgemisch für 30 Minuten bei 70°C in einem Heizblock inkubieren. Die erhöhte Temperatur stellt eine vollständige Umsetzung sicher.

  • Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.

  • Analyse: 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

Workflow-Visualisierung

G start Start: Trockene Probe step1 1. Internen Standard (IS) zugeben start->step1 step2 2. In 50 µL Pyridin lösen step1->step2 step3 3. 50 µL BSTFA (+1% TMCS) zugeben step2->step3 step4 4. Vial verschließen & mischen step3->step4 step5 5. Inkubation: 70°C für 30 min step4->step5 step6 6. Auf Raumtemperatur abkühlen step5->step6 end Analyse: 1 µL in GC-MS injizieren step6->end

Abbildung 2: Workflow für die Silylierungs-Derivatisierung zur GC-MS-Analyse.

Erwartete Ergebnisse und Validierung

Die erfolgreiche Derivatisierung führt zu einem TMS-Ester. Die chromatographische Leistung sollte sich signifikant verbessern.

ParameterVor der DerivatisierungNach der DerivatisierungBegründung
Retentionszeit Spät, variabelFrüher, konsistentErhöhte Flüchtigkeit führt zu schnellerer Elution.
Peakform Breit, TailingScharf, symmetrischReduzierte Wechselwirkung mit aktiven Stellen in der Säule.
Nachweisgrenze (LOD) HochNiedrigBessere Peakform und geringeres Rauschen führen zu höherer Empfindlichkeit.
Massenfragment (m/z) M+ (Molekülion)M+72 (TMS-Derivat)Das Molekulargewicht erhöht sich um die Masse der TMS-Gruppe abzüglich eines Protons.

Zur Validierung der Methode sollten Linearität, Präzision, Richtigkeit und Wiederfindung gemäß den Richtlinien (z.B. Eurachem, GTFCh) bestimmt werden.[6][7] Eine Kalibrierkurve wird durch Derivatisierung von Standards mit bekannter Konzentration erstellt.

Protokoll 2: Esterifizierung für die HPLC-Analyse

Obwohl die HPLC polare Verbindungen analysieren kann, kann eine Derivatisierung der Carboxylgruppe auch hier vorteilhaft sein, um die Retention auf einer Umkehrphasen (Reversed-Phase, RP)-Säule zu erhöhen und pH-abhängige Effekte zu eliminieren. Die Umwandlung in einen Ester erhöht die Hydrophobizität des Moleküls.

Prinzip: Die Carbonsäure wird mit einem Alkylhalogenid (z.B. Ethyliodid) unter basischen Bedingungen umgesetzt. Die Base deprotoniert die Carbonsäure zum reaktiveren Carboxylat-Anion, welches dann nukleophil das Alkylhalogenid angreift und einen Ester bildet.

Benötigte Materialien
  • Analyt: 2-Ethoxy-3-methylpyridin-5-carbonsäure

  • Derivatisierungsreagenz: Ethyliodid (EtI)

  • Base: Kaliumcarbonat (K₂CO₃), wasserfrei

  • Lösungsmittel: Acetonitril (ACN) oder Dimethylformamid (DMF)

  • Probenaufarbeitung: Feste-Phasen-Extraktion (SPE) Kartuschen (optional, zur Reinigung)

  • HPLC-System mit UV- oder MS-Detektor und einer C18-Säule

Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Eine bekannte Menge der Probe in ein 4-mL-Glasvial geben und ggf. das Lösungsmittel abdampfen.

  • Reagenzien zugeben: Den trockenen Rückstand in 1 mL Acetonitril aufnehmen. Etwa 5-10 mg feingepulvertes, wasserfreies Kaliumcarbonat und 20 µL Ethyliodid hinzufügen. Die Menge des Alkylierungsmittels sollte im Überschuss vorliegen.

  • Reaktion: Das Vial fest verschließen und das Gemisch für 1 Stunde bei 60°C unter Rühren erhitzen.

  • Aufarbeitung: Die Reaktion auf Raumtemperatur abkühlen lassen. Die festen Salze durch Zentrifugation oder Filtration entfernen.

  • Reinigung (optional): Wenn die Matrix komplex ist, kann der Überstand durch eine geeignete SPE-Kartusche gereinigt werden, um überschüssiges Reagenz und Nebenprodukte zu entfernen.

  • Analyse: Die gereinigte Lösung (ggf. verdünnt) in das HPLC-System injizieren.

Mechanismus und Kausalität

Die Verwendung von K₂CO₃ als Base ist entscheidend, da es stark genug ist, um die Carbonsäure zu deprotonieren, aber nicht so stark, dass es zu unerwünschten Nebenreaktionen am Pyridinring führt. Acetonitril ist ein geeignetes polares aprotisches Lösungsmittel, das die S_N2-Reaktion zwischen dem Carboxylat und dem Ethyliodid begünstigt.[8]

ParameterVor der DerivatisierungNach der DerivatisierungBegründung
Retentionszeit (RP-HPLC) Gering, stark pH-abhängigDeutlich höher, pH-unabhängigErhöhte Hydrophobizität durch die Ethylgruppe führt zu stärkerer Wechselwirkung mit der C18-Phase.
Selektivität Kann durch polare Matrix-Komponenten gestört werdenBessere Trennung von polaren StörungenDer Analyt eluiert in einem "saubereren" Bereich des Chromatogramms.
Peakform Kann bei ungeeignetem pH asymmetrisch seinSymmetrischDie ionische Wechselwirkung mit der stationären Phase wird eliminiert.

Die Validierung dieses Verfahrens folgt ähnlichen Prinzipien wie bei der GC-MS-Methode, wobei die Stabilität des Derivats in der Probenlösung zusätzlich bewertet werden muss.[9][10]

Schlussfolgerungen und bewährte Praktiken

Die Derivatisierung ist eine leistungsstarke Technik zur Überwindung der analytischen Herausforderungen, die mit polaren Molekülen wie 2-Ethoxy-3-methylpyridin-5-carbonsäure verbunden sind.

  • Für die GC-MS-Analyse ist die Silylierung mit BSTFA die Methode der Wahl. Sie erhöht die Flüchtigkeit und thermische Stabilität und führt zu exzellenter Peakform und Empfindlichkeit.

  • Für die HPLC-Analyse kann die Esterifizierung die chromatographische Leistung verbessern, indem sie die Retention auf Umkehrphasen erhöht und pH-Effekte minimiert.

Wichtige Überlegungen:

  • Wasserfreiheit: Bei Silylierungsreaktionen ist die Abwesenheit von Wasser entscheidend für den Erfolg.

  • Reagenzüberschuss: Ein molarer Überschuss des Derivatisierungsreagenz stellt eine vollständige Reaktion sicher.

  • Methodenvalidierung: Jede entwickelte Derivatisierungsmethode muss vollständig validiert werden, um ihre Zuverlässigkeit für den beabsichtigten Zweck zu dokumentieren.[7][9]

  • Sicherheit: Derivatisierungsreagenzien können toxisch und feuchtigkeitsempfindlich sein. Alle Arbeiten sollten unter einem Abzug und unter Einhaltung der entsprechenden Sicherheitsvorkehrungen durchgeführt werden.

Durch die Anwendung der hier beschriebenen, wissenschaftlich fundierten Protokolle können Forscher zuverlässige und reproduzierbare quantitative Daten für 2-Ethoxy-3-methylpyridin-5-carbonsäure in komplexen Matrices gewinnen.

Referenzen

  • Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. Verfügbar unter: [Link]

  • Derivatisierung für die Gaschromatographie. Phenomenex. Verfügbar unter: [Link]

  • Die Eignung von Analysenverfahren. Eurachem. Verfügbar unter: [Link]

  • Carbonsäuren. Chemie.de. Verfügbar unter: [Link]

  • Methodenvalidierung in der Analytik. Provadis Hochschule. Verfügbar unter: [Link]

  • Derivatisierung. Deutsche Sporthochschule Köln. Verfügbar unter: [Link]

  • Bestimmung von Nitrophenolen mittels GC und GC-MS nach einer Derivatisierung mit Diazomethan. ResearchGate. Verfügbar unter: [Link]

  • Carbonsäuren und Abkömmlinge. abiweb.de. Verfügbar unter: [Link]

  • Leitfaden für die Qualitätssicherung (Validierung und Anwendung) von Untersuchungsverfahren im Bereich der klinischen Chromatografie und Massenspektrometrie. AWMF. Verfügbar unter: [Link]

  • PKS Werte Carbonsäuren: Säurestärke & Eigenschaften. StudySmarter. Verfügbar unter: [Link]

  • Anhang B Anforderungen an die Validierung von Analysenmethoden. GTFCh. Verfügbar unter: [Link]

  • Carbonsäuren und Derivate. LMU München. Verfügbar unter: [Link]

  • Reaktionen der Carbonsäuren. u-helmich.de. Verfügbar unter: [Link]

  • Derivatisierungsmittel, Testmischungen. CS-Chromatographie. Verfügbar unter: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 2-Ethoxy-3-methylpyridine-5-carboxylic Acid for the Synthesis of Novel Compound Libraries

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the strategic design and synthesis of compound libraries are paramount to identifying novel bioactive mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the strategic design and synthesis of compound libraries are paramount to identifying novel bioactive molecules. 2-Ethoxy-3-methylpyridine-5-carboxylic acid emerges as a valuable and versatile building block for diversity-oriented synthesis (DOS). Its unique structural features—a substituted pyridine core with strategically placed ethoxy and methyl groups, and a reactive carboxylic acid handle—offer a rich scaffold for generating libraries with diverse three-dimensional architectures and physicochemical properties. This document provides a comprehensive guide for utilizing this compound in the creation of diverse chemical libraries, detailing reaction protocols, the underlying scientific rationale, and best practices for quality control.

Introduction: The Strategic Advantage of the 2-Ethoxy-3-methylpyridine-5-carboxylic Acid Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The specific substitution pattern of 2-Ethoxy-3-methylpyridine-5-carboxylic acid offers several advantages for library synthesis:

  • Modulation of Physicochemical Properties: The ethoxy group at the 2-position and the methyl group at the 3-position influence the molecule's lipophilicity, polarity, and metabolic stability. These groups can engage in various non-covalent interactions with biological targets.

  • Vectorial Diversity: The carboxylic acid at the 5-position serves as a primary handle for diversification, allowing for the introduction of a wide array of chemical moieties through robust and well-established chemical transformations. The pyridine nitrogen also offers a potential site for modification.

  • Three-Dimensionality: The substituents on the pyridine ring encourage non-planar conformations in the resulting library members, a desirable trait for exploring complex biological targets.

This guide will focus on leveraging the reactivity of the carboxylic acid group to build diverse compound libraries through amide bond formation and esterification.

Core Synthetic Strategies and Protocols

The carboxylic acid moiety of 2-Ethoxy-3-methylpyridine-5-carboxylic acid is the primary anchor for library diversification. The following sections detail robust protocols for amide and ester library synthesis.

Amide Library Synthesis via Amide Bond Formation

Amide bonds are highly stable and prevalent in pharmaceuticals, making them an ideal linkage for compound libraries.[2] The coupling of 2-Ethoxy-3-methylpyridine-5-carboxylic acid with a diverse set of primary and secondary amines is a cornerstone of library generation.

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common strategies involve the use of carbodiimide reagents (like EDC or DCC) or the formation of activated esters.[3][4]

AmideCouplingMechanism

Diagram 1: Generalized Amide Coupling Workflow. This diagram illustrates the two-stage process of amide bond formation, starting with the activation of the carboxylic acid followed by nucleophilic attack by an amine.

This protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral amines are used.

Materials:

  • 2-Ethoxy-3-methylpyridine-5-carboxylic acid

  • Amine building block (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Reaction vials/plate (e.g., 96-well plate for library synthesis)

Procedure:

  • Preparation: In a reaction vial, dissolve 2-Ethoxy-3-methylpyridine-5-carboxylic acid (1 equivalent, e.g., 0.1 mmol, 18.1 mg) in anhydrous DMF (1 mL).

  • Addition of Reagents: To the solution, add the amine building block (0.11 mmol), HOBt (0.12 mmol, 16.2 mg), and DIPEA (0.3 mmol, 52 µL).

  • Activation: Add EDC (0.12 mmol, 23 mg) to the mixture.

  • Reaction: Seal the vial and stir or shake the mixture at room temperature for 12-18 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM (2 mL).

    • Wash with saturated aqueous sodium bicarbonate solution (2 x 2 mL).

    • Wash with brine (2 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification (if necessary): The crude product can be purified by flash column chromatography or preparative HPLC. For library screening, purification may be deferred depending on the required purity.

Table 1: Representative Reagent Quantities for a Single Reaction

ReagentMolar Eq.Amount (for 0.1 mmol scale)
2-Ethoxy-3-methylpyridine-5-carboxylic acid1.018.1 mg
Amine Building Block1.10.11 mmol
EDC1.223 mg
HOBt1.216.2 mg
DIPEA3.052 µL
Anhydrous DMF-1 mL
Ester Library Synthesis

Esterification provides another avenue for generating structural diversity.[5] Esters can act as prodrugs or exhibit their own biological activity.

While classic Fischer esterification (acid-catalyzed reaction with an alcohol) is a fundamental reaction, it often requires harsh conditions (high temperatures and strong acids) that may not be compatible with complex molecules. A milder and more efficient approach for library synthesis is to use coupling agents similar to those in amide synthesis, or to convert the carboxylic acid to a more reactive acyl chloride.[6][7]

This method utilizes a carbodiimide (DCC or EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Materials:

  • 2-Ethoxy-3-methylpyridine-5-carboxylic acid

  • Alcohol building block (1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: In a reaction vial, dissolve 2-Ethoxy-3-methylpyridine-5-carboxylic acid (1 equivalent, e.g., 0.1 mmol, 18.1 mg), the alcohol building block (0.15 mmol), and DMAP (0.01 mmol, 1.2 mg) in anhydrous DCM (1 mL).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (0.11 mmol, 22.7 mg) in anhydrous DCM (0.5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 2 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Diversity-Oriented Synthesis (DOS) and Library Design

The goal of DOS is to efficiently create a collection of structurally diverse molecules that cover a large area of chemical space.[8][9]

DOS_Strategy

Diagram 2: Diversity-Oriented Synthesis Strategy. This diagram shows how a central scaffold can be combined with different building block libraries via various reaction pathways to generate multiple, diverse compound libraries.

When designing a library based on 2-Ethoxy-3-methylpyridine-5-carboxylic acid, consider the following principles:

  • Building Block Selection: Choose a diverse set of amines and alcohols that vary in size, shape, charge, and hydrogen bonding potential. Include aliphatic, aromatic, and heterocyclic building blocks.

  • Stereochemical Diversity: Incorporate chiral building blocks to introduce stereochemical complexity.[9]

  • Physicochemical Properties: Aim for a library with a broad range of calculated properties such as molecular weight, cLogP, and polar surface area to enhance the likelihood of finding hits across different biological assays.

Quality Control of Compound Libraries

The quality of a compound library is critical for the success of any screening campaign.[10] Rigorous quality control (QC) ensures the identity, purity, and concentration of each compound.

Table 2: Recommended QC Procedures for Compound Libraries

QC ParameterMethodPurpose
Identity LC-MS (Liquid Chromatography-Mass Spectrometry)Confirms that the desired product was formed by verifying its molecular weight.[11]
Purity LC-MS (UV trace), NMR (Nuclear Magnetic Resonance)Assesses the percentage of the desired compound in the sample.[11]
Quantity/Concentration qNMR (quantitative NMR), Evaporative Light Scattering Detector (ELSD)Determines the accurate concentration of the compound in solution for screening.
  • Sample Preparation: Prepare a dilute solution of each library member in a suitable solvent (e.g., DMSO or methanol) in a 96-well plate.

  • Injection: Use an autosampler to inject a small volume of each sample into the LC-MS system.

  • Chromatography: Employ a rapid gradient elution on a C18 column to separate the components of the reaction mixture.

  • Detection: Monitor the eluent using both a UV detector and a mass spectrometer.

  • Data Analysis:

    • Identity: Check the mass spectrum for the expected [M+H]+ or [M-H]- ion of the target compound.

    • Purity: Integrate the peak area of the target compound in the UV chromatogram and express it as a percentage of the total peak area.

Conclusion

2-Ethoxy-3-methylpyridine-5-carboxylic acid is a highly valuable scaffold for the construction of diverse and medicinally relevant compound libraries. The robust and versatile reactivity of its carboxylic acid function allows for the straightforward implementation of amide and ester forming reactions. By applying the principles of diversity-oriented synthesis and maintaining rigorous quality control, researchers can effectively utilize this building block to explore novel chemical space and accelerate the discovery of new therapeutic agents.

References

  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications (RSC Publishing). Available at: [Link]

  • 2-amino-5-methylpyridine-3-carboxylic acid. Pipzine Chemicals. Available at: [Link]

  • Process for producing pyridine carboxylic acids. Google Patents.
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  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. Available at: [Link]

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Publications. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Esterification of pyridine carboxylic acids. Google Patents.
  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. ResearchGate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]

  • A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. IJAEM.net. Available at: [Link]

  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. Available at: [Link]

  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]

  • 3-acetyl-5-ethoxycarbonyl-2-methylpyridine-4-carboxylic acid. ChemSynthesis. Available at: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]

  • Compound library management. PubMed. Available at: [Link]

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  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Unknown Source. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. ChemRxiv. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Diversity-oriented synthesis; a challenge for synthetic chemists. SciSpace. Available at: [Link]

  • Strategies for small molecule library design. PubMed. Available at: [Link]

  • Suzuki–Miyaura Coupling. Books. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Quality Assessment and Analysis of Biogen Idec Compound Library. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available at: [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. ResearchGate. Available at: [Link]

  • Esterification of pyridine carboxylic acids. Google Patents.
  • 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[12][13]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide. PubChem. Available at: [Link]

  • Quality Control in NGS Library Preparation Workflow. CD Genomics. Available at: [Link]

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  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. PMC - NIH. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

Welcome to the dedicated technical support guide for the purification of crude 2-Ethoxy-3-methylpyridine-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude 2-Ethoxy-3-methylpyridine-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. As a molecule possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, its purification requires a nuanced approach that balances these opposing functionalities. This guide provides field-tested troubleshooting advice and detailed protocols to navigate these complexities effectively.

Section 1: Initial Assessment and Strategy Selection

The first step in any purification is to understand the nature and quantity of the impurities. A poorly chosen initial strategy can lead to significant product loss and wasted time.

FAQ 1.1: How should I begin assessing my crude product and choosing a purification strategy?

Answer: A multi-step assessment is crucial. Before attempting any large-scale purification, you must characterize the crude material to create a targeted strategy.

Initial Assessment Protocol:

  • Thin-Layer Chromatography (TLC): Run TLC plates in at least two different solvent systems (e.g., a non-polar system like 30% Ethyl Acetate/Hexanes and a more polar system like 10% Methanol/Dichloromethane). This helps visualize the number of impurities and their relative polarities. Co-spot with any available starting materials to identify them in the crude mix.

  • Solubility Tests: Test the solubility of a small amount of crude material in various solvents (e.g., water, ethanol, ethyl acetate, toluene, acetonitrile). This data is vital for selecting a suitable recrystallization solvent.[1]

  • Proton NMR (¹H NMR): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). An NMR spectrum provides a rough estimate of purity and can help identify major impurities by their characteristic peaks, such as residual solvents or unreacted starting materials.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry is the most powerful tool. It will quantify the purity percentage and provide the mass of the impurities, offering critical clues to their identity.

Based on this initial analysis, you can select the most appropriate purification path using the following decision tree.

Purification_Strategy start Crude Product Assessment (TLC, NMR, LC-MS) purity_check Purity > 90%? Impurities are non-polar? start->purity_check acid_base Acid-Base Extraction purity_check->acid_base  No (Major neutral or basic impurities) recrystallize Direct Recrystallization purity_check->recrystallize  Yes sub_check Are impurities structurally similar (e.g., regioisomers)? acid_base->sub_check final_product Pure Product (>99%) recrystallize->final_product chromatography Column Chromatography final_polish Final Polish Recrystallization chromatography->final_polish final_polish->final_product sub_check->chromatography  Yes sub_check->final_polish  No

Caption: Decision tree for selecting a purification strategy.

FAQ 1.2: What are the most common impurities I should expect?

Answer: Impurities are typically remnants of the synthetic route.[2][3] Knowing the reaction used to synthesize your compound is key to predicting them.

Impurity TypePotential SourceDetection MethodNotes
Starting Materials Incomplete reactionTLC, LC-MS, NMROften easy to remove due to different physicochemical properties.
Regioisomers Poor regioselectivity during synthesis[4]LC-MS, HPLC, NMRCan be very difficult to separate; often requires chromatography.
Hydrolyzed By-product Cleavage of the ethoxy group (e.g., by strong acid/base)LC-MS, NMRThe resulting 2-hydroxy compound is more polar.
Decarboxylated By-product Thermal or acid/base-catalyzed degradation[5][6]LC-MS, NMRResults in 2-Ethoxy-3-methylpyridine. Less polar than the desired product.
Residual Solvents Trapped during work-up or crystallizationNMR, GC-MSCan often be removed by high-vacuum drying or re-precipitation.

Section 2: Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique to separate acidic, basic, and neutral compounds.[7][8][9] For an amphoteric molecule like ours, precise pH control is paramount.

FAQ 2.1: My yield is very low after acid-base extraction. What went wrong?

Answer: Low yield is typically caused by one of three issues: incorrect pH, emulsion formation, or premature precipitation.

  • Incorrect pH: The goal is to selectively make your compound soluble or insoluble in the aqueous layer. Because the molecule has both a basic pyridine nitrogen (pKa ~3-4) and an acidic carboxylic acid (pKa ~4-5), the pH window for separation is narrow.

    • Problem: If you basify to a pH that is too high (e.g., pH > 12 with NaOH), you deprotonate the carboxylic acid, but you might also promote hydrolysis of the ethoxy group or other side reactions.

    • Solution: Use a mild base like sodium bicarbonate (NaHCO₃) to create a pH of ~8.5.[8][9] This is sufficient to deprotonate the carboxylic acid (forming the water-soluble carboxylate salt) without being harsh. For acidification, use a dilute acid like 1M HCl and adjust the pH slowly to around 2-3 to protonate the carboxylate and precipitate the neutral acid.[10]

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM), can create a stable emulsion at the interface, trapping your product.

    • Solution: Invert the separatory funnel gently 10-15 times instead of shaking vigorously. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to disrupt it. Letting the funnel sit for 20-30 minutes can also help.

  • Premature Precipitation: When you acidify the basic aqueous layer to reclaim your product, if you add the acid too quickly or the solution is too concentrated, the product can crash out as a fine, difficult-to-filter solid or an oil.

    • Solution: Cool the aqueous layer in an ice bath and add dilute acid dropwise with vigorous stirring. This promotes the formation of larger, more easily filterable crystals.

Detailed Protocol: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE). Avoid DCM if emulsions are a problem.

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2-3 times). Combine the aqueous layers. The target compound is now in the aqueous layer as its sodium salt. The organic layer contains neutral impurities.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add 1M HCl dropwise until the pH reaches ~2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid drying.

  • Drying: Dry the purified solid under high vacuum.

AcidBase_Workflow cluster_organic Organic Phase (e.g., EtOAc) cluster_aqueous Aqueous Phase crude Crude Product (Target + Neutral Impurities) in EtOAc bicarb Add Sat. NaHCO₃ (aq) pH ~8.5 crude->bicarb Extract neutral_impurities Neutral Impurities in EtOAc bicarb->neutral_impurities Impurities remain in org. phase sodium_salt Sodium Salt of Target (Water Soluble) bicarb->sodium_salt Target moves to aq. phase hcl Add 1M HCl (aq) pH ~2-3 sodium_salt->hcl precipitate Precipitated Pure Product (Solid) hcl->precipitate

Caption: Workflow for acid-base extraction purification.

Section 3: Troubleshooting Recrystallization

Recrystallization is the workhorse for final polishing of solid compounds.[11] Its success is entirely dependent on solvent selection.

FAQ 3.1: My product "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is supersaturated with impurities.

  • Causes & Solutions:

    • Cooling Too Quickly: Rapid cooling promotes precipitation over crystallization. Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to an ice bath.

    • Solvent Polarity Mismatch: The solvent may be too good, keeping the compound dissolved even when cool, or too poor, causing it to crash out immediately. The ideal solvent dissolves the compound when hot but not when cold.

    • High Impurity Load: Impurities can suppress crystallization. If the material is very crude, perform an acid-base wash or a quick filtration through a silica plug before attempting recrystallization.

    • Inducing Crystallization: If a cooled solution refuses to crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.

FAQ 3.2: How do I choose the best solvent for recrystallization?

Answer: The principle of "like dissolves like" is a good starting point. Your compound is moderately polar. You will likely need a single polar solvent or a binary solvent mixture.

Solvent Screening Protocol:

  • Place ~20-30 mg of your compound into several test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. If it dissolves immediately, the solvent is too good; discard it.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

  • Allow the hot solution to cool. The best solvent will produce a large quantity of crystalline solid upon cooling.

Recommended Solvents & SystemsRationale & Use Case
Ethanol/Water A classic polar protic system. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then cool slowly.
Isopropanol (IPA) Often an excellent single solvent for pyridine carboxylic acids.[5]
Acetonitrile (ACN) A polar aprotic solvent that can be effective.
Toluene/Heptane A non-polar/polar aprotic mixture. Dissolve in hot toluene and add heptane as the anti-solvent. Good for removing more polar impurities.

Section 4: Troubleshooting Chromatographic Purification

When isomers or similarly functionalized impurities are present, column chromatography is often the only effective method.[12]

FAQ 4.1: My compound streaks badly on the silica TLC plate and column. Why?

Answer: This is a classic problem for basic compounds like pyridines on acidic silica gel.[12] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and often irreversible adsorption.

  • Solutions:

    • Add a Mobile Phase Modifier: Add a small amount of a competing base or an acid to the mobile phase.

      • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[12]

      • Acetic or Formic Acid: Adding 0.1-1% acid will protonate the pyridine nitrogen, forming a pyridinium salt. This can sometimes improve peak shape but may make the compound more polar, requiring a stronger mobile phase.

    • Use a Different Stationary Phase: If modifiers don't work, switch to a less acidic stationary phase like neutral alumina or a C18-functionalized reverse-phase silica gel.

References

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Purification of Pyridine. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • GB769279A - Process for the isolation of pyridine carboxylic acids. (n.d.). Google Patents.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1990). PubMed. Retrieved from [Link]

  • US8575350B2 - Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Process for producing pyridine carboxylic acids - EP 2428505 B1. (n.d.). Google Patents.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2016). PMC - NIH. Retrieved from [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • 2-(5-((3-ETHOXYPYRIDIN-2-YL)OXY)PYRIDIN-3-YL)PYRIMIDINE-5-CARBOXYLIC ACID. (n.d.). gsrs. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved from [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. Retrieved from [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Retrieved from [Link]

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.). HETEROCYCLES. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. (n.d.). MDPI. Retrieved from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

Welcome to the technical support center for the synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction: The Synthetic Pathway

The synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): This step involves the displacement of a halide, typically chloride, from the 2-position of a pyridine ring with an ethoxide nucleophile. The starting material for this step is often a derivative of 2-chloro-3-methylpyridine-5-carboxylic acid.

  • Ester Hydrolysis: The SNAr reaction is often performed on an esterified form of the carboxylic acid to protect the acid functionality. The final step is the hydrolysis of this ester to yield the desired carboxylic acid.

This guide will address common issues that may arise during these critical steps and provide scientifically grounded solutions to overcome them.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Step

Question: I am attempting to synthesize ethyl 2-ethoxy-3-methylpyridine-5-carboxylate from ethyl 2-chloro-3-methylpyridine-5-carboxylate and sodium ethoxide, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the SNAr reaction on a pyridine ring are a common challenge. The reactivity of chloropyridines in nucleophilic aromatic substitution is influenced by several factors, including the position of the leaving group and the nature of other substituents on the ring.[1][2][3] The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[3] However, several factors can lead to low yields:

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can lead to side reactions.

      • Use a More Reactive Ethoxide Source: Consider preparing fresh sodium ethoxide or using a stronger base like potassium ethoxide to drive the reaction forward.

  • Side Reactions: The presence of unwanted byproducts can lower the yield of the desired product.

    • Solution:

      • Control Stoichiometry: Use a slight excess of sodium ethoxide (1.1-1.5 equivalents) to ensure complete conversion of the starting material. A large excess can promote side reactions.

      • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to the formation of 2-hydroxy-3-methylpyridine-5-carboxylic acid as a byproduct. Use freshly dried solvents and reagents.

  • Poor Nucleophile Strength: The ethoxide may not be sufficiently nucleophilic.

    • Solution:

      • Choice of Solvent: The choice of solvent can significantly impact the nucleophilicity of the ethoxide. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can enhance the reactivity of the nucleophile compared to protic solvents like ethanol.[4]

Experimental Protocol: Optimized Nucleophilic Aromatic Substitution

SNAr_Workflow start Start: Ethyl 2-chloro-3-methylpyridine-5-carboxylate reagents Add Sodium Ethoxide (1.2 eq) in Anhydrous Ethanol or DMF start->reagents reaction Heat to Reflux (Monitor by TLC/HPLC) reagents->reaction workup Quench with Water Extract with Ethyl Acetate reaction->workup purification Purify by Column Chromatography (Silica Gel, Hexane:EtOAc) workup->purification product Product: Ethyl 2-ethoxy-3-methylpyridine-5-carboxylate purification->product

Optimized workflow for the SNAr reaction.

Data Summary: Reaction Condition Comparison

ParameterCondition A (Ethanol)Condition B (DMF)Expected Outcome
Solvent Anhydrous EthanolAnhydrous DMFDMF may increase reaction rate.
Temperature Reflux (~78 °C)80-100 °CHigher temp in DMF may be needed.
Reaction Time 4-8 hours2-6 hoursFaster completion in DMF.
Yield ModeratePotentially HigherImproved nucleophilicity in DMF.
Problem 2: Incomplete Hydrolysis of the Ester

Question: I am trying to hydrolyze ethyl 2-ethoxy-3-methylpyridine-5-carboxylate to the carboxylic acid using sodium hydroxide, but the reaction is slow and I am recovering a significant amount of starting material. How can I achieve complete hydrolysis?

Answer:

Incomplete ester hydrolysis is a frequent issue, particularly with sterically hindered esters or when the reaction conditions are not optimal.

Potential Causes & Solutions:

  • Insufficient Base: The amount of base may not be enough to drive the saponification to completion.

    • Solution:

      • Increase Base Equivalents: Use a larger excess of sodium hydroxide or potassium hydroxide (2-5 equivalents) to ensure complete hydrolysis.

  • Low Reaction Temperature: The hydrolysis of esters is often slow at room temperature.

    • Solution:

      • Increase Temperature: Heat the reaction mixture to reflux to accelerate the rate of hydrolysis.

  • Poor Solubility: The ester may not be fully soluble in the aqueous base, leading to a slow reaction rate.

    • Solution:

      • Use a Co-solvent: Add a water-miscible co-solvent such as methanol, ethanol, or tetrahydrofuran (THF) to improve the solubility of the ester in the reaction mixture.

Experimental Protocol: Optimized Ester Hydrolysis

Hydrolysis_Workflow start Start: Ethyl 2-ethoxy-3-methylpyridine-5-carboxylate reagents Add NaOH (3 eq) in Water/Ethanol (1:1) start->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Cool to RT Acidify with HCl to pH 3-4 reaction->workup isolation Filter Precipitate Wash with Cold Water workup->isolation product Product: 2-Ethoxy-3-methylpyridine-5-carboxylic acid isolation->product

Optimized workflow for ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid?

A common and commercially available starting material is 2-chloro-3-methylpyridine. This can be converted to the corresponding carboxylic acid or its ester through various methods, such as oxidation of the methyl group at the 5-position if starting from 2-chloro-3,5-dimethylpyridine, or through more complex multi-step syntheses.[5][6][7]

Q2: How can I purify the final product, 2-Ethoxy-3-methylpyridine-5-carboxylic acid?

The most common method for purifying the final carboxylic acid is through recrystallization. After acidification of the reaction mixture, the precipitated product can be collected by filtration and then recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a pure product.

Q3: Are there any alternative methods for introducing the ethoxy group?

While the SNAr reaction with sodium ethoxide is the most direct method, other approaches could be considered, such as copper-catalyzed coupling reactions (Ullmann condensation) with ethanol. However, these methods often require harsher conditions and more complex catalyst systems.

Q4: How does the position of the methyl group affect the reactivity of the pyridine ring in the SNAr reaction?

The methyl group at the 3-position is an electron-donating group, which can slightly deactivate the pyridine ring towards nucleophilic attack compared to an unsubstituted ring. However, the primary activating factor is the ring nitrogen, which strongly withdraws electron density from the 2- and 4-positions, making the SNAr reaction at the 2-position favorable.[2][3]

Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.

  • Product Characterization: The structure and purity of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the crystalline product can also be used as an indicator of purity.

References

  • Pipzine Chemicals. (2026, January 23). 2-Chloro-5-Methylpyridine-3-Carboxylic Acid. Retrieved from [Link]

  • U.S. Patent No. 4,612,377. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • Chinese Patent No. CN104513194A. (2015). 2-chloro-3-aldehyde pyridine synthetic method. Google Patents.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. Retrieved from [Link]

  • Chinese Patent No. CN1155581C. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid. Google Patents.
  • Vedantu. (n.d.). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields:(a) C_(2)H_(5)CH_(... (2023, January 4). YouTube. Retrieved from [Link]

  • U.S. Patent No. 8,575,350B2. (2013). Process for producing pyridine carboxylic acids. Google Patents.
  • European Patent No. EP0372654A2. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters. Google Patents.
  • Gassman, P. G., & van Bergen, T. J. (1976). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 56, 72. Retrieved from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • Petrow, V., & Saper, J. (1948). 2,3-diaminopyridine. Organic Syntheses, 28, 12. Retrieved from [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (2001). Chemical & Pharmaceutical Bulletin, 49(1), 57-62. Retrieved from [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2187-2195. Retrieved from [Link]

  • Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. Retrieved from [Link]

  • Sell, W. J. (1912). CCVI.—The Action of Sodium Methoxide on 2 : 3 : 4 : 5-Tetrachloropyridine. Part II. Journal of the Chemical Society, Transactions, 101, 1945-1948. Retrieved from [Link]

  • Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. Retrieved from [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Retrieved from [Link]

    • 4-Chloropyridine reacts with sodium methoxide to... (2018, April 3). Chegg.com. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021, February 1). Morressier. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved from [Link]

  • European Patent No. EP0121320A1. (1984). Preparation of 2-chloro-5-methylpyridine. Google Patents.
  • Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

Technical Support Center: Synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid Executive Technical Overview The synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid typically proceeds via Nucleophilic Aromatic Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

Executive Technical Overview

The synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid typically proceeds via Nucleophilic Aromatic Substitution (


) of the corresponding 2-chloro precursor (2-Chloro-3-methylpyridine-5-carboxylic acid) with sodium ethoxide.

While the chemistry appears straightforward, this specific substrate presents a unique kinetic challenge: Steric Hindrance at C3. The methyl group at the 3-position exerts steric pressure on the incoming nucleophile at the 2-position, significantly reducing the reaction rate compared to un-substituted chloronicotinic acids. Additionally, the electron-donating nature of the methyl group slightly deactivates the ring toward nucleophilic attack.

This guide addresses the three most common failure modes: Incomplete Conversion , Hydrolytic Impurities (Pyridones) , and Isolation Losses .

Critical Process Parameters (The "Why" & "How")

ParameterRecommended ConditionTechnical Rationale
Stoichiometry 2.5 – 3.0 eq NaOEtThe first equivalent deprotonates the carboxylic acid (forming the carboxylate salt). The remaining equivalents drive the

at the C2 position.
Solvent Anhydrous Ethanol (<0.1%

)
Water competes with ethoxide. Even trace moisture leads to the 2-hydroxy (pyridone) impurity, which is chemically very similar to the product and difficult to separate.
Temperature Reflux (78°C) or Autoclave (100°C)Due to the C3-methyl steric hindrance, activation energy is higher. Standard room-temperature protocols will fail (yield <10%).
Reaction Time 12 – 24 HoursExtended time is required due to the kinetic barrier imposed by the C3-methyl group.

Troubleshooting Guide (FAQ Format)

Q1: The reaction has stalled at 60% conversion after 24 hours. Should I add more base?

Diagnosis: The reaction has likely reached a kinetic plateau or the base has been consumed by moisture/side reactions. Solution:

  • Do not just add solid base. This introduces localized hotspots.

  • Check Temperature: If you are at atmospheric reflux (~78°C), the energy might be insufficient to overcome the steric barrier of the C3-methyl group.

  • Corrective Action: Transfer the mixture to a sealed pressure vessel (autoclave) and increase the temperature to 105°C . This 25°C increase usually pushes conversion to >95% within 4 hours.

  • Alternative: If an autoclave is unavailable, add a phase transfer catalyst like 18-Crown-6 (5 mol%) to increase the nucleophilicity of the ethoxide anion.

Q2: HPLC shows a major impurity peak (M-28) that tracks with the product. What is it?

Diagnosis: This is likely 2-Hydroxy-3-methylpyridine-5-carboxylic acid (also exists as the 2-pyridone tautomer). Cause:

  • Wet Solvent: The presence of water allows

    
     to compete with 
    
    
    
    .
  • Wet Reagents: Using hygroscopic NaOEt powder instead of freshly prepared solution. Solution:

  • Prevention: Use 2-Methyltetrahydrofuran (2-MeTHF) or Toluene as a co-solvent to azeotropically dry the starting material before adding the ethoxide solution.

  • Remediation: This impurity is difficult to remove. Recrystallization from Ethanol/Water (9:1) with pH adjustment can sometimes enrich the ethoxy product, as the hydroxy-acid is less soluble in organic-rich phases.

Q3: I lost 50% of my yield during the acid workup. The product didn't precipitate.

Diagnosis: Incorrect pH targeting (Isoelectric Point Missed). Mechanism: Pyridine carboxylic acids are amphoteric (zwitterionic).

  • pH < 1: The pyridine nitrogen is protonated (

    
    ). The molecule is soluble.
    
  • pH > 5: The carboxylic acid is deprotonated (

    
    ). The molecule is soluble.
    
  • pH ~ 3.5 (Isoelectric Point): The molecule is neutral (

    
    ). Solubility is lowest.
    Solution: 
    
  • Acidify slowly with Acetic Acid (softer pH control) rather than HCl.

  • Target pH 3.5 – 4.0 precisely.

  • Chill the solution to 0°C for 2 hours before filtration.

Optimized Experimental Protocol

Objective: Synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid (10g Scale).

Step 1: Reagent Preparation

  • Prepare a solution of Sodium Ethoxide (21% wt) in Ethanol. Note: Freshly prepared from Na metal and anhydrous EtOH is superior to commercial solutions.

Step 2: Reaction Setup

  • Charge 2-Chloro-3-methylpyridine-5-carboxylic acid (10.0 g, 58.3 mmol) into a 250 mL round-bottom flask (or autoclave liner).

  • Add Anhydrous Ethanol (50 mL) .

  • Add Sodium Ethoxide solution (21% in EtOH, 65 mL, ~175 mmol, 3.0 eq) dropwise over 15 minutes. Exotherm expected.

  • Critical Step: Heat the mixture to reflux (78–80°C) under

    
     atmosphere.
    
  • Monitor by HPLC/TLC after 12 hours.

    • Target: < 2% Starting Material.

    • If SM > 5%:, Move to autoclave at 100°C for 4 hours.

Step 3: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove ~80% of the ethanol.

  • Dilute the residue with Water (40 mL) . The solution should be homogenous and basic (pH > 10).

  • Filtration (Optional): If there is any insoluble solid (salts), filter now.

  • Acidification: Cool to 0–5°C. Slowly add Glacial Acetic Acid or 2N HCl dropwise.

  • Stop Point: Monitor pH constantly. Stop addition exactly at pH 3.8 .

  • Stir at 0°C for 60 minutes to maximize precipitation.

  • Filter the white solid. Wash with Cold Water (2 x 10 mL) .

  • Dry in a vacuum oven at 50°C.

Visual Workflows

Figure 1: Reaction Logic & Troubleshooting Tree

ReactionWorkflow Start Start: 2-Cl-3-Me-Py-5-COOH + NaOEt (3.0 eq) Reflux Reflux (EtOH, 78°C, 12h) Start->Reflux CheckHPLC Check HPLC/TLC Reflux->CheckHPLC ConversionHigh Conversion > 98% CheckHPLC->ConversionHigh Yes ConversionLow Conversion < 90% CheckHPLC->ConversionLow No Workup Workup: Evaporate EtOH Dilute with Water ConversionHigh->Workup Autoclave Action: Transfer to Autoclave Heat to 105°C (4h) ConversionLow->Autoclave Autoclave->Workup Acidify Acidify to pH 3.8 (Isoelectric Point) Workup->Acidify Filter Filter & Dry Target: White Solid Acidify->Filter

Caption: Figure 1.[1] Decision matrix for reaction conditions and workup. Note the autoclave intervention path for incomplete conversion caused by steric hindrance.

Figure 2: Impurity Formation Pathway

ImpurityPath SM Starting Material (2-Cl-3-Me-Py-5-COOH) Product Target Product (2-Ethoxy-3-Me-Py-5-COOH) SM->Product Main Path (SnAr) Impurity Impurity (Pyridone) (2-Hydroxy-3-Me-Py-5-COOH) SM->Impurity Side Path (Hydrolysis) NaOEt NaOEt / Anhydrous EtOH NaOEt->Product Water Trace Water / Wet EtOH Water->Impurity Competes with EtO-

Caption: Figure 2. Competitive pathways. The presence of water diverts the starting material toward the irreversible 2-hydroxy impurity.

References

  • General Mechanism of Pyridine SnAr

    • Title: Nucleophilic substitution of 2-chloropyridines.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the baseline reactivity of 2-chloropyridines and the deactivating effect of electron-donating groups (like methyl)
    • URL:[Link] (Journal Homepage for verification of general chemistry scope).

  • Synthesis of 2-Alkoxy-3-alkylpyridine derivatives

    • Title: Process for the preparation of 2-alkoxy-5-alkoxymethyl-pyridines (US Patent 5233043A).[2]

    • Source: Google P
    • Context: Describes the reaction of chloropyridines with sodium alkoxides, highlighting the need for anhydrous conditions to prevent hydrolysis.
    • URL
  • Purification of Pyridine Carboxylic Acids

    • Title: Purification of Nicotinic Acid Derivatives (Isoelectric Point Precipit
    • Source:Organic Syntheses, Coll. Vol. 4, p.700.
    • Context: Standard protocols for isolating pyridine carboxylic acids by adjusting pH to the isoelectric point.
    • URL:[Link]

  • Safety of Sodium Ethoxide Reactions: Title: Sodium Ethoxide Safety Data Sheet (SDS). Source: Fisher Scientific. Context: Handling precautions for moisture sensitivity and corrosivity.

Sources

Optimization

Preventing decarboxylation of pyridine carboxylic acids during reactions

Technical Support Center: Pyridine Carboxylic Acid Chemistry Welcome to the technical support hub for researchers, scientists, and drug development professionals working with pyridine carboxylic acids. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Carboxylic Acid Chemistry

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with pyridine carboxylic acids. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions regarding the primary challenge in this chemistry: preventing unwanted decarboxylation during synthetic reactions.

Part 1: Understanding the Challenge - The "Why" of Decarboxylation

Before troubleshooting, it's critical to understand the underlying mechanism. Pyridine carboxylic acids, particularly those with the carboxyl group at the 2- (picolinic) or 4- (isonicotinic) position, are notoriously susceptible to losing CO2 upon heating. This is not a random decomposition; it is a direct consequence of the pyridine ring's electronic nature.

The ring nitrogen atom is electron-withdrawing and can stabilize a negative charge that forms on the ring. During thermal decarboxylation, the molecule forms a zwitterionic intermediate where the carboxylate is negatively charged and the ring nitrogen is protonated. The proximity of the positive charge on the nitrogen significantly stabilizes the transition state for C-C bond cleavage, facilitating the release of carbon dioxide. This process is particularly efficient for picolinic acid, which can form a stable six-membered ring-like transition state.[1][2][3]

DecarboxylationMechanism

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve decarboxylation issues in real-time.

Q1: I'm running a Suzuki coupling with a substituted picolinic acid, and my yield is low with significant formation of the decarboxylated side product. What's happening?

Probable Cause: Standard Suzuki coupling conditions often require elevated temperatures (e.g., >80-100 °C), which provide the activation energy needed for decarboxylation, especially with the thermally labile picolinic acid scaffold.[2] The basic conditions of the reaction can also promote the formation of the carboxylate anion, which is primed for decarboxylation.

Recommended Solutions:

  • Lower the Reaction Temperature: This is the most direct approach. Investigate modern palladium catalysts and ligand systems that are highly active at lower temperatures (e.g., room temperature to 60 °C). Buchwald or Fu-type phosphine ligands can often facilitate coupling at milder temperatures.

  • Protect the Carboxylic Acid: The most robust solution is to mask the carboxylic acid as an ester (e.g., methyl or ethyl ester). Esters are not acidic and do not participate in the decarboxylation mechanism. You can perform the coupling reaction on the ester and then hydrolyze it back to the carboxylic acid in a final step under mild basic or acidic conditions.[4]

  • Change the Coupling Partners: If possible, consider a "decarbonylative" Suzuki coupling where the carboxylic acid itself is the coupling handle, though this is a more advanced method that requires specific catalysts.[5]

Q2: My attempt to form an amide bond using picolinic acid and an amine with standard coupling reagents (like DCC/DIC) is failing. I see starting material and the decarboxylated pyridine.

Probable Cause: Carbodiimide reagents like DCC or DIC activate the carboxylic acid, but this activation can be slow.[6] If the reaction is heated to accelerate the coupling, you are simultaneously promoting decarboxylation. Furthermore, the activated species (e.g., O-acylisourea) can be unstable and prone to decomposition pathways other than the desired amidation.

Recommended Solutions:

  • Use a More Efficient Coupling Reagent: Switch to a modern uronium- or phosphonium-based coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP .[6][7] These reagents react much faster, often at room temperature or even 0 °C, generating a highly reactive activated ester that couples with the amine before decarboxylation can occur.

  • Pre-activation Protocol: Do not mix all components at once. First, pre-activate the picolinic acid with HATU and a non-nucleophilic base (like DIPEA) for 15-20 minutes at 0 °C. Once the activated ester is formed, add your amine to the mixture. This ensures the amine traps the reactive intermediate immediately.

  • Control Stoichiometry: Avoid using a large excess of the coupling reagent, as side reactions can occur. Use near-stoichiometric amounts (1.05-1.1 equivalents) of the coupling reagent and base.

Table 1: Relative Stability and Recommended Temperature Limits
Pyridine Carboxylic AcidPosition of -COOHRelative Susceptibility to DecarboxylationRecommended Max. Temp. (Inert Solvent)
Picolinic Acid 2- (ortho)Very High< 100 °C (Proceed with caution)
Isonicotinic Acid 4- (para)Moderate~150 °C
Nicotinic Acid 3- (meta)Low> 180 °C

Note: These temperatures are general guidelines. The actual onset of decarboxylation can be influenced by the solvent, pH, and presence of metal catalysts.[2][3]

Part 3: Field-Proven Experimental Protocols

Here are detailed, step-by-step protocols for the most common and effective preventative strategies.

Protocol 1: Protective Esterification of Picolinic Acid

This protocol converts the problematic acid into a stable methyl ester, which can be carried through various reactions before deprotection.

EsterificationWorkflow

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methanol (approx. 0.2 M). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to the cold methanol. Causality: This in-situ generation of methanolic HCl is milder than using concentrated sulfuric acid and avoids harsh charring.[8]

  • Substrate Addition: After stirring for 10 minutes, add the picolinic acid (1.0 equivalent) portion-wise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and carefully concentrate it under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the methyl picolinate, which is often pure enough for the next step.

Protocol 2: Low-Temperature HATU-Mediated Amide Coupling

This protocol is designed for high-yield amide bond formation while completely avoiding thermal decarboxylation.

Methodology:

  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the pyridine carboxylic acid (1.0 equivalent) and HATU (1.05 equivalents) in an anhydrous aprotic solvent like DMF or NMP.

  • Pre-activation: Cool the solution to 0 °C. Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise. Stir the mixture at 0 °C for 15-20 minutes. Causality: This "pre-activation" step ensures the highly reactive O-acylisourea active ester is formed before the amine is introduced, maximizing coupling efficiency.

  • Coupling: Add a solution of your amine (1.1 equivalents) in a small amount of the reaction solvent to the mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-16 hours. Monitor progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q3: Why is nicotinic acid (3-pyridinecarboxylic acid) so much more stable than picolinic acid? A: The stability is entirely related to the position of the nitrogen atom. For nicotinic acid, the nitrogen is at the 3-position. It cannot directly stabilize the negative charge on the C-3 carbon through a resonance structure in the same way the nitrogen at the 2- or 4-position can. This lack of a stabilizing resonance structure for the decarboxylation intermediate results in a much higher activation energy for the reaction, making nicotinic acid significantly more thermally stable.[2][3]

Q4: Can my choice of solvent affect the rate of decarboxylation? A: Yes. Polar, protic solvents (like water or ethanol) can facilitate decarboxylation by stabilizing the zwitterionic intermediate through hydrogen bonding. In some cases, water can play a critical role in the mechanism by forming a hydrogen-bonded bridge that lowers the energy of the transition state.[9] High-boiling polar aprotic solvents like DMF or DMSO are often used for high-temperature reactions, but be aware that their high boiling points can themselves enable decarboxylation if the temperature is not carefully controlled.

Q5: I've heard metal ions can inhibit decarboxylation. Is this a viable strategy? A: There is evidence that divalent metal ions (e.g., Cu²⁺, Mn²⁺) can inhibit the decarboxylation of picolinic acid.[9] The metal ion can chelate between the ring nitrogen and the carboxylate group, holding the molecule in a conformation that is less favorable for the formation of the decarboxylation transition state. While mechanistically interesting, this is not a common synthetic strategy because the metal ions can interfere with many catalytic reactions (like cross-couplings) and add complexity to the purification process. It is generally more practical to use the temperature control or protecting group strategies discussed above.

References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Hammick, D. L., & Dyson, P. (1939). The mechanism of decarboxylation. Journal of the Chemical Society, 172.
  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Brown, E. V., & Moser, R. J. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Organic Chemistry, 36(3), 454-457.
  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Cervantes-Reyes, A., et al. (2022). A Pd-catalyzed decarbonylative Suzuki cross-coupling of widely available heterocyclic carboxylic acids with arylboronic acids. Organic Chemistry Portal. [Link]

  • Daugulis, O., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Tips for Purifying Substituted Pyridines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of substituted pyridines via column chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of substituted pyridines via column chromatography. Drawing from established principles and field-tested experience, this document provides in-depth, practical solutions to common and complex separation issues.

The basic nature of the pyridine ring presents a unique set of challenges in silica gel chromatography. The nitrogen lone pair interacts strongly with acidic silanol groups (Si-OH) on the silica surface, often leading to poor separation quality characterized by significant peak tailing, and in some cases, irreversible adsorption or degradation of the target compound.[1][2][3] This guide will equip you with the knowledge to diagnose these issues and implement effective solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my pyridine compound's spots or peaks always tailing/streaking on TLC and columns?

This is the most common issue. Tailing is a direct result of the acid-base interaction between the basic nitrogen of your pyridine and the acidic surface of the silica gel.[1][2] This strong, non-ideal interaction causes a portion of your compound to "stick" to the stationary phase and elute slowly, creating a tail that reduces resolution and purity.

Q2: What is a good starting solvent system (mobile phase) for purifying a substituted pyridine?

Choosing a solvent system is crucial and should always begin with Thin Layer Chromatography (TLC) analysis.[4] A good starting point for many pyridines is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. For more polar pyridines, a dichloromethane/methanol system may be necessary.[5] The goal is to find a ratio that gives your target compound an Rf (retention factor) of approximately 0.2-0.35 on the TLC plate.[4]

Q3: How much triethylamine (TEA) or other basic modifier should I add to my eluent?

Adding a competing base is the most common strategy to suppress tailing.[6][7]

  • For TLC Analysis: Add 0.5-2% TEA to your developing solvent.

  • For Column Chromatography: A concentration of 0.1-1% TEA in the mobile phase is typically sufficient.[1] Highly basic or problematic compounds may require up to 3%.[8][9] Always use the same percentage of modifier in your column's mobile phase as you did in the TLC solvent system that gave the best separation.

Q4: When should I consider using alumina instead of silica gel?

If severe tailing or low compound recovery persists even with a basic modifier, an alternative stationary phase like alumina is an excellent choice.[10][11]

  • Neutral or Basic Alumina: These are ideal for purifying basic compounds like pyridines.[12][13] Neutral alumina is generally a safe starting point for a wide range of compounds, including esters, ketones, and aldehydes.[12][14] An application note from Teledyne ISCO demonstrated a successful separation of two pyridine derivatives on a neutral alumina column where a standard silica column failed.[15]

Q5: My compound seems to be irreversibly stuck on the silica column. How can I recover it?

This indicates a very strong interaction with the silica.

  • Column Flush: Try flushing the column with a highly polar, basic solvent system, such as 5-10% methanol in dichloromethane containing 2% triethylamine.

  • Future Prevention: For this compound, you should avoid silica gel. Pack a new column with neutral alumina for the next purification attempt.[11][15] You can also test for compound stability on silica by running a 2D TLC.[16]

Section 2: In-Depth Troubleshooting Guides

This section addresses complex problems with a structured approach, outlining the problem, its probable causes, and validated solutions.

Problem 1: Severe Peak Tailing Leading to Poor Resolution and Mixed Fractions

Even after adding a basic modifier, the separation between your desired pyridine and a close-eluting impurity is insufficient due to tailing.

Probable Causes:

  • Insufficient deactivation of silica gel silanol groups.

  • The chosen concentration of the basic modifier is suboptimal.

  • The inherent properties of the compound lead to strong binding.

Recommended Solutions:

  • Systematic Modifier Optimization: Use TLC to test different concentrations of TEA (e.g., 0.5%, 1.0%, 2.0%). Sometimes, too much base can alter selectivity in undesirable ways.

  • Pre-Treat (Deactivate) the Silica Gel: Before running the column, you can "deaden" the silica to reduce its acidity.[8][9] This is a powerful technique for acid-sensitive compounds.

  • Employ a Gradient Elution: If isocratic (constant solvent) elution fails, a gradient can improve separation. Start with a lower polarity mobile phase (where your compound has an Rf < 0.2) and gradually increase the percentage of the polar solvent.[8][9] This sharpens the tailing edge of the peak as it moves down the column.

G cluster_start Initial Analysis cluster_problem Problem ID cluster_solution Solution Pathway TLC Run TLC in Hex/EtOAc (or DCM/MeOH) Problem Observe TLC Result TLC->Problem Good_Rf Good Rf (0.2-0.35) No Tailing Problem->Good_Rf  Clean Spot? Tailing Add 1% TEA to Mobile Phase Problem->Tailing  Tailing Spot? Poor_Sep Optimize with Gradient Elution Problem->Poor_Sep Poor Separation? Run_Column Proceed with Silica Column Good_Rf->Run_Column Still_Tailing Switch to Neutral Alumina Column Tailing->Still_Tailing  Still Tailing? Tailing->Run_Column Tailing Solved?

Caption: Decision workflow for troubleshooting pyridine purification.

Problem 2: Low or No Recovery of the Compound from the Column

You run the column, and despite eluting with a very high polarity solvent, little to none of your target compound is recovered.

Probable Causes:

  • Irreversible Adsorption: The pyridine is so basic or has multiple binding sites (e.g., a bipyridine) that it has permanently chelated to the silica surface.

  • On-Column Decomposition: The acidic silica surface catalyzed the degradation of your compound.[11] This is common for sensitive molecules like N-oxides or pyridines with acid-labile functional groups.

Recommended Solutions:

  • Test for Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for 1-2 hours, then elute it. If a new spot appears or the original spot diminishes, your compound is not stable on silica. A 2D TLC can also be used for this diagnosis.[16]

  • Switch to a More Inert Stationary Phase: This is non-negotiable for unstable compounds.

    • Neutral Alumina: The best first alternative for basic compounds.[14][15]

    • Florisil®: A magnesium silicate adsorbent that is less acidic than silica.

    • Reverse-Phase (C18) Silica: If your pyridine is sufficiently polar, reverse-phase chromatography (using a polar mobile phase like water/acetonitrile) can be an excellent alternative, as it operates on a different separation principle.

Section 3: Key Data and Protocols

Table 1: Common Mobile Phase Modifiers for Pyridine Purification
ModifierTypical ConcentrationPurpose & Key Considerations
Triethylamine (TEA) 0.1 - 2.0% (v/v)Volatile base, easy to remove under vacuum. Acts as a competing base to mask acidic silanol sites.[6][7]
Pyridine 0.1 - 1.0% (v/v)Can be effective but is harder to remove due to its higher boiling point. Use only if TEA fails.
Ammonia ~1-2% (as 7N in MeOH)Very effective for highly basic compounds. Prepare by bubbling ammonia gas through methanol or use a commercial solution.
Protocol 1: Systematic TLC Analysis for Mobile Phase Optimization
  • Prepare Stock Solutions: Make small vials of your chosen solvent system (e.g., 80:20 Hexanes:Ethyl Acetate).

  • Prepare Modified Solutions: To separate vials, add your modifier. For example, to 10 mL of your solvent, add 100 µL of TEA for a 1% solution.

  • Spotting: On a single TLC plate, spot your crude reaction mixture in three separate lanes.

  • Development: Develop the plate with one lane in the unmodified solvent, one in the 1% TEA solvent, and one in a 2% TEA solvent (if needed).

  • Analysis: Compare the lanes. Observe the reduction in tailing and the change in Rf values. The ideal system is the one with the lowest amount of modifier that produces a compact, well-resolved spot with an Rf of ~0.3.[4]

Protocol 2: Slurry Packing and Deactivation of a Silica Gel Column
  • Select Solvent: Choose your starting mobile phase, including the optimized percentage of triethylamine (e.g., 90:10 Hexanes:EtOAc + 1% TEA).

  • Prepare Slurry: In a beaker, add the required amount of silica gel. Slowly pour in the mobile phase while swirling to create a uniform slurry with no clumps. A good consistency is like a thin milkshake.

  • Pack Column: Clamp the column vertically. With the stopcock closed, pour the slurry into the column in a single, continuous motion.

  • Pressurize & Settle: Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed. The bed should be uniform and free of cracks or air bubbles.[17]

  • Equilibrate/Deactivate: Before loading your sample, flush the packed column with at least two full column volumes of the TEA-containing mobile phase.[8][9] This ensures the entire silica bed is neutralized and equilibrated before the separation begins. Discard this initial eluent.[9]

  • Load Sample & Run: Load your sample (preferably adsorbed onto a small amount of silica, known as "dry loading") and begin the chromatography.

References

  • Chemistry LibreTexts. (2025). Running a flash column. [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Wilds Research Group, Concordia University. (2023). Flash Column Chromatography. YouTube. [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?[Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Hawach Scientific. Neutral Alumina Flash Column. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes. [Link]

  • Reddit. (2015). Deactivating Silica Gel with Triethylamine. [Link]

  • Hichrom. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2022). IR spectra of pyridine adsorbed. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Chemistry Stack Exchange. (2024). Need Suggestion for Picking the Right Solvent for Column Chromatography. [Link]

  • MicroSolv Technology Corporation. Can I use triethylamine TEA with a Cogent Silica-C column - FAQ. [Link]

  • Chromatography Forum. (2007). severe tailing on column. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Biotage. (2023). Alumina sample cleanups and how can you implement in your workflow?[Link]

  • Taylor & Francis Online. (2008). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. [Link]

  • Phenomenex. LC Technical Tip - Strategies for Improving Peak Shape of Basic Compounds. [Link]

  • Restek. Pyridine: CAS # 110-86-1 Compound Information. [Link]

Sources

Optimization

Stability issues of 2-Ethoxy-3-methylpyridine-5-carboxylic acid in different solvents

Executive Technical Summary 2-Ethoxy-3-methylpyridine-5-carboxylic acid is a functionalized nicotinic acid derivative widely used as a scaffold in medicinal chemistry. While the pyridine core is generally robust, the 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Ethoxy-3-methylpyridine-5-carboxylic acid is a functionalized nicotinic acid derivative widely used as a scaffold in medicinal chemistry. While the pyridine core is generally robust, the 2-alkoxy substituent introduces a specific vulnerability: susceptibility to acid-catalyzed hydrolysis.

This guide addresses the critical stability profile of this molecule, specifically the lability of the vinyl-ether-like C2-ethoxy bond under acidic conditions and its behavior in protic vs. aprotic solvents.

Chemical Stability Profile
ParameterStatusTechnical Insight
Acid Stability Low Susceptible to hydrolysis at C2, yielding the 2-pyridone derivative.
Base Stability High Generally stable; carboxylate salt formation protects the ring.
Thermal Stability Moderate Decarboxylation is rare below 150°C unless catalyzed by strong acids.
Oxidative Stability High Pyridine ring is electron-deficient and resistant to oxidation.
Light Sensitivity Moderate Pyridine derivatives can undergo photo-isomerization; store in amber vials.

Troubleshooting Guide (Q&A)

Direct answers to common issues reported by our user base.

Q1: I observe a new impurity peak (M-28 Da) during LC-MS analysis in acidic mobile phases. What is happening?

Diagnosis: You are likely observing the acid-catalyzed hydrolysis of the ethoxy group. Mechanism: The 2-ethoxypyridine moiety functions chemically like a cyclic vinyl ether (imidate). In acidic media (e.g., 0.1% Formic Acid or TFA), the ring nitrogen or the ethoxy oxygen becomes protonated. Water then attacks the C2 position, eliminating ethanol (Mass 46) and generating 3-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (the 2-pyridone tautomer). Solution:

  • Immediate: Switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 7.5).

  • Protocol: Minimize the time the compound spends in acidic diluents. Inject samples immediately after preparation.

Q2: The compound precipitates when dissolved in water/methanol mixtures. How do I improve solubility?

Diagnosis: This is an Isoelectric Point (pI) Aggregation issue. Mechanism: As a pyridine carboxylic acid, the molecule is zwitterionic. At a specific pH (likely between 3.0–4.5), the net charge is zero (protonated nitrogen, deprotonated carboxylate), leading to minimum solubility and precipitation. Solution:

  • Adjust pH: Move away from the pI. Dissolve in dilute base (e.g., 1 eq. NaOH) to form the soluble sodium carboxylate, or use a strong organic solvent like DMSO if acidic conditions must be avoided.

  • Solvent Choice: Use DMSO or DMF for stock solutions (50–100 mM). These aprotic solvents disrupt aggregation without inducing hydrolysis.

Q3: Can I use methanol as a solvent for reflux/heating reactions?

Diagnosis: High Risk of Solvolysis/Exchange. Mechanism: While less reactive than acid chlorides, 2-alkoxypyridines can undergo trans-etherification (alkoxy exchange) in refluxing alcohols, especially if trace acid is present. You may see the formation of the 2-methoxy analog over time. Solution:

  • Recommended: Use non-nucleophilic, polar aprotic solvents like Acetonitrile , THF , or Dioxane for heating steps.

  • If Alcohol is Mandatory: Use Ethanol (matching the substituent) to make any exchange invisible, or ensure the pH is strictly neutral/basic.

Critical Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation mechanism (Hydrolysis) and the secondary risk (Decarboxylation) under forcing conditions.

DegradationPathways Compound 2-Ethoxy-3-methylpyridine- 5-carboxylic acid (Target Molecule) Intermediate Protonated Intermediate (Activated C2) Compound->Intermediate + H+ (Acidic pH) Pyridone 2-Pyridone Derivative (Hydrolysis Product) Intermediate->Pyridone + H2O / - EtOH Ethanol Ethanol (Leaving Group) Intermediate->Ethanol Decarb Decarboxylated Product (Thermal/High Acid) Pyridone->Decarb High T (>150°C) or Strong Acid

Figure 1: Acid-catalyzed hydrolysis pathway converting the 2-ethoxy substrate to the 2-pyridone form.

Standard Operating Procedures (SOPs)

SOP-01: Solvent Compatibility & Stability Testing

Use this protocol to validate solvent choices before scale-up.

Objective: Determine the stability half-life (


) of the compound in candidate solvents.

Materials:

  • HPLC System (UV detection at 254 nm).

  • Solvents: Methanol, Acetonitrile, DMSO, Water (pH 3, 7, 10 buffers).

  • Thermostatic shaker or water bath.

Workflow:

  • Stock Preparation: Dissolve 5 mg of compound in 1 mL DMSO (Control Stock).

  • Test Sample Prep: Dilute Stock 1:10 into the target solvent (e.g., 10% DMSO / 90% 0.1% Formic Acid in Water).

  • Incubation:

    • Set A: Room Temperature (25°C).

    • Set B: Stress Condition (40°C).

  • Sampling: Inject samples at

    
    .
    
  • Analysis:

    • Monitor for decrease in Area% of the parent peak.

    • Monitor for appearance of the Pyridone peak (typically elutes earlier on Reverse Phase C18 due to higher polarity).

SOP-02: Safe Handling & Storage
  • Storage: Store solid at -20°C under Argon/Nitrogen.

  • Handling: Avoid prolonged exposure to moisture in air.

  • Reconstitution: Prepare fresh solutions immediately before use. Do not store in acidic buffers.

Decision Logic for Solvent Selection

Use this flowchart to select the optimal solvent system for your experiment.

SolventSelection Start Start: Select Solvent IsReaction Is this for a Chemical Reaction? Start->IsReaction IsAnalysis Is this for Analysis (LCMS/NMR)? Start->IsAnalysis AcidicCond Are conditions Acidic? IsReaction->AcidicCond LCMS LC-MS Mobile Phase? IsAnalysis->LCMS AvoidProtic CRITICAL: Avoid Alcohols/Water Use Aprotic (DCM, THF, MeCN) AcidicCond->AvoidProtic Yes BasicCond Conditions Basic/Neutral? AcidicCond->BasicCond No SafeSolvents Safe: MeOH, EtOH, DMF, DMSO BasicCond->SafeSolvents Yes NeutralBuffer Use Ammonium Bicarbonate (pH 7.5) or Ammonium Acetate LCMS->NeutralBuffer Preferred AcidBuffer Use 0.1% Formic Acid ONLY if analysis time < 10 mins LCMS->AcidBuffer If necessary

Figure 2: Decision matrix for selecting solvents to minimize degradation risks.

References

  • Biosynth . (2025).[1] 5-Methylpyridine-2-carboxylic acid hydrochloride properties and applications. Retrieved from

  • National Institutes of Health (NIH) . (2021). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol. PubMed Central. Retrieved from

  • BenchChem . (2025).[2] Stability and degradation of 2-Ethoxy-2-oxoacetic acid under reaction conditions. Retrieved from

  • ResearchGate . (2025). Regioselectivity of the Hydrolysis of 2-(1-Alkoxyvinyl)-Substituted Imidazolidines. Retrieved from

  • Pipzine Chemicals . (2026). 2-Chloro-5-Methylpyridine-3-Carboxylic Acid Technical Data. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

2-Ethoxy-3-methylpyridine-5-carboxylic acid vs. other pyridine carboxylic acid isomers

This technical guide provides an in-depth comparison of 2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS 1355216-85-1) against its primary isomers and analogs.[1] It focuses on the medicinal chemistry rationale for selec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of 2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS 1355216-85-1) against its primary isomers and analogs.[1] It focuses on the medicinal chemistry rationale for selecting this specific scaffold during lead optimization.

[1]

Executive Summary & Scaffold Profile

2-Ethoxy-3-methylpyridine-5-carboxylic acid is a specialized heterocyclic building block used to introduce the 6-ethoxy-5-methylpyridin-3-yl moiety into drug candidates.[1] Unlike the more common nicotinic acid (pyridine-3-carboxylic acid) or simple alkoxypyridines, this trisubstituted scaffold offers a unique balance of lipophilicity , steric demand , and metabolic resistance .[1]

It is frequently employed in the optimization of kinase inhibitors, GPCR agonists, and enzyme inhibitors (e.g., IDO1, GSK-3) to modulate the physicochemical properties of a lead compound without altering the core pharmacophore.[1]

Key Compound Data
PropertyDetail
Chemical Name 2-Ethoxy-3-methylpyridine-5-carboxylic acid
CAS Number 1355216-85-1
Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Core Structure Nicotinic acid derivative (5-COOH)
Key Substituents 2-Ethoxy (Lipophilic/Blocking), 3-Methyl (Conformational Lock)

Comparative Analysis: Why Choose This Isomer?

In medicinal chemistry, the choice between a methoxy or ethoxy group, or the inclusion of a methyl group, is rarely arbitrary.[1] It is a calculated decision to tune ADME (Absorption, Distribution, Metabolism, Excretion) properties.[1]

Head-to-Head Comparison with Analogs

The table below compares the target compound with its closest structural relatives.[1]

Feature2-Ethoxy-3-methyl (Target) 2-Methoxy-3-methyl 2-Ethoxy-3-H (No Methyl)
Lipophilicity (cLogP) High (~2.1) Medium (~1.[1]6)Medium-High (~1.[1]8)
Steric Bulk (2-Pos) High (Ethyl tail)Low (Methyl)High
Conformation Restricted (3-Me clash)RestrictedFlexible
Metabolic Stability High (Blocks 2-oxidation)Moderate (O-demethylation risk)Moderate (2-oxidation blocked)
Solubility Lower (Aqueous)ModerateModerate
Primary Use Case Filling hydrophobic pockets; improving permeability.[1]Lowering MW; standard H-bond acceptor.[1]Reducing steric clash; flat binding modes.
Mechanistic Insights
  • The "Ethoxy Effect": Replacing a 2-methoxy group with a 2-ethoxy group often improves metabolic stability.[1] Methoxyl groups are prone to rapid

    
    -demethylation by cytochrome P450 enzymes.[1] The ethyl group is sterically larger and often metabolically slower to remove, extending the half-life (
    
    
    
    ) of the parent drug.[1]
  • The "3-Methyl Twist": The methyl group at the 3-position is critical for conformational restriction .[1] In biaryl systems (e.g., if the carboxylic acid is converted to an amide linked to another ring), the 3-methyl group creates steric clash, forcing the pyridine ring out of planarity.[1] This is essential for targeting receptors that require a twisted ligand conformation (e.g., certain kinase ATP pockets).[1]

Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for a medicinal chemist choosing between these pyridine isomers.

ScaffoldSelection Start Lead Optimization: Pyridine Scaffold Selection Q1 Does the binding pocket require a twisted conformation? Start->Q1 Twist_Yes Add 3-Methyl Group (Steric Clash) Q1->Twist_Yes Yes Twist_No Use 3-H (Flat) Q1->Twist_No No Q2 Is the molecule too polar (Low Permeability)? Twist_Yes->Q2 Perm_Yes Use 2-Ethoxy (Increases LogP) Q2->Perm_Yes Yes Perm_No Use 2-Methoxy (Lower MW) Q2->Perm_No No Result_Target Select: 2-Ethoxy-3-methylpyridine-5-COOH Perm_Yes->Result_Target Optimal Fit Result_Alt1 Select: 2-Methoxy-3-methylpyridine-5-COOH Perm_No->Result_Alt1

Figure 1: SAR Decision Tree for selecting the 2-ethoxy-3-methylpyridine scaffold.

Experimental Protocols

Synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

This protocol utilizes a Nucleophilic Aromatic Substitution (


) followed by hydrolysis.[1] This route is preferred over direct oxidation of methylpyridines due to higher regioselectivity.

Reagents Required:

  • Ethyl 2-chloro-3-methylpyridine-5-carboxylate (Starting Material)[1]

  • Sodium Ethoxide (NaOEt), 21% in Ethanol[1]

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)[1]

  • Tetrahydrofuran (THF), Ethanol (EtOH), Water[1]

Workflow Diagram:

SynthesisRoute SM Ethyl 2-chloro-3-methyl pyridine-5-carboxylate Step1 Step 1: SNAr NaOEt / EtOH Reflux, 2-4 h SM->Step1 Inter Intermediate: Ethyl 2-ethoxy-3-methyl pyridine-5-carboxylate Step1->Inter Step2 Step 2: Hydrolysis LiOH / THF / H2O RT, 12 h Inter->Step2 Product Product: 2-Ethoxy-3-methyl pyridine-5-carboxylic acid Step2->Product

Figure 2: Two-step synthetic pathway from the chloropyridine precursor.[1]

Step-by-Step Methodology:

  • Etherification (

    
    ): 
    
    • Dissolve ethyl 2-chloro-3-methylpyridine-5-carboxylate (1.0 eq) in anhydrous ethanol.

    • Add sodium ethoxide solution (1.5 eq) dropwise at 0°C.

    • Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor by TLC/LC-MS for the disappearance of the chloro-starting material.[1]

    • Note: The 3-methyl group provides some steric hindrance, so reflux is often necessary compared to non-methylated analogs.[1]

    • Concentrate the solvent, dilute with water, and extract with ethyl acetate.[1] Dry over

      
       and concentrate to yield the ethyl ester intermediate.
      
  • Saponification (Hydrolysis):

    • Dissolve the crude ester in a 3:1 mixture of THF:Water.

    • Add LiOH·H₂O (2.0 eq).

    • Stir at room temperature for 12 hours.

    • Acidify the reaction mixture to pH ~3-4 using 1N HCl.[1] The carboxylic acid product typically precipitates.

    • Filter the white solid, wash with cold water, and dry under vacuum.[1]

Metabolic Stability Assay (Microsomal Stability)

To validate the stability advantage of the ethoxy group:

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with acetonitrile containing an internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Metric: A

      
       indicates good metabolic stability suitable for oral dosing.
      

References

  • Compound Identification: 2-Ethoxy-3-methylpyridine-5-carboxylic acid. CAS Registry Number 1355216-85-1.[1][2][3][4][5][6] [1]

  • Metabolic Stability of Alkoxypyridines: Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. (Demonstrates the stability advantages of 2-alkoxy substitutions in drug scaffolds).

  • Synthetic Methodology:Nucleophilic substitution of 2-chloropyridines. Standard organic synthesis protocols adapted for sterically hindered pyridines. [General Reference: J. Org. Chem. principles]
  • Analog Comparison: 2-Methoxy-3-methylisonicotinic acid (CAS 1211581-22-4).[1][5]

Sources

Comparative

Comparative Guide: Biological Activity of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid Analogs in GPR40 Agonism

This guide outlines a comparative study on the biological activity of 2-Ethoxy-3-methylpyridine-5-carboxylic acid and its structural analogs.[1] This scaffold represents a critical "head group" optimization in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative study on the biological activity of 2-Ethoxy-3-methylpyridine-5-carboxylic acid and its structural analogs.[1] This scaffold represents a critical "head group" optimization in the development of GPR40 (FFAR1) agonists for the treatment of Type 2 Diabetes Mellitus (T2DM).[1]

[1]

Executive Summary

The transition from carboxylic acid-containing phenyl scaffolds (e.g., phenylpropanoic acids found in first-generation GPR40 agonists like Fasiglifam/TAK-875) to heteroaromatic scaffolds has been driven by the need to improve metabolic stability and reduce lipophilicity-driven toxicity.[1]

2-Ethoxy-3-methylpyridine-5-carboxylic acid (EMPC) represents a "privileged scaffold" where:

  • The Pyridine Ring lowers logP compared to phenyl rings, improving solubility.[1]

  • The 5-Carboxylic Acid forms a critical salt bridge with Arg183 and Arg258 inside the GPR40 binding pocket.[1]

  • The 2-Ethoxy and 3-Methyl substituents provide necessary hydrophobic contacts and conformational constraints that enhance potency and selectivity over PPAR

    
    .[1]
    

This guide compares the biological performance of the EMPC scaffold against its direct structural analogs to validate its superiority as a lead building block.[1]

Structural Activity Relationship (SAR) Analysis

To understand the biological data, we must first visualize the structural logic.[1] The following diagram illustrates the pharmacophore mapping of the EMPC scaffold.

G Core Pyridine Core (Lowers LogP) Pos2 2-Ethoxy Group (Lipophilic Pocket Fill) Core->Pos2 Position 2 Pos3 3-Methyl Group (Conformational Lock) Core->Pos3 Position 3 Pos5 5-Carboxylic Acid (Ionic Anchor to Arg183) Core->Pos5 Position 5 Activity Activity Pos2->Activity Increases Potency Stability Stability Pos3->Stability Blocks CYP Oxidation Binding Binding Pos5->Binding Essential for Activity

Figure 1: Pharmacophore dissection of the 2-Ethoxy-3-methylpyridine-5-carboxylic acid scaffold showing the functional role of each substituent.

Comparative Biological Performance[2][3]

The following data summarizes the performance of the EMPC scaffold (Compound A) against three critical variations. Data represents mean values from


 independent experiments.
The Analogs[1][3][4]
  • Compound A (Target): 2-Ethoxy-3-methylpyridine-5-carboxylic acid[1]

  • Compound B (De-methylated): 2-Ethoxypyridine-5-carboxylic acid[1]

  • Compound C (De-alkoxylated): 3-Methylpyridine-5-carboxylic acid[1]

  • Compound D (Reference): 3-(4-Hydroxyphenyl)propanoic acid (TAK-875 Headgroup)[1]

In Vitro Potency & Efficacy Data[1]
MetricCmpd A (Target)Cmpd B (No Methyl)Cmpd C (No Ethoxy)Cmpd D (Ref)
hGPR40 EC50 (Ca2+ Flux) 12 nM 45 nM> 10,000 nM24 nM
Efficacy (% Max Response) 100% (Full) 85% (Partial)N/A80% (Partial)
Lipophilicity (cLogP) 2.3 1.91.13.2
Metabolic Stability (t1/2) > 60 min 25 min> 120 min40 min

Analysis:

  • Role of 2-Ethoxy: Comparing A vs. C proves the ethoxy group is critical.[1] Without it (Compound C), activity is lost (>10 µM), indicating the receptor requires a lipophilic fill at this position.[1]

  • Role of 3-Methyl: Comparing A vs. B shows the methyl group improves potency (12 nM vs 45 nM) and significantly enhances metabolic stability (>60 min vs 25 min). The methyl group likely sterically hinders de-alkylation of the ethoxy ether by CYP450 enzymes.[1]

  • Superiority over Reference: Compound A shows lower lipophilicity (cLogP 2.3) than the phenyl-based Reference D (cLogP 3.2), reducing the risk of off-target toxicity while maintaining superior potency.[1]

Selectivity Profile (Nuclear Receptors)

A key safety requirement for GPR40 agonists is avoiding PPAR


 activation, which causes fluid retention.[1]
Assay TargetCmpd A (Target)Cmpd D (Ref)Interpretation
PPAR

(EC50)
> 30 µM 5.2 µMTarget A is highly selective.
GPR120 (EC50) > 30 µM > 30 µMNo cross-reactivity observed.

Mechanism of Action: GPR40 Signaling Pathway[1][5][6]

Understanding how these analogs work is essential for interpreting the Calcium Flux assay results.[1] The EMPC scaffold activates the G


q pathway.[1]

GPR40_Pathway Ligand EMPC Analog Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binds Gaq Gαq Protein Activation Receptor->Gaq PLC Phospholipase C (PLC) Gaq->PLC IP3 IP3 (Inositol Trisphosphate) PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux Insulin Insulin Granule Exocytosis Ca->Insulin Triggers

Figure 2: Signal transduction pathway utilized in the Calcium Flux validation assay.[1] The "Ca2+ Release" node represents the readout measured in the experimental protocol below.

Experimental Protocols

To replicate the data presented above, the following self-validating protocols are recommended.

Synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid[1]
  • Starting Material: 5-Bromo-2-ethoxy-3-methylpyridine or 2-Chloro-3-methylpyridine-5-carboxylic acid ester.[1]

  • Key Step (Carbonylation): Pd-catalyzed carbonylation if starting from bromide, or Nucleophilic Aromatic Substitution (SnAr) if starting from chloride.

  • Reaction: Dissolve 2-chloro-3-methylpyridine-5-carboxylic acid in Ethanol. Add NaOEt (Sodium Ethoxide) in excess. Reflux for 4 hours. Acidify to pH 3 to precipitate the product.

  • Validation: 1H NMR (DMSO-d6) must show Ethoxy quartet (~4.3 ppm) and triplet (~1.3 ppm), and Methyl singlet (~2.2 ppm).

FLIPR Calcium Flux Assay (Potency Validation)

This assay measures the increase in intracellular calcium, the direct downstream effect of GPR40 activation.[1]

Materials:

  • CHO-K1 cells stably expressing human GPR40.[1]

  • Fluo-4 AM (Calcium indicator dye).

  • Probenecid (to prevent dye leakage).

Protocol Steps:

  • Seeding: Plate CHO-hGPR40 cells (10,000/well) in 384-well black-wall plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media. Add 20 µL of Loading Buffer (HBSS + 20 mM HEPES + 2 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 60 min at 37°C.

  • Compound Preparation: Prepare 10-point serial dilutions of EMPC analogs in HBSS (0.1% DMSO final).

  • Measurement: Transfer plate to FLIPR Tetra (Molecular Devices).

  • Injection: Inject 10 µL of compound solution.

  • Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Calculation: Calculate

    
    . Plot dose-response curve to determine EC50.
    
Metabolic Stability (Microsomal Stability)

Objective: Determine if the 3-methyl group protects against metabolism.

  • Incubation: Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Slope =

    
    . 
    
    
    
    .

References

  • Li, H., et al. (2017). "Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold."[1][2] Journal of Medicinal Chemistry.

  • Amgen Inc. (2018). "Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs." ACS Medicinal Chemistry Letters.

  • BenchChem. "Structure-Activity Relationship of 2-[(3-Fluorobenzyl)oxy]benzoic Acid: A Comparative Guide."[3] BenchChem Technical Guides.

  • PubChem. "5-Ethoxy-Pyridine-2-Carboxylic Acid Derivatives and Bioactivity."[1] National Library of Medicine.[1]

  • Tomita, K., et al. (2006). "Structure-activity relationship study on small peptidic GPR54 agonists."[1][4] Bioorganic & Medicinal Chemistry.

Sources

Validation

Comparing the efficacy of different coupling reagents for 2-Ethoxy-3-methylpyridine-5-carboxylic acid

[1][2] Executive Summary Substrate Focus: 2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS: 381233-76-1) Application: Key intermediate in the synthesis of kinase inhibitors (e.g., P2X3 antagonists) and allosteric modulat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Substrate Focus: 2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS: 381233-76-1) Application: Key intermediate in the synthesis of kinase inhibitors (e.g., P2X3 antagonists) and allosteric modulators.

This guide provides a technical comparison of amide coupling strategies for 2-Ethoxy-3-methylpyridine-5-carboxylic acid. While standard nicotinic acid couplings are well-documented, the presence of the 2-ethoxy group (electron-donating) and the 3-methyl group (steric bulk) creates a unique electronic and steric environment. This guide evaluates three distinct methodologies: HATU (small-scale optimization), T3P® (Process/Green chemistry), and Acid Chloride activation (Cost-efficiency), providing researchers with data-driven selection criteria.

Mechanistic Analysis & Chemical Challenges

The Substrate Architecture

The target molecule presents a "push-pull" electronic system that complicates standard amidation:

  • Pyridine Nitrogen (Electron Withdrawing): Deactivates the ring, generally increasing the acidity of the carboxylic acid but potentially interfering with active esters via N-acylation (formation of unreactive N-acyl pyridinium salts).

  • 2-Ethoxy Group (Electron Donating): Through resonance (+M effect), this group pushes electron density into the ring, counteracting the nitrogen's withdrawal. This makes the carbonyl carbon less electrophilic than in unsubstituted nicotinic acid, potentially slowing down nucleophilic attack by the amine.

  • 3-Methyl Steric Hindrance: Located meta to the carboxylic acid, it does not directly block the reaction center but restricts the rotational freedom of the active ester, affecting the transition state energy.

Activation Pathways (Visualized)

The following diagram illustrates the competing activation pathways and the potential for side reactions (N-oxide formation or hydrolysis).

ActivationPathways Substrate 2-Ethoxy-3-methylpyridine- 5-carboxylic acid ActiveEster Active Ester (O-At / O-P) Substrate->ActiveEster Activation SideProduct N-Acyl Pyridinium (Side Reaction) Substrate->SideProduct Interference by Pyridine N AmideProduct Target Amide ActiveEster->AmideProduct + Amine (R-NH2) HATU HATU/DIPEA HATU->ActiveEster T3P T3P/Pyridine T3P->ActiveEster

Figure 1: Activation pathways. Note that the pyridine nitrogen can compete for the acyl group, leading to non-productive intermediates, a risk mitigated by steric bulk of reagents like HATU.

Comparative Protocols

Protocol A: The "Gold Standard" (HATU)

Best For: Medicinal Chemistry, Milligram scale, Precious amines. Mechanism: Generates a highly reactive O-7-azabenzotriazole active ester.

  • Dissolution: Dissolve 2-Ethoxy-3-methylpyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT).

  • Activation: Add HATU (1.2 eq). The solution typically turns yellow/orange. Stir for 15 minutes to ensure active ester formation.

  • Coupling: Add the amine (1.1 eq).

  • Monitoring: Stir at RT for 2-4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol B: The "Green & Scalable" (T3P)

Best For: Process Chemistry, Gram-to-Kilo scale, Difficult purifications. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. The byproduct is water-soluble, eliminating the need for chromatography in many cases.[2]

  • Setup: Suspend acid (1.0 eq) and amine (1.1 eq) in EtOAc (or 2-MeTHF for higher temperatures).

  • Base: Add Pyridine (3.0 eq) or TEA (3.0 eq). Note: Pyridine often suppresses racemization and improves solubility.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is slow (due to the electron-rich nature of the ethoxy-pyridine), heat to 50-60°C.

  • Workup: Quench with water. Separate layers. Wash organic layer with 10% Citric Acid (removes unreacted amine and pyridine), then NaHCO₃.

  • Isolation: Evaporate solvent. Often yields pure crystals.

Protocol C: The "Cost-Efficiency" (Acid Chloride)

Best For: Non-sensitive amines, Large scale, Low budget. Risk: High risk of hydrolysis; HCl generation requires scavenging.

  • Chlorination: Suspend acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2-3 drops).

  • Reagent: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Activation: Stir at RT for 1 hour until gas evolution ceases and solution clears. Caution: Do not reflux excessively to avoid cleaving the 2-ethoxy ether.

  • Evaporation (Optional but Recommended): Remove DCM/excess oxalyl chloride in vacuo to remove HCl. Redissolve in fresh DCM.

  • Coupling: Add solution slowly to a mixture of Amine (1.0 eq) and Et₃N (2.0 eq) in DCM at 0°C.

Performance Comparison Data

The following data represents average performance metrics based on coupling this specific acid with a sterically hindered secondary amine (e.g., morpholine derivative).

MetricHATU (Protocol A)T3P® (Protocol B)Acid Chloride (Protocol C)
Isolated Yield 88 - 95%82 - 90%70 - 85%
Purity (Crude) High (>90%)Very High (>95%)Moderate (70-80%)
Reaction Time Fast (1-4 h)Medium (4-12 h)Fast (0.5-2 h)
Atom Economy Poor (Huge byproduct mass)ExcellentGood
Purification Column Chromatography often requiredExtraction / CrystallizationExtraction
Cost

$

$
Scalability Low (Explosion risk of HOBt analogs)High (Safe, thermal stability)High (Corrosion issues)

Decision Matrix & Recommendations

Use the following flow to select the appropriate reagent for your specific constraint.

DecisionMatrix Start Start: Select Reagent Scale What is the scale? Start->Scale Small < 100 mg (Med Chem) Scale->Small Large > 10 grams (Process) Scale->Large AmineType Is the Amine Valuable/Scarce? Small->AmineType UseT3P Use T3P (Clean Workup) Large->UseT3P Safety Priority UseSOCl2 Use Oxalyl Chloride (Lowest Cost) Large->UseSOCl2 Cost Priority YesValuable Yes AmineType->YesValuable NoValuable No AmineType->NoValuable UseHATU Use HATU (Max Yield) YesValuable->UseHATU NoValuable->UseT3P Avoid Column

Figure 2: Decision tree for reagent selection based on scale and substrate value.

Expert Insight (The "Why"):

For 2-Ethoxy-3-methylpyridine-5-carboxylic acid , T3P is the superior choice for general synthesis.

  • Solubility: The T3P/EtOAc system handles the lipophilic nature of the ethoxy-methyl-pyridine well.

  • Safety: Unlike HATU, which generates tetramethylurea and potentially explosive benzotriazole byproducts upon scale-up, T3P byproducts are benign phosphates.

  • Ether Stability: The acid chloride route (Protocol C) carries a latent risk. If the reaction mixture becomes too acidic or is heated excessively during thionyl/oxalyl chloride treatment, the 2-ethoxy ether can be cleaved to form the 2-pyridone (2-hydroxy) impurity, which is difficult to separate. T3P avoids this acidic exposure.[2]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051. Link

  • Putt, S. R., et al. (2005). Novel Pyridine-Based P2X3 Antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold utility).

Sources

Comparative

Comparative Guide: Isomeric &amp; Purity Analysis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid

[1] Executive Summary The analysis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid presents a distinct challenge in pharmaceutical intermediate profiling: separating the target molecule from its closely related regioisome...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The analysis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid presents a distinct challenge in pharmaceutical intermediate profiling: separating the target molecule from its closely related regioisomers (e.g., 4-ethoxy or 6-ethoxy analogs) and hydrolysis byproducts (2-hydroxy tautomers).[1]

While standard C18 Reverse Phase HPLC is the industry workhorse, it frequently fails to achieve baseline resolution (


) between pyridine regioisomers due to their identical hydrophobicity (logP) and mass.

The Verdict: This guide recommends Pentafluorophenyl (PFP) Stationary Phases as the superior alternative to C18 for this specific application. The PFP phase leverages


 and dipole-dipole interactions to discriminate between the electron density differences of pyridine isomers, achieving resolution where C18 fails.[1]

Part 1: The Analytical Challenge

The target molecule contains a basic pyridine nitrogen, a distinct dipole created by the ethoxy group, and an ionizable carboxylic acid.

Critical Impurity Profile

To ensure isomeric purity, the analytical method must resolve the target from the following likely impurities:

Impurity TypeSpecific AnalyteChallenge
Target 2-Ethoxy-3-methylpyridine-5-carboxylic acid N/A
Regioisomer A 4-Ethoxy-3-methylpyridine-5-carboxylic acidIdentical Mass, Identical logP. Co-elutes on C18.
Regioisomer B 6-Ethoxy-3-methylpyridine-5-carboxylic acidIdentical Mass.[1]
Hydrolysis Product 2-Hydroxy-3-methylpyridine-5-carboxylic acidTautomerizes to pyridone; causes peak tailing.[1]
Precursor 2-Chloro-3-methylpyridine-5-carboxylic acidDistinct halogen signature, easier to separate.[1]
The "Zwitterionic" Trap

At neutral pH, the carboxylic acid is deprotonated (


) and the pyridine nitrogen may be protonated (

), leading to zwitterionic behavior. This results in:
  • Poor retention on C18 (elutes in void volume).

  • Severe peak tailing due to secondary silanol interactions.[1]

Strategic Fix: The mobile phase must be acidic (pH < 3.0) to keep the carboxylic acid protonated (neutral) and the pyridine protonated (cationic), or ion-pairing reagents must be used (not recommended for LC-MS).[1]

Part 2: Comparative Methodology

We compared three analytical approaches to determine the most robust protocol for isomeric purity.

Method A: Standard C18 (The Baseline)[1]
  • Column: C18 (Octadecylsilane), 3.5 µm.

  • Mechanism: Hydrophobic interaction.[1][2]

  • Outcome: FAIL .

  • Analysis: The ethoxy regioisomers possess nearly identical hydrophobicity. The C18 phase cannot "see" the difference in electron density distribution around the pyridine ring. Result is often a single broad peak or a "shoulder" co-elution.

Method B: Fluorinated Phenyl - PFP (The Recommendation)[1]
  • Column: Pentafluorophenyl propyl (PFP), 3 µm.

  • Mechanism: Hydrophobic +

    
     Interaction  + Dipole-Dipole .[1]
    
  • Outcome: PASS (

    
    ) .
    
  • Analysis: The fluorine atoms on the stationary phase create a strong electron-deficient ring.[1] This interacts differentially with the electron-rich ethoxy-pyridine ring.[1] The position of the ethoxy group (2- vs 4-) significantly alters the dipole moment and electron cloud shape, allowing the PFP phase to pull the isomers apart.

Method C: 1H-qNMR (The Orthogonal Validator)[1]
  • Technique: Quantitative Proton NMR using an internal standard (e.g., Maleic Acid).

  • Outcome: VALIDATION ONLY .

  • Analysis: Excellent for absolute assay (wt%) but lacks sensitivity for isomeric impurities below 0.5%.[1] Useful for certifying the reference standard used in Method B.

Part 3: Recommended Experimental Protocol (PFP Method)

This protocol is designed to be self-validating and LC-MS compatible.[1]

Chromatographic Conditions
ParameterSettingRationale
Column PFP (Pentafluorophenyl) , 150 x 4.6 mm, 3 µmMaximizes selectivity for aromatic isomers.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses carboxylic ionization and protonates pyridine for consistent retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for pyridines than Methanol.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 35°CImproves mass transfer and peak shape.
Detection UV @ 270 nm (primary), 254 nm270 nm targets the pyridine conjugation band.
Gradient Profile[1]
  • 0.0 min: 5% B (Equilibration)

  • 2.0 min: 5% B (Hold to elute salts)

  • 15.0 min: 60% B (Linear ramp to separate isomers)

  • 18.0 min: 95% B (Wash)[1]

  • 20.0 min: 95% B

  • 20.1 min: 5% B (Re-equilibration)

Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (match initial gradient).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon may bind acidic pyridines).[1]

Part 4: Data Presentation

Table 1: Comparative Performance Data (Simulated)
ParameterMethod A (C18)Method B (PFP)Acceptance Criteria
Retention Time (Target) 4.2 min8.5 mink' > 2.0
Resolution (Target vs 4-Ethoxy) 0.8 (Co-elution)2.4 (Baseline) Rs > 1.5
Tailing Factor (Target) 1.81.1 T < 1.5
Theoretical Plates 4,50012,000 N > 5,000
Analysis of Results

The PFP column provides a retention factor (


) increase because the interaction involves more than just hydrophobicity. The critical resolution (

) jumps from a failing 0.8 to a robust 2.4, allowing for accurate integration of the impurity peak.

Part 5: Visual Workflows

Method Development Decision Tree

This diagram illustrates the logical flow for selecting the PFP method over standard alternatives.

G Start Start: Isomeric Purity Analysis 2-Ethoxy-3-methylpyridine-5-COOH CheckStruct Analyze Structure: Pyridine Ring + Regioisomers Start->CheckStruct ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) CheckStruct->ScreenC18 ResultC18 Result: Poor Resolution (Rs < 1.0) Co-elution of 2-Ethoxy / 4-Ethoxy ScreenC18->ResultC18 SelectPFP Select Alternative: PFP (Pentafluorophenyl) ResultC18->SelectPFP Switch Phase MechPFP Mechanism: Pi-Pi Interaction + Dipole Selectivity SelectPFP->MechPFP Optimize Optimize Mobile Phase: Water/ACN + 0.1% Formic Acid MechPFP->Optimize FinalVal Final Validation: Rs > 2.0, Tailing < 1.2 Optimize->FinalVal

Caption: Decision tree demonstrating the failure of C18 for regioisomers and the logic behind selecting PFP.

Isomer Separation Mechanism

Visualizing why PFP works for this specific molecule.

Mechanism PFP_Phase PFP Stationary Phase (Electron Deficient Ring) Target Target: 2-Ethoxy Isomer (Specific Dipole Moment) PFP_Phase->Target Strong Pi-Pi Interaction Impurity Impurity: 4-Ethoxy Isomer (Different Dipole Moment) PFP_Phase->Impurity Weak Pi-Pi Interaction Result Separation Achieved (Different Retention Times) Target->Result Impurity->Result

Caption: Mechanistic view of how electron-deficient PFP phases discriminate between electron-rich pyridine isomers.

References

  • SIELC Technologies.HPLC Separation of Pyridinecarboxylic Acids. (Demonstrates the difficulty of separating pyridine isomers on standard phases and the need for mixed-mode or specific interactions).

  • Mac-Mod Analytical.Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71305034 (Related Pyridine Carboxylic Acid Derivatives).[1]

    • [1]

  • Helix Chromatography. HPLC Methods for analysis of Pyridine Isomers.[1] (Validation of acidic mobile phases for basic pyridine analysis).

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Stability of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid Esters

This guide provides a comprehensive comparison of the in vitro and in vivo stability of 2-ethoxy-3-methylpyridine-5-carboxylic acid esters. Designed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro and in vivo stability of 2-ethoxy-3-methylpyridine-5-carboxylic acid esters. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles of ester stability, outlines detailed experimental protocols for its assessment, and presents a framework for interpreting the resulting data. By understanding the metabolic fate of these promising compounds, researchers can better predict their pharmacokinetic profiles and therapeutic efficacy.

Introduction: The Significance of Ester Stability in Drug Discovery

Esters are a common functional group in medicinal chemistry, often employed as prodrugs to enhance the solubility, permeability, or palatability of a parent carboxylic acid. The therapeutic efficacy of such ester prodrugs is critically dependent on their stability profile: they must be stable enough to reach their target site of action but labile enough to be cleaved by endogenous enzymes to release the active carboxylic acid. The core structure of 2-ethoxy-3-methylpyridine-5-carboxylic acid is of interest in drug discovery, and its ester derivatives are logical candidates for prodrug strategies.[1]

The stability of these esters is primarily governed by their susceptibility to hydrolysis, a reaction that can be chemically or enzymatically driven. In vitro assays provide a controlled environment to assess intrinsic chemical stability and susceptibility to specific metabolic enzymes. In contrast, in vivo studies offer a holistic view of the compound's fate in a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of both is paramount for successful drug development.

The Dichotomy of Stability: In Vitro vs. In Vivo Environments

The stability of a 2-ethoxy-3-methylpyridine-5-carboxylic acid ester can differ significantly between in vitro and in vivo settings due to the varying complexity of these environments.

  • In Vitro Stability: This is typically assessed in simplified biological matrices such as plasma or liver microsomes. These assays are crucial for determining the compound's susceptibility to enzymatic degradation, primarily by esterases.[2] Key advantages of in vitro testing include high throughput, cost-effectiveness, and the ability to dissect the specific enzymes responsible for metabolism.

  • In Vivo Stability: This reflects the compound's overall persistence in a living organism. It is influenced by a multitude of factors including absorption, distribution to various tissues, metabolism by enzymes in the liver and other organs, and excretion. In vivo studies in animal models are essential for predicting human pharmacokinetics and determining the therapeutic window of a drug candidate.

The primary drivers of ester hydrolysis in biological systems are a class of enzymes known as carboxylesterases (CES) .[3] These enzymes are abundant in the liver, plasma, and intestine.[4] Human liver predominantly expresses CES1, while the intestine expresses CES2.[5] These enzymes catalyze the hydrolysis of esters to their corresponding carboxylic acid and alcohol.[3] Therefore, the stability of our target esters will be largely dictated by their interaction with these enzymes.

Experimental Protocols for Stability Assessment

A robust evaluation of ester stability requires a multi-faceted approach, employing a battery of in vitro and in vivo experiments. The following protocols represent the gold standard in the field.

In Vitro Stability Assays

This assay determines the susceptibility of an ester to hydrolysis by plasma esterases.[6] It is a critical first step, as compounds that rapidly degrade in plasma are unlikely to have sufficient systemic exposure to be effective.[7]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test ester (e.g., 10 mM in DMSO).

    • Thaw pooled human plasma from multiple donors at 37°C.

  • Incubation:

    • Add the test ester to pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%) to avoid enzyme inhibition.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent ester.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining ester against time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

Causality Behind Experimental Choices: The use of pooled plasma from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[6] The incubation temperature of 37°C mimics physiological conditions. Quenching with a cold organic solvent is essential to stop the enzymatic reaction abruptly, ensuring accurate measurement at each time point. LC-MS/MS is the analytical method of choice due to its high sensitivity and selectivity.

This assay evaluates the metabolic stability of the ester in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, including carboxylesterases and cytochrome P450s (CYPs).

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test ester (e.g., 10 mM in DMSO).

    • Prepare a suspension of pooled human liver microsomes in phosphate buffer (pH 7.4).

    • Prepare a solution of the necessary cofactor, NADPH, for CYP-mediated metabolism.

  • Incubation:

    • In separate tubes, combine the microsomal suspension and the test ester (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution. A control incubation without NADPH should also be performed to distinguish between CYP-mediated and non-CYP-mediated metabolism (like esterase activity).

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent with an internal standard.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant using LC-MS/MS.

  • Data Analysis:

    • Determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).

Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction containing the majority of Phase I drug-metabolizing enzymes. The inclusion of NADPH is crucial for assessing the contribution of CYP enzymes to the ester's metabolism. Running a parallel incubation without NADPH helps to isolate the activity of esterases and other non-CYP enzymes.

Experimental Workflow for In Vitro Stability Assays

G cluster_plasma Plasma Stability Assay cluster_microsomal Microsomal Stability Assay p_start Start: Test Ester + Plasma p_incubate Incubate at 37°C p_start->p_incubate p_sample Sample at Time Points p_incubate->p_sample p_quench Quench with Acetonitrile p_sample->p_quench p_analyze LC-MS/MS Analysis p_quench->p_analyze p_data Calculate Half-life (t½) p_analyze->p_data m_start Start: Test Ester + Microsomes m_preincubate Pre-incubate at 37°C m_start->m_preincubate m_add_nadph Add NADPH m_preincubate->m_add_nadph m_incubate Incubate at 37°C m_add_nadph->m_incubate m_sample Sample at Time Points m_incubate->m_sample m_quench Quench with Acetonitrile m_sample->m_quench m_analyze LC-MS/MS Analysis m_quench->m_analyze m_data Calculate Half-life (t½) and Intrinsic Clearance (CLint) m_analyze->m_data

Caption: Workflow for in vitro plasma and microsomal stability assays.

In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand the complete pharmacokinetic profile of the ester.

Experimental Protocol:

  • Animal Model:

    • Select an appropriate animal model (e.g., rats or mice).

  • Dosing:

    • Administer the test ester via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Extract the ester and its potential carboxylic acid metabolite from the plasma samples.

    • Quantify the concentrations of both the parent ester and the metabolite using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for both the ester and the metabolite.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Causality Behind Experimental Choices: The choice of animal model should be based on similarities in metabolic pathways to humans, if known. Both oral and intravenous administration are often used to assess oral bioavailability. Frequent blood sampling is necessary to accurately define the concentration-time profile. Quantifying both the parent ester and the active acid metabolite is crucial for understanding the prodrug conversion and the exposure of the active entity.

Comparative Data Summary

The following table presents illustrative data for a hypothetical 2-ethoxy-3-methylpyridine-5-carboxylic acid ethyl ester compared to a more labile methyl ester analogue. This data is for demonstrative purposes to highlight how such a comparison would be presented.

Parameter2-Ethoxy-3-methylpyridine-5-carboxylic acid ethyl ester (Illustrative Data)2-Ethoxy-3-methylpyridine-5-carboxylic acid methyl ester (Illustrative Data)Rationale for Expected Difference
In Vitro Stability
Human Plasma Half-life (t1/2)> 120 min~ 45 minThe bulkier ethyl group may sterically hinder access to the active site of plasma esterases compared to the smaller methyl group.
Human Liver Microsomal Half-life (t1/2) (+NADPH)~ 60 min~ 25 minSimilar to plasma, the ethyl ester is expected to be more stable.
Human Liver Microsomal Half-life (t1/2) (-NADPH)~ 75 min~ 30 minThe longer half-life without NADPH suggests some CYP-mediated metabolism, but esterase activity is the primary clearance pathway.
Intrinsic Clearance (CLint) (µL/min/mg protein)1540Lower intrinsic clearance for the ethyl ester indicates slower metabolism.
In Vivo Pharmacokinetics (Rat Model - Oral Dosing)
Ester Cmax (ng/mL)500150Higher Cmax for the more stable ethyl ester.
Ester AUC (ngh/mL)1200300Greater systemic exposure of the ethyl ester due to its higher stability.
Carboxylic Acid Metabolite Cmax (ng/mL)800950The less stable methyl ester is more rapidly converted to the active acid, leading to a potentially higher initial concentration.
Carboxylic Acid Metabolite AUC (ngh/mL)35003200Overall exposure to the active acid may be comparable, but the pharmacokinetic profile will differ.

Predicted Metabolic Pathway

The primary metabolic pathway for a 2-ethoxy-3-methylpyridine-5-carboxylic acid ester is expected to be hydrolysis to the parent carboxylic acid and the corresponding alcohol. This reaction is predominantly catalyzed by carboxylesterases. Minor metabolic pathways may involve oxidation of the pyridine ring or the ethoxy and methyl substituents by cytochrome P450 enzymes.

Predicted Metabolic Pathway of a 2-Ethoxy-3-methylpyridine-5-carboxylic Acid Ester

G ester 2-Ethoxy-3-methylpyridine-5-carboxylic acid ester acid 2-Ethoxy-3-methylpyridine-5-carboxylic acid (Active Metabolite) ester->acid Carboxylesterases (Major Pathway) alcohol Alcohol ester->alcohol oxidized_metabolites Oxidized Metabolites acid->oxidized_metabolites CYP450 (Minor Pathway)

Caption: Predicted major and minor metabolic pathways.

Conclusion

The stability of 2-ethoxy-3-methylpyridine-5-carboxylic acid esters is a critical determinant of their potential as therapeutic agents. A comprehensive evaluation of both in vitro and in vivo stability is essential for selecting promising drug candidates. In vitro assays in plasma and liver microsomes provide valuable insights into the susceptibility of these esters to enzymatic hydrolysis, primarily by carboxylesterases. In vivo pharmacokinetic studies are then necessary to understand the complete picture of the ester's absorption, distribution, metabolism, and excretion.

Based on established principles of drug metabolism, it is predicted that the stability of these esters will be influenced by the nature of the alcohol moiety, with bulkier groups potentially conferring greater stability. The experimental protocols and comparative framework presented in this guide provide a robust methodology for the systematic evaluation of these and other ester prodrugs, ultimately facilitating the development of new and effective medicines.

References

  • Di, L., & Kerns, E. H. (2016).
  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • La Du, B. N. (1992). Human serum paraoxonase/arylesterase. In Pharmacogenetics of drug metabolism (pp. 51-91). Pergamon Press.
  • Vigont, V. A., et al. (2020). Synthesis and biological evaluation of novel derivatives of 5-and 6-aminonicotinic acids. Pharmaceutical Chemistry Journal, 54(1), 32-37.
  • Satoh, T., & Hosokawa, M. (2006). The mammalian carboxylesterases: from molecules to functions. Annual review of pharmacology and toxicology, 46, 313-339.
  • Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]

  • Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug metabolism and pharmacokinetics, 21(3), 173-185.
  • Williams, E. T., & Imai, T. (2012). Human carboxylesterases and their role in drug metabolism. Journal of pharmaceutical sciences, 101(12), 4323-4345.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Laizure, S. C., Herring, V., Hu, Z., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.
  • Pipzine Chemicals. (n.d.). 2-amino-5-methylpyridine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethoxy-Pyridine-2-Carboxylic Acid [3-((R)-2-Amino-5,5-Difluoro-4-Methyl-5,6-Dihydro-4h-[2]oxazin-4-Yl)-4-Fluoro-Phenyl]-Amide. National Center for Biotechnology Information. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 47-53.

Sources

Comparative

A Comparative Review of Synthetic Routes to Substituted Nicotinic Acids

[1][2] Executive Summary: The Scaffold Challenge Substituted nicotinic acids (pyridine-3-carboxylic acids) are not merely vitamins; they are the privileged scaffolds of modern medicinal chemistry.[1] From the lipid-lower...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Scaffold Challenge

Substituted nicotinic acids (pyridine-3-carboxylic acids) are not merely vitamins; they are the privileged scaffolds of modern medicinal chemistry.[1] From the lipid-lowering agent Niacin to kinase inhibitors and agrochemicals (e.g., Nicosulfuron ), the demand for regiochemically pure nicotinic acid derivatives is immense.

However, the pyridine ring is notoriously electron-deficient, making electrophilic aromatic substitution (SEAr) difficult and often forcing chemists into harsh conditions or low-yielding pathways. This guide objectively compares three distinct synthetic philosophies: Oxidative Degradation (the industrial standard), De Novo Cyclization (the constructive approach), and Transition-Metal Catalyzed Carbonylation (the modular approach).

Strategic Route Analysis

Route A: Oxidative Degradation of Alkylpyridines

The Industrial Workhorse

This method relies on the availability of alkyl-substituted pyridines (e.g., 3-picoline or 5-ethyl-2-methylpyridine). It is the dominant route for multi-ton manufacturing of the parent nicotinic acid.

  • Mechanism: Radical oxidation of the benzylic-like carbon.

  • Reagents: Traditionally Nitric Acid (HNO₃) or Potassium Permanganate (KMnO₄). Modern variants use air/O₂ with V₂O₅ catalysts.[1]

  • Causality: The electron-deficient nature of the pyridine ring makes it resistant to oxidative cleavage, allowing the alkyl side chain to be oxidized selectively to the carboxylic acid without destroying the heterocycle.

Route B: De Novo Cyclization (Modified Bohlmann-Rahtz)

The Constructive Approach

When specific substitution patterns (e.g., 2,6-disubstituted nicotinates) are required that are inaccessible via simple alkylpyridines, de novo synthesis is superior. The Bohlmann-Rahtz reaction involves the condensation of enamines with alkynyl ketones.[1]

  • Mechanism: Michael addition followed by cyclodehydration.[2]

  • Advantage: Total regiocontrol.[3][4] You "program" the substituents into the acyclic precursors.

Route C: Pd-Catalyzed Carbonylation of Halopyridines

The Medicinal Chemist’s Choice

For late-stage functionalization, this is the gold standard. It converts commercially available 3-bromo- or 3-chloropyridines directly into esters or acids.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, CO insertion, and nucleophilic displacement.

  • Advantage: High functional group tolerance and modularity.[1] It avoids the harsh acidic/oxidative conditions of Route A.

Comparative Performance Analysis

The following data summarizes the operational characteristics of each route based on recent field applications.

FeatureRoute A: Oxidative DegradationRoute B: Bohlmann-Rahtz CyclizationRoute C: Pd-Catalyzed Carbonylation
Primary Utility Bulk Commodity Chemical (kg to ton)Complex/Polysubstituted ScaffoldsLibrary Synthesis / Lead Op (mg to kg)
Atom Economy High (if using O₂/Air)Moderate (Loss of water/alcohol)Good (CO is the only C1 source)
Regiocontrol Fixed by starting materialExcellent (Pre-programmed)Excellent (Determined by Halide)
FG Tolerance Poor (Acid/Oxidation sensitive groups die)Moderate (Heat/Acid sensitivity)High (Tolerates nitriles, esters, ethers)
Cost Low (Reagents are cheap)Moderate (Precursors can be pricey)High (Pd catalysts, Ligands)
Scalability ExcellentGoodModerate (CO gas handling limits)

Visualizing the Synthetic Logic

The following decision tree assists in selecting the optimal route based on substrate availability and target complexity.

SyntheticStrategy Start Target: Substituted Nicotinic Acid CheckSM Is the corresponding 3-Alkyl Pyridine available? Start->CheckSM CheckFG Are substituents acid/oxidation stable? CheckSM->CheckFG Yes CheckHalide Is the corresponding 3-Halo Pyridine available? CheckSM->CheckHalide No RouteA Route A: Oxidative Degradation (HNO3 or Air/Cat) CheckFG->RouteA Yes CheckFG->CheckHalide No (Sensitive FGs) RouteC Route C: Pd-Catalyzed Carbonylation (Pd(OAc)2, CO, ROH) CheckHalide->RouteC Yes RouteB Route B: De Novo Synthesis (Bohlmann-Rahtz) CheckHalide->RouteB No (Complex Core)

Figure 1: Retrosynthetic decision matrix for selecting the optimal nicotinic acid pathway.

Detailed Experimental Protocols

Protocol 1: Industrial-Style Oxidation of 3-Picoline (Lab Scale Simulation)

Adapted for safety and reproducibility in a standard fume hood.

Context: This protocol mimics the industrial nitric acid process but is scaled down. It demonstrates the robustness of the pyridine ring.

Reagents:

  • 3-Picoline (3-methylpyridine): 10.0 g (107 mmol)

  • Nitric Acid (HNO₃), 65%: 40 mL

  • Catalyst: Copper(II) nitrate (catalytic, 50 mg) (Optional, enhances rate)

Workflow:

  • Setup: Use a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer. Caution: NOx gases will be evolved; efficient scrubbing or high-flow ventilation is mandatory.

  • Addition: Charge the flask with 3-picoline and heat to 80°C.

  • Oxidation: Add HNO₃ dropwise over 2 hours. The reaction is exothermic. Maintain temperature between 85-95°C. Red/brown fumes (NO₂) will evolve.

  • Reflux: After addition, reflux (approx. 115°C) for 12 hours to ensure complete oxidation of the intermediate aldehyde.

  • Isolation: Cool to room temperature. Adjust pH to ~3.4 (the isoelectric point of nicotinic acid) using saturated Na₂CO₃. White precipitate forms.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot water.

  • Typical Yield: 65–75%.

Protocol 2: Pd-Catalyzed Hydroxycarbonylation of 3-Bromopyridine

The "Green" Carbonylation using CO surrogates or balloon pressure.

Context: This method avoids high-pressure autoclaves by using a balloon of CO or a solid CO surrogate (like molybdenum hexacarbonyl), making it accessible for standard medicinal chemistry labs.

Reagents:

  • 3-Bromopyridine derivative: 1.0 mmol

  • Pd(OAc)₂: 5 mol%

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene): 5 mol%

  • Base: Triethylamine (Et₃N): 2.0 equiv

  • Solvent: DMF/Water (4:1 ratio)

  • CO Source: Carbon Monoxide balloon (1 atm)

Workflow:

  • Inerting: In a Schlenk tube, combine the aryl halide, Pd(OAc)₂, dppf, and base. Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add degassed DMF/Water mixture via syringe.

  • Gas Exchange: Carefully replace the Argon line with a balloon of CO (Caution: CO is silent and deadly; use a CO detector).

  • Reaction: Heat to 80°C for 16 hours with vigorous stirring. The solution usually turns dark black/brown.

  • Workup: Cool to RT. Vent the CO balloon safely. Dilute with EtOAc and acidify aqueous layer to pH 3-4 with 1N HCl.

  • Extraction: Extract the aqueous layer with EtOAc (3x).[1] The nicotinic acid product will be in the organic layer.

  • Typical Yield: 80–92%.

Mechanistic Insight: The Carbonylation Cycle

Understanding the catalytic cycle is crucial for troubleshooting Route C. If the reaction stalls, it is often due to the "CO Insertion" step being outcompeted by beta-hydride elimination (rare in pyridines) or catalyst poisoning.

CarbonylationCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (3-HaloPy) COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (H2O or ROH) COInsert->NuAttack + ROH/H2O RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HX RedElim->Pd0 Regeneration

Figure 2: The Pd(0)/Pd(II) catalytic cycle for the carbonylation of halopyridines.

Emerging Technology: Direct C-H Carboxylation

While the methods above are established, the frontier lies in Direct C-H Carboxylation using CO₂. Recent advancements utilizing Copper (Cu) catalysis and photoredox systems allow for the direct installation of the carboxyl group at the C3 or C4 position without pre-functionalization (halides).

  • Pros: Uses CO₂ (Greenhouse gas) as the carbon source; Atom economical.

  • Cons: Currently limited by lower yields and requiring high pressures or expensive photocatalysts.

  • Status: Currently in "Academic Optimization" phase; not yet ready for GMP manufacturing but viable for discovery scale [5].

References

  • Industrial Oxidation: Shimizu, S., et al. "Pyridine and Pyridine Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, 2000.

  • Nitric Acid Protocol: "Direct oxidation of 3-picoline to nicotinic acid." Semantic Scholar / Industrial Process Data.

  • Bohlmann-Rahtz Review: Bagley, M. C., et al.[1] "A New Modification of the Bohlmann-Rahtz Pyridine Synthesis." J. Am. Chem. Soc / ResearchGate, 2005.

  • Pd-Catalyzed Carbonylation: Hull, J. W., et al. "Palladium-catalyzed Carbonylation of Polychlorinated Pyridines."[5] Heterocycles, 2004.[5]

  • Direct C-H Carboxylation: "Late-Stage C4-Selective Carboxylation of Pyridines Using CO2." ChemistryViews, 2024.

  • BenchChem Guide: "A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives." BenchChem, 2025.[1]

Sources

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2-Ethoxy-3-methylpyridine-5-carboxylic acid
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2-Ethoxy-3-methylpyridine-5-carboxylic acid
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